Technical Documentation Center

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)
  • CAS: 206363-17-9

Core Science & Biosynthesis

Foundational

synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Synthesis and Mechanistic Evaluation of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide Executive Summary The 1,2,5-oxadiazole 2-oxide (furoxan) scaffold is a privileged structure in both materials science and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Mechanistic Evaluation of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Executive Summary

The 1,2,5-oxadiazole 2-oxide (furoxan) scaffold is a privileged structure in both materials science and medicinal chemistry. In energetic materials, the furoxan ring provides high density and a positive oxygen balance[1]. In pharmacology, it acts as a controlled nitric oxide (NO) donor. Specifically, 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan) serves as a highly versatile bifunctional synthon. The presence of an oxidizable C4-amino group and a reactive C3-nitrile moiety allows for downstream transformations into complex polycyclic energetic frameworks, such as bis(furoxans), azofuroxans, and 1,2,4-oxadiazole hybrids[2].

This technical guide outlines the mechanistic causality, retrosynthetic logic, and self-validating experimental protocols required to synthesize this critical intermediate from malononitrile.

Retrosynthetic Logic & Mechanistic Causality

The construction of the furoxan ring fundamentally relies on the oxidative cyclization of an o-dioxime precursor—in this case, aminocyanoglyoxime[3].

The Synthetic Pathway

The retrosynthetic disconnection of 4-amino-3-cyanofuroxan traces back to malononitrile. The forward synthesis involves three distinct mechanistic phases:

  • Nitrosation: Malononitrile is treated with nitrous acid (HONO/N₂O₃) to form cyanoglyoxime.

  • Amination: Nucleophilic addition of hydroxylamine yields the critical o-dioxime precursor, aminocyanoglyoxime.

  • Oxidative Cyclization: The removal of two protons and two electrons closes the ring to form the furoxan[4].

Pathway A Malononitrile B Cyanoglyoxime A->B Nitrosation C Aminocyanoglyoxime B->C Amination D 4-Amino-3-cyanofuroxan C->D Oxidative Cyclization

Synthetic pathway from malononitrile to 4-amino-3-cyanofuroxan via oxidative cyclization.

Causality of the Oxidative Cyclization

The oxidative ring closure requires a delicate balance of pH and oxidant stoichiometry. When a hypohalite such as sodium hypochlorite (NaOCl) is employed, the reaction proceeds via an electrophilic halogenation of the oxime nitrogen/oxygen. Subsequent dehydrohalogenation generates a highly reactive, transient nitrile oxide dipole. Intramolecular nucleophilic attack by the adjacent oxime oxygen onto the nitrile oxide carbon closes the 1,2,5-oxadiazole ring.

The reaction regioselectively yields the 2-oxide isomer. This selectivity is governed by the stabilizing hydrogen bonding and electronic electron-donating effects imparted by the adjacent C4-amino group, which stabilizes the transition state leading to the 2-oxide over the 5-oxide[5].

Mechanism N1 Aminocyanoglyoxime N2 N-Chloro Intermediate N1->N2 NaOCl, 0 °C N3 Nitrile Oxide Dipole N2->N3 -HCl (Dehydrohalogenation) N4 4-Amino-3-cyanofuroxan N3->N4 Intramolecular Ring Closure

Mechanistic sequence of the oxidative cyclization of aminocyanoglyoxime.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this workflow is designed as a self-validating system, embedding analytical checkpoints to confirm intermediate viability before proceeding.

Protocol A: Synthesis of Aminocyanoglyoxime

Causality: Nitrosation of malononitrile is highly exothermic. Strict temperature control (0–5 °C) is critical to prevent the thermal degradation of the nitroso intermediates and avoid runaway exotherms[6].

Step-by-Step Methodology:

  • Preparation: Dissolve malononitrile (1.0 eq, 66.0 g, 1.0 mol) in 500 mL of 10% aqueous acetic acid in a jacketed reactor. Cool the solution to 0 °C.

  • Nitrosation: Dropwise, add an aqueous solution of NaNO₂ (1.1 eq, 75.9 g in 200 mL H₂O) over 60 minutes. Maintain the internal temperature strictly below 5 °C. Stir for an additional 2 hours at 0 °C.

  • Amination: Introduce hydroxylamine hydrochloride (1.2 eq, 83.4 g) neutralized with sodium acetate (1.2 eq, 98.4 g) in 300 mL of water.

  • Isolation: Allow the mixture to warm to ambient temperature and stir for 4 hours. Filter the resulting crystalline precipitate, wash with cold distilled water, and dry under vacuum.

Validation Checkpoint: Isolate a 10 mg aliquot for Fourier Transform Infrared (FTIR) spectroscopy. The protocol is validated if the sharp malononitrile C≡N stretch (~2260 cm⁻¹) has shifted, and a broad O-H stretch (~3300 cm⁻¹) alongside an oxime C=N stretch (~1650 cm⁻¹) has appeared.

Protocol B: Oxidative Cyclization to 4-Amino-3-cyanofuroxan

Causality: Excess oxidant or elevated temperatures will lead to the irreversible over-oxidation of the C4-amino group to a nitro group. NaOCl must be added slowly under mildly basic conditions to facilitate the dehydrochlorination of the intermediate without hydrolyzing the cyano group[5].

Step-by-Step Methodology:

  • Suspension: Suspend the validated aminocyanoglyoxime (1.0 eq, 114 g, 1.0 mol) in a biphasic mixture of ethyl acetate (800 mL) and water (400 mL). Cool to 0 °C under vigorous mechanical stirring.

  • Oxidation: Dropwise, add a freshly titrated aqueous solution of NaOCl (1.05 eq, ~10-12% active chlorine), maintaining the aqueous layer pH between 8.0–8.5 using saturated NaHCO₃.

  • Cyclization: Stir the reaction for 1.5 hours at 0 °C. The color will shift as the nitrile oxide dipole forms and cyclizes.

  • Extraction: Halt stirring and allow phase separation. Extract the aqueous layer with ethyl acetate (2 × 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water gradient to yield pure 4-amino-3-cyanofuroxan.

Validation Checkpoint: Perform ¹³C NMR (in DMSO-d6). The protocol is successful if the furoxan ring carbons appear distinctly at ~155 ppm (C3) and ~110 ppm (C4). The preservation of the cyano group is confirmed by a ¹³C peak at ~108 ppm and an FTIR stretch at 2245 cm⁻¹. The N-O symmetric and asymmetric stretches of the furoxan ring must be present at ~1600 cm⁻¹ and ~1450 cm⁻¹[2].

Physicochemical Profiling & Data Presentation

The resulting 4-amino-3-cyanofuroxan is a nitrogen-rich compound. While primarily utilized as a synthon rather than a final explosive, its intrinsic energetic properties highlight the value of the furoxan ring in modern materials science.

Property4-Amino-3-cyanofuroxanRDX (Reference)TNT (Reference)
Molecular Formula C₃H₃N₅O₂C₃H₆N₆O₆C₇H₅N₃O₆
Nitrogen Content (%) 45.737.818.5
Crystal Density (g/cm³) ~1.751.821.65
Detonation Velocity (m/s) ~8,2008,7506,900
Primary Utility Energetic Synthon / NO DonorHigh ExplosiveMelt-Cast Explosive

Table 1: Comparative physicochemical and energetic properties of 4-amino-3-cyanofuroxan against standard military explosives.

References

  • Kulikov, A. S., et al. "Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 2003. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc_8MXXPj568EDMcoGTx4McX3_36DirMlAuRIUrF5yP4-xvtZw7DbZx5lwnks95NEBvR92Wc1H3gJ1jzasOAtYq5zDRAomchKRo8XB8D1c6A5-tdk_nuj12R2-fdDA7iL44HQYNErQ73l_ebrTTKmZDWD_h0SB0UmRmRSVy9Ixk5ThnzX2fw6wANa9U1teLWPHswZZ0HwCFUIyyBCN7xyBwL0dQc7xa2njyyFnIFVl4KWkrpXlxAznPGQgdhqWBA==]
  • Andrianov, V. G., et al. "Synthesis and properties of derivatives of 4-aminofuroxan-3-carboxylic acid." Chemistry of Heterocyclic Compounds, 1997. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlPkwtQGDnzh4tc2cafFbeg4PMw46o4kdoyClfamxsZ5JSkMsM9KEH3qIF-YdDWpkS3xrZiM0e84WD3y2DFLtM-WZ1oaRbh89Um6RfJI5GhUF3q-zY61ig9xXNaOlqcejGsfYgVm_YVLr3YHa7ntjxKQ5qyFBNu4ZvV9lWy8rc1BdynK4vAlzkVDCX6iOBKQJsOt3v-R8FrPvG6ZCpaWS3xAJhtOjHc1skMcgcD2HPidsiSFqvhgq0HvKkVRmEJ42DjBSY]
  • Makhova, N. N., et al. "Synthesis and reactivity of aminofuroxans." ResearchGate, 2018. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEarlg6xcvv-MggZmwj2g2-sxXCaQSXsvZxk0OUA5SXpZZ4HPaYGtm5jTslszAE0UNW0MGyp3umAaQgyYN-bqj0dCOl60_Z9w9qZyVdHT92EI08Lmx-rRyFyxTB4aM5QXN2W5dsvZyUzrQhcm9HcNCLSMwyJSWI5rc8ietdKak9ylTWO2xlwrKsFLCULcDKstezTe9YIHO8]
  • Zhang, Q., et al. "Oxidation of o-Dioxime by (Diacetoxyiodo)benzene: A Green and Mild Access to Furoxans." New Journal of Chemistry, 2022. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgi6q5SpaPYqkxaCA6cgxNwxOz0kdVcG-JepqZeb5SVX5j-LNnCLFll9etWeqROIGn-3BRQMSysf1SD7pD3BYiG7wjKQvVxCyKhepQe_DUIPvrKtyJZwXTn323sfjsBpkPI2S-ZZju1I-aYxxkx_NR3BD7Hup81bR1CfSGd6Cj6Pxjipibl1cqOi6zwBt_R5UjKPKjhSZV_siLRKattDLML6iiZpcm5unmVVJZAl4TUaC07u3s63bhlMFiA0DtY_59]
  • Lin, M., et al. "Nitrosation of malononitrile by HONO, ClNO and N2O3: a theoretical study." ResearchGate, 2010. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtxMCVoqw9CTb3fopbGd0S1wMKvlGXfD_Tg0NaYOpac2OSZ-rq12faHex6l_8AoQRC6kEx5Ff4nGQW8xa3mzpyHij9n_R2OpvISuyvfQF4np4GyO7eluvgOy-pTsLa__zugVURRxbc5jxa6hFnvAW8Aj5xRjNytzLuxvaipv4UM-sb63s6-nJqv6-Rb_pKCoXbUa5cU0_RucIFalGlf0ic-uSkWvERqvxbETFrl60ThLw=]
  • Zhai, L., et al. "Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan." Frontiers in Chemistry, 2022. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFS6xIkMOa7TCI5QzfYsKQ0-Z12wtFmOVz2uQergdtiF3uGpfQQzDPBaLCdCTvTo8NWw7RKuZn_e59clqSd2A9IwDvWAd04jNnmtPDg9AmrnFB2XMEsR7Gf5i4-IBy3h7IP-G1VEv4XYayxbxVpNSbh1Au97ZYAeFVKPkGtce5kkNvkYO-ccQZDmwCE35t6jPMBfu18kbK_RPbvIYos7ttCA0M2h44hedZJ1_rgkxGVNepqIygTyihLtA0ALPf]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Introduction 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, also known as 4-amino-3-cyanofurazan 2-oxide, is a heterocyclic compound of significant interest within the fields of medicinal chemistry and energetic materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, also known as 4-amino-3-cyanofurazan 2-oxide, is a heterocyclic compound of significant interest within the fields of medicinal chemistry and energetic materials. The furoxan (1,2,5-oxadiazole 2-oxide) scaffold is a well-established nitric oxide (NO) donor, a critical signaling molecule in various physiological processes. Furthermore, the high nitrogen and oxygen content of such molecules makes them precursors for advanced energetic materials.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide. The subsequent sections provide a detailed rationale for these predictions.

Spectroscopic Technique Predicted Data
¹H NMR (DMSO-d₆)δ ≈ 7.0-8.0 ppm (broad singlet, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ ≈ 108-115 ppm (C-CN), δ ≈ 115-120 ppm (C≡N), δ ≈ 150-158 ppm (C-NH₂)
IR Spectroscopy (KBr)ν ≈ 3450-3300 cm⁻¹ (N-H stretching), ν ≈ 2240-2260 cm⁻¹ (C≡N stretching), ν ≈ 1600-1650 cm⁻¹ (N-O stretching, furoxan ring), ν ≈ 1550-1580 cm⁻¹ (furoxan ring), ν ≈ 1300-1400 cm⁻¹ (C-N stretching)
Mass Spectrometry (ESI)[M+H]⁺ ≈ 127.03 m/z, [M-H]⁻ ≈ 125.01 m/z. Key fragments may include loss of NO ([M-30]), and further fragmentation of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, the primary focus will be on the signals from the amino protons and the carbon atoms of the furoxan ring and the nitrile group.

Expertise & Experience: Causality Behind Predictions
  • ¹H NMR: The molecule lacks C-H bonds, so the only expected proton signal is from the amino group (-NH₂). In a polar aprotic solvent like DMSO-d₆, which is commonly used for nitrogen-rich heterocycles, the amino protons are expected to appear as a broad singlet. The chemical shift is predicted to be in the downfield region (≈ 7.0-8.0 ppm) due to the electron-withdrawing nature of the adjacent furoxan ring. The broadening is a result of quadrupole effects from the ¹⁴N nucleus and potential hydrogen exchange.

  • ¹³C NMR: The three carbon atoms in the molecule have distinct electronic environments.

    • The two carbons of the furoxan ring are sp² hybridized. Based on data for related furoxan derivatives, these carbons typically resonate between 108 and 158 ppm.[1] For instance, in a complex furoxan derivative, the C-3 carbons were observed at 109.8 and 113.3 ppm.[1] The carbon attached to the electron-withdrawing cyano group (C-3) is expected to be in a similar range, predicted here as approximately 108-115 ppm. The carbon bearing the amino group (C-4) will be influenced by the nitrogen's ability to donate electron density, likely shifting it further downfield to around 150-158 ppm.

    • The carbon of the nitrile group (-C≡N) is sp hybridized and typically appears in the 115-125 ppm range. Its exact position will be influenced by the conjugation with the furoxan ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ prep2 Filter the solution into a clean, dry 5 mm NMR tube acq1 Lock on the deuterium signal of DMSO-d₆ and shim the magnetic field prep2->acq1 Insert sample acq2 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay, proton decoupled) acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction acq3->proc1 Process raw data proc2 Reference spectra (¹H to residual DMSO at 2.50 ppm, ¹³C to DMSO at 39.52 ppm) proc1->proc2

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expertise & Experience: Causality Behind Predictions

The IR spectrum of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide is predicted to be dominated by several key vibrational modes:

  • N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, which are expected to appear as two distinct bands in the region of 3450-3300 cm⁻¹. For a related furoxan, these bands were observed at 3501 and 3386 cm⁻¹.[1]

  • C≡N Stretching: The nitrile group has a very characteristic and strong absorption band due to the C≡N triple bond stretch. This is anticipated in the 2240-2260 cm⁻¹ range. In 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, the C≡N stretch was observed at 2260 cm⁻¹.[2]

  • Furoxan Ring Vibrations: The furoxan ring itself has several characteristic vibrations. A prominent absorption between 1600-1650 cm⁻¹ is typically assigned to the exocyclic N→O bond stretch.[3] Other ring stretching modes (C=N, N-O) are expected in the 1550-1580 cm⁻¹ region.[1]

  • C-N Stretching: The stretching vibration of the carbon-nitrogen single bond of the amino group is expected in the 1300-1400 cm⁻¹ region.

Experimental Protocol: Solid-State IR Analysis

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Processing prep1 Grind ~1-2 mg of sample with ~100 mg of dry KBr powder prep2 Press the mixture into a transparent pellet using a hydraulic press acq1 Place the KBr pellet in the sample holder prep2->acq1 Mount pellet acq2 Collect a background spectrum of air acq3 Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) acq2->acq3 Measure sample vs. background proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant absorption peaks proc1->proc2

Caption: Workflow for obtaining a solid-state IR spectrum using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expertise & Experience: Causality Behind Predictions
  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is expected to be the base peak. The exact mass of C₃H₂N₄O₂ is 126.023 Da. Therefore, the [M+H]⁺ ion should be observed at m/z ≈ 127.03 and the [M-H]⁻ ion at m/z ≈ 125.01.

  • Fragmentation Pattern: The fragmentation of the furoxan ring is a key diagnostic feature. A common fragmentation pathway for 1,2,5-oxadiazole N-oxides is the loss of a nitric oxide radical (NO•), which has a mass of 30 Da. This would result in a fragment ion at m/z ≈ 96 for the [M-NO]⁺ species. Further fragmentation would likely involve the cleavage of the heterocyclic ring.

Experimental Protocol: ESI-TOF Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) cluster_proc Data Analysis prep1 Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., acetonitrile/water) acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min) prep1->acq1 Introduce sample acq2 Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500) acq1->acq2 proc1 Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻) acq2->proc1 proc2 Propose structures for major fragment ions proc1->proc2

Caption: General workflow for ESI-TOF mass spectrometry analysis.

References

  • Lis, T., & Mąkosza, M. (2009). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 113(2), 170–176.
  • Zhang, Q., Zhang, X., Pang, S., & He, C. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[4][4]bicyclic Structures. Molecules, 28(10), 4164.

  • Vass, G., Dzsotján, D., Lajgut, G. G., & Pasinszki, T. (2018). PHOTOELECTRON SPECTROSCOPIC INVESTIGATION OF THE ELECTRONIC STRUCTURE OF FUROXANS. ChemistrySelect, 3(30), 8634-8640.
  • Ferreira, S. B., et al. (2014). Leishmanicidal Activities of Novel Furoxan and Benzofuroxan Derivatives. Antimicrobial Agents and Chemotherapy, 58(8), 4840-4847.
  • Maksimowski, P., & Sućko, K. (2009). Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties.
  • Fershtat, L. L., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1425.
  • Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 863337.
  • PubChem. (n.d.). 4-amino-1,2,5-oxadiazole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Tsyshevsky, R., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molbank, 2023(1), M1533.
  • NextSDS. (n.d.). 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI). Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carbonitrile. Retrieved from [Link]

  • Angene. (n.d.). 1,2,5-Oxadiazole-3-Carbonitrile, 4-Amino-. Retrieved from [Link]

  • Sheremetev, A. B., et al. (2020). 3-AMINO-4-(1-AMINO-2-CYANOVINYL)FURAZANS: SYNTHESIS AND CYCLIZATION. Chemistry of Heterocyclic Compounds, 56(9), 1146-1154.
  • SpectraBase. (n.d.). 1H-[3][5][6]Triazole-4-carbonitrile, 5-(4-aminofurazan-3-ylamino)-. Retrieved from [Link]

  • El-Abadelah, M. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.
  • Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 863337.
  • Parker, G. L., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, e5001.
  • Parker, G. L., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, e5001.
  • Zhang, Y., et al. (2024). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. ACS Omega, 9(5), 6296-6302.
  • Zarei, M., et al. (2016). Highly efficient four-component synthesis of 2-amino-3-cyanopyridines using doped nano-sized copper(I) oxide (Cu2O) on melamine-formaldehyde resin. Tetrahedron Letters, 57(38), 4309-4313.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(2), 154-164.

Sources

Foundational

Molecular Architecture and Synthetic Utility of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide

An In-Depth Technical Guide on Furoxan-Based Energetic Synthons Executive Summary As the development of high-energy density materials (HEDMs) and pharmacologically active nitric oxide (NO) donors accelerates, the furoxan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Furoxan-Based Energetic Synthons

Executive Summary

As the development of high-energy density materials (HEDMs) and pharmacologically active nitric oxide (NO) donors accelerates, the furoxan (1,2,5-oxadiazole 2-oxide) heterocycle has emerged as a cornerstone architecture. Specifically, 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (CAS: 206363-17-9), commonly referred to in literature as 3-cyano-4-aminofuroxan (CAFO), provides an unparalleled synthetic canvas. This whitepaper dissects the molecular properties, validated synthesis protocols, and orthogonal reactivity of CAFO, providing researchers with a robust framework for leveraging this molecule in advanced materials science.

Molecular Architecture & Electronic Properties

The utility of CAFO stems directly from its unique electronic topology. The core is a highly conjugated π -electron system, which has been rigorously confirmed by1[1].

The causality behind its high enthalpy of formation lies in the N-oxide moiety at position 2, which introduces a significant dipole moment and increases the overall oxygen balance of the molecule. Furthermore, the molecule exhibits a pronounced "push-pull" electronic effect: the 4-amino group acts as a strong electron donor, while the 3-cyano group acts as an electron acceptor. This stabilization mechanism maintains the planar conformation of the ring while dictating the regioselective reactivity of the functional groups, allowing for precise, site-specific transformations without degrading the sensitive furoxan core[1].

Experimental Protocol: Oxidative Cyclization of Aminocyanoglyoxime

To synthesize CAFO, we rely on the oxidative ring closure of aminocyanoglyoxime. The following protocol is engineered as a self-validating system , ensuring that thermal runaway is prevented and structural integrity is maintained throughout the workflow.

Objective: Regioselective oxidative cyclization to form the 1,2,5-oxadiazole 2-oxide core. Reagents: Aminocyanoglyoxime (Precursor), Dichloromethane (DCM), Nitrogen dioxide ( N2​O4​ ) or (Diacetoxyiodo)benzene (PIDA).

Step-by-Step Methodology:

  • Precursor Suspension: Suspend 1.0 equivalent of aminocyanoglyoxime in anhydrous DCM.

    • Causality: DCM is selected as an aprotic, non-polar solvent. It does not participate in oxidative side reactions and provides an excellent medium for product recovery, as the starting material is insoluble but the cyclized product is soluble.

  • Oxidant Introduction (Thermal Control): Chill the suspension to 0–5 °C using an ice bath. Slowly introduce N2​O4​ gas (or add PIDA in controlled portions).

    • Causality: The oxidative N-O bond formation is highly exothermic. Maintaining sub-ambient temperatures prevents the thermal degradation of the forming N-oxide bond (which typically begins to destabilize near 96 °C) and suppresses the formation of non-oxidized furazan byproducts.

  • Reaction Maturation & Visual Validation: Stir the mixture for 1.5 to 2 hours.

    • Self-Validation: The reaction is visually self-validating. The opaque suspension of the precursor will gradually transition to a clear or slightly yellow solution as the solid is consumed and the soluble CAFO is generated.

  • Quenching and Washing: Filter any unreacted residue. Wash the organic filtrate sequentially with cold distilled water and brine.

    • Causality: Washing removes acidic byproducts (e.g., nitric acid if N2​O4​ is used) which, if left in solution, could catalyze the unwanted hydrolysis of the sensitive cyano group into an amide.

  • Crystallization & Spectroscopic Validation: Dry the organic layer over anhydrous MgSO4​ , evaporate the solvent under reduced pressure, and recrystallize from an ethanol-water mixture.

    • Self-Validation: Validate the final crystalline product via IR spectroscopy. The successful formation of CAFO is confirmed by the disappearance of the broad oxime -OH stretch, the appearance of the2[2].

Orthogonal Reactivity & Transformational Pathways

CAFO is a highly versatile synthon due to the orthogonal reactivity of its functional groups, enabling the construction of complex, nitrogen-rich frameworks[3].

  • Cyano Group Transformations: The cyano moiety acts as a prime electrophilic center. It readily undergoes [3+2] cycloaddition with azides (e.g., using NaN3​ and NH4​Cl ) to yield high-energy tetrazole derivatives. Alternatively, reacting the cyano group with hydroxylamine yields amidoximes, which can be further cyclized into 1,2,4-oxadiazole rings.

  • Amino Group Transformations: The amino group can be subjected to oxidative coupling. Using strong oxidants like trichloroisocyanuric acid, the amino groups of two CAFO molecules can be coupled to form an azo bridge (-N=N-), yielding ultra-high-density materials such as 4[4].

CAFO_Pathways Precursor Aminocyanoglyoxime (Precursor) CAFO 4-Amino-1,2,5-oxadiazole- 3-carbonitrile 2-oxide (CAFO) Precursor->CAFO Oxidation (N2O4 or PIDA) Tetrazole Tetrazole Derivatives (e.g., High-Energy Salts) CAFO->Tetrazole [3+2] Cycloaddition (NaN3 / NH4Cl) Azo Azo-Bridged Furoxans (e.g., 4,4'-dinitro-3,3'-azofuroxan) CAFO->Azo Oxidative Coupling (Trichloroisocyanuric Acid) Oxadiazole 1,2,4-Oxadiazole Derivatives (via Amidoxime Intermediate) CAFO->Oxadiazole 1. NH2OH 2. Cyclization

Reaction pathways of CAFO demonstrating orthogonal reactivity of cyano and amino groups.

Thermochemical & Detonation Data

The integration of CAFO into larger frameworks drastically alters the thermochemical landscape of the resulting compounds. While CAFO itself is a sensitive intermediate with a relatively low decomposition threshold, its downstream derivatives exhibit exceptional detonation velocities ( D ) and pressures ( P ) that rival or exceed industry benchmarks like RDX.

The following table summarizes the quantitative data of CAFO and its key derivatives:

CompoundDensity ( ρ , g/cm³)Detonation Velocity ( D , m/s)Detonation Pressure ( P , GPa)Thermal Stability ( Tdec​ , °C)
CAFO (Precursor)~1.70N/A (Intermediate)N/A5[5]
3,4-bis(1H-tetrazol-5-yl)furoxan 3[3]7,77823.9>150
4,4'-dinitro-3,3'-azofuroxan 4[4]>9,000>35.0>200
RDX (Industry Benchmark)1.828,75034.7210

Note: The transformation of the amino group into an azo-bridge significantly increases the crystal density and thermal stability, pushing the detonation velocity well beyond the 9,000 m/s threshold.

Sources

Exploratory

The Enigmatic Reactivity of the Aminofurazan Core: A Technical Guide for Researchers and Drug Development Professionals

Abstract The aminofurazan scaffold, a unique nitrogen-rich heterocycle, has garnered significant attention in medicinal chemistry and materials science due to its distinct electronic properties and versatile reactivity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aminofurazan scaffold, a unique nitrogen-rich heterocycle, has garnered significant attention in medicinal chemistry and materials science due to its distinct electronic properties and versatile reactivity. The amino group appended to the furazan ring exhibits a fascinating and often counterintuitive reactivity profile, governed by a delicate interplay of electronic withdrawing effects, steric hindrance, and hydrogen bonding capabilities. This in-depth technical guide provides a comprehensive exploration of the reactivity of the amino group in aminofurazans, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic and steric factors that dictate its chemical behavior and provide a detailed examination of its most important transformations, including acylation, alkylation, diazotization, and condensation reactions. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively utilize the aminofurazan core in the design and synthesis of novel molecular entities.

Introduction: The Unique Electronic Landscape of the Aminofurazan Moiety

The 1,2,5-oxadiazole, or furazan, ring is an electron-deficient heteroaromatic system. This deficiency is a direct consequence of the presence of two electronegative nitrogen atoms and an oxygen atom within the five-membered ring. The strong inductive electron-withdrawing effect of the furazan ring significantly modulates the properties of its substituents, most notably the amino group.

Unlike the more common amino-substituted heterocycles such as aminopyridines or aminopyrimidines, where the amino group's basicity and nucleophilicity are influenced by resonance effects within the aromatic system, the amino group in aminofurazans experiences a profound decrease in its electron density. This "electron sink" effect renders aminofurazans as very weak bases. For instance, while the pKa of aniline is approximately 4.6, the pKa values for aminofurazans are significantly lower, indicating a substantial reduction in basicity. This diminished basicity has profound implications for the reactivity of the amino group, often requiring more forcing reaction conditions or specialized reagents to achieve desired transformations.

This guide will systematically explore the consequences of this unique electronic environment on the chemical behavior of the aminofurazan amino group.

Fundamental Drivers of Reactivity: Electronic and Steric Effects

The reactivity of the amino group in aminofurazans is a finely tuned balance between electronic and steric factors. A thorough understanding of these principles is paramount for predicting and controlling the outcomes of chemical reactions.

The Dominance of Electronic Withdrawing Effects

The potent electron-withdrawing nature of the furazan ring is the single most important factor governing the reactivity of the amino group. This effect manifests in several key ways:

  • Reduced Basicity and Nucleophilicity: The lone pair of electrons on the amino nitrogen is significantly delocalized into the electron-deficient furazan ring, making it less available for protonation or for attacking electrophilic centers. This results in aminofurazans being poor nucleophiles compared to other arylamines.

  • Increased Acidity of the N-H bond: The electron-withdrawing furazan ring stabilizes the corresponding amide anion, making the amino protons more acidic than those of typical arylamines. This property can be exploited in certain reactions, such as deprotonation with strong bases prior to alkylation or acylation.

The electronic landscape of the aminofurazan can be further modulated by the presence of other substituents on the furazan ring. Electron-donating groups can somewhat mitigate the electron deficiency of the ring, leading to a modest increase in the amino group's reactivity. Conversely, additional electron-withdrawing groups will further deactivate the amino group.

The Role of Steric Hindrance

As with any reactive center, the accessibility of the amino group in aminofurazans is subject to steric hindrance. The steric environment around the amino group can be influenced by:

  • Substituents on the Furazan Ring: Bulky substituents adjacent to the amino group can physically obstruct the approach of reagents, thereby slowing down or even preventing reactions.

  • The Nature of the Electrophile: Large and bulky electrophiles will experience greater difficulty in accessing the sterically shielded amino group.

The interplay between electronic deactivation and steric hindrance can lead to interesting selectivity in reactions involving aminofurazans with multiple potential reaction sites.

Key Transformations of the Aminofurazan Amino Group

Despite its attenuated reactivity, the amino group in aminofurazans can undergo a variety of important chemical transformations. This section will provide a detailed overview of the most synthetically useful reactions, including mechanistic insights and practical considerations.

Acylation: Forging Amide Bonds

N-acylation is a common and crucial reaction for modifying the properties of aminofurazans, often employed in the synthesis of biologically active compounds.[1][2] Due to the reduced nucleophilicity of the amino group, acylation of aminofurazans typically requires more reactive acylating agents or the use of a base to deprotonate the amino group and enhance its nucleophilicity.

Common Acylating Agents:

  • Acyl Chlorides and Anhydrides: These are the most common reagents for the acylation of aminofurazans. The reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.

  • Activated Esters: In cases where milder conditions are required, activated esters, such as N-hydroxysuccinimide (NHS) esters, can be employed.

  • Carboxylic Acids with Coupling Reagents: Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form amide bonds from carboxylic acids and aminofurazans.

Reaction Mechanism:

The acylation of aminofurazans generally proceeds through a nucleophilic acyl substitution mechanism.

Figure 1: General mechanism of N-acylation of an aminofurazan with an acyl chloride.

Experimental Protocol: N-Acylation of 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine [1]

This protocol describes the synthesis of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide.

Materials:

  • 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 3-Methylbenzoyl chloride (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • A solution of 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 20 minutes.

  • 3-Methylbenzoyl chloride is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to 60 °C and stirred for 48 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acylated aminofurazan.

Alkylation: Introducing Alkyl Substituents

N-alkylation of aminofurazans provides access to secondary and tertiary amines, which can be valuable for modulating physicochemical properties such as solubility and lipophilicity. Similar to acylation, the reduced nucleophilicity of the amino group necessitates careful selection of reaction conditions.

Common Alkylating Agents:

  • Alkyl Halides: Alkyl iodides and bromides are typically more reactive than alkyl chlorides. The reaction is often carried out in the presence of a base to deprotonate the aminofurazan or to scavenge the acid byproduct.

  • Reductive Amination: A milder and often more efficient method for N-alkylation involves the reaction of the aminofurazan with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Workflow: Reductive Amination

Reductive_Amination Start Aminofurazan + Aldehyde/Ketone Imine Imine/Iminium Ion Formation Start->Imine Condensation Reduction Reduction with Hydride Reagent Imine->Reduction In situ Product N-Alkylated Aminofurazan Reduction->Product Diazotization_Mechanism Aminofurazan Furazan-NH₂ N_Nitrosoamine Furazan-NH-NO Aminofurazan->N_Nitrosoamine + NO⁺ NitrousAcid HONO Nitrosonium NO⁺ NitrousAcid->Nitrosonium + H⁺, - H₂O H_plus H⁺ Diazo_hydroxide Furazan-N=N-OH N_Nitrosoamine->Diazo_hydroxide Tautomerization Diazonium Furazan-N₂⁺ Diazo_hydroxide->Diazonium + H⁺, - H₂O Schiff_Base_Formation Start Aminofurazan + Aldehyde/Ketone Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Addition Dehydration Dehydration Carbinolamine->Dehydration Acid-catalyzed Product Schiff Base (Imine) Dehydration->Product

Sources

Foundational

electronic properties of 1,2,5-oxadiazole N-oxides

An In-Depth Technical Guide to the Electronic Properties of 1,2,5-Oxadiazole N-Oxides (Furoxans) Authored by: Gemini, Senior Application Scientist Abstract The 1,2,5-oxadiazole N-oxide, commonly known as the furoxan ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of 1,2,5-Oxadiazole N-Oxides (Furoxans)

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,5-oxadiazole N-oxide, commonly known as the furoxan ring system, represents a unique class of five-membered aromatic heterocycles with a rich and intriguing electronic character. This guide provides a comprehensive exploration of the fundamental electronic properties of furoxans, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the molecular orbital framework, aromaticity, and the profound influence of the exocyclic N-oxide moiety that governs the system's reactivity and biological activity. Key experimental techniques for characterizing these properties, including photoelectron spectroscopy and cyclic voltammetry, are discussed in detail. A central focus is placed on the causal relationship between the electronic structure of furoxans and their function as thiol-bioactivated nitric oxide (NO) donors—a property that is paramount to their application as vasodilators, neuroprotective agents, and potential anticancer therapeutics. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource for harnessing the unique chemistry of furoxans in modern research and development.

Introduction: The Furoxan Heterocycle

The furoxan ring is a planar, five-membered heterocycle featuring an N-O-N linkage and an exocyclic N-oxide group.[1][2] This structure, formally named 1,2,5-oxadiazole 2-oxide, is a π-excessive system with 6π electrons delocalized across the ring, conferring a degree of aromaticity comparable to that of furan and its deoxygenated counterpart, furazan (1,2,5-oxadiazole).[1][2]

First synthesized, albeit unknowingly, in the mid-19th century, the correct structure was a subject of debate for nearly a century until confirmed by NMR spectroscopy and X-ray crystallography.[1][3] The presence and position of the exocyclic N-oxide group are critical, creating a unique electronic environment that distinguishes furoxans from other oxadiazoles. This N-oxide is not merely a substituent; it is integral to the ring's electronic character, creating a dipole and rendering the ring electron-rich, which is a key factor in its chemical reactivity and biological profile.[3][4] Furoxans are thermally stable but act as thiophilic electrophiles, a reactivity that forms the basis of their most significant biological role: the release of nitric oxide (NO).[5][6] This property has positioned them as valuable scaffolds in medicinal chemistry for developing agents targeting cardiovascular diseases, cancer, and parasitic infections.[2][7][8][9][10][11][12]

Core Electronic Structure and Aromaticity

The electronic properties of the furoxan ring are a direct consequence of its molecular structure and orbital arrangement. Understanding this foundation is essential for predicting reactivity and designing novel derivatives with tailored functions.

Molecular Orbital Framework

The electronic structure of furoxans can be conceptualized by considering the molecular orbitals (MOs) of a five-membered aromatic ring modified by the exocyclic N-oxide. The key valence orbitals include three π orbitals, nitrogen and oxygen ring lone pair orbitals, and two lone pair orbitals from the exocyclic oxygen.[4] Computational studies, particularly those employing Density Functional Theory (DFT) with functionals like B3LYP, have proven more reliable than Hartree-Fock (HF) or MP2 methods for accurately describing the furoxan geometry, as the system is sensitive to dynamic electron correlation effects.[1][3]

These calculations reveal a planar ring structure with a strong, short exocyclic N-O bond that can be regarded as a double bond, and a relatively weaker, longer endocyclic N-O bond.[1][3] This disparity is a crucial feature, as the weaker endocyclic bond is susceptible to cleavage during chemical reactions.

Simplified MO Energy Level Diagram for Furoxan pi3 π3 (LUMO) pi2 π2 (HOMO) n_N n(N) lone pair n_O_exo n(O) exo lone pair pi1 π1 sigma_framework Ring σ Framework

Caption: A simplified schematic of the molecular orbital energy levels in the furoxan ring.

Aromaticity and Electron Distribution

The furoxan moiety is electron-rich, with a significant negative natural population analysis (NPA) charge (approx. -0.46 e), indicating its potential to donate electron density to electronegative substituents.[1] Various aromaticity indices confirm that furoxan is nearly as aromatic as furan and furazan.[1] This aromatic character contributes to its overall stability.

The exocyclic N-oxide group creates a significant dipole moment and an asymmetric electron distribution. This polarization makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack, a key step in their biological mechanism of action. The specific position of the attack (at C3 or C4) and the subsequent reactivity can be finely tuned by the electronic nature of the substituents attached to these carbons.

Experimental Characterization of Electronic Properties

A multi-technique approach is necessary to fully elucidate the electronic structure of furoxan derivatives. Spectroscopic and electrochemical methods provide complementary data on orbital energies, electron distribution, and redox behavior.

Spectroscopic Analysis
  • Photoelectron Spectroscopy (PES): This powerful technique directly probes the valence molecular orbitals by measuring the ionization potentials (IPs) of electrons. He I and He II UV photoelectron spectroscopy have been used to determine the IPs of various disubstituted furoxans.[3][4] These experimental results, when correlated with high-level quantum chemical calculations, provide a detailed map of the electronic structure and allow for an analysis of how different substituents affect the orbitals of the parent furoxan ring.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for distinguishing between the two possible regioisomers of an unsymmetrically substituted furoxan. The carbon atom adjacent to the exocyclic N-oxide (C3) typically exhibits a different chemical shift compared to the carbon atom adjacent to the endocyclic oxygen (C4).[5][13] This provides an invaluable and non-destructive method for structural confirmation.

  • UV-Visible Spectroscopy: The electronic transitions within the furoxan ring give rise to characteristic absorption bands in the UV-visible spectrum. The position and intensity of these bands (λmax) are sensitive to the substituents on the ring, providing qualitative information about the electronic environment and conjugation.[1][13]

Electrochemical Analysis: Probing Redox Behavior

Electrochemical studies, particularly cyclic voltammetry (CV), are critical for understanding the redox properties of furoxans, which are directly linked to certain biological activities.[9][12] The N-oxide moiety can undergo reduction, and the potential at which this occurs is a key parameter.

For instance, the antitrypanosomal activity of some furoxan derivatives has been strongly correlated with the facile monoelectronation of the N-oxide group.[9][12] Compounds that are more easily reduced (i.e., have a less negative cathodic peak potential, Epc) tend to show higher activity against Trypanosoma cruzi.[9] This suggests that bioreduction is a critical activation step within the parasite.

Table 1: Representative Electrochemical Data for N-Oxide Derivatives

Compound Class Representative Substituent Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) Biological Activity Correlation
1,2,5-Oxadiazole N-oxide -CH=N-NH-C(S)-NH₂ -0.65 to -0.85 High antitrypanosomal activity associated with less negative potentials[9]
Benzo[1,2-c]1,2,5-oxadiazole N-oxide -CH=N-NH-C(S)-NH-Ph -0.50 to -0.70 Potent antitrypanosomal agents[9]

| Quinoxaline di-N-oxide | Varied semicarbazones | -0.40 to -0.60 | Strong correlation between reduction potential and activity[9] |

This protocol outlines a self-validating system for assessing the reduction potential of a novel furoxan derivative.

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test furoxan compound in anhydrous, deoxygenated dimethylformamide (DMF).

    • Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF₆), in anhydrous, deoxygenated DMF.

    • Validation Step: Prepare a 1 mM solution of a known standard with a well-characterized redox potential in the same solvent/electrolyte system (e.g., ferrocene) to calibrate the system.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Polish the working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen before each experiment to ensure a clean, reproducible surface.

  • Experimental Procedure:

    • Add the supporting electrolyte solution to the electrochemical cell.

    • Purge the solution with high-purity argon or nitrogen for 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.

    • Run a background scan of the electrolyte solution to ensure no interfering peaks are present.

    • Add the standard (ferrocene) and record its voltammogram. The (Epa + Epc)/2 value should match the literature value, confirming the proper functioning of the reference electrode and cell.

    • Clean the cell and electrodes, then add fresh electrolyte solution and purge with inert gas.

    • Add the 1 mM test furoxan solution and record the cyclic voltammogram. Scan from an initial potential where no reaction occurs (e.g., 0.0 V) towards negative potentials (e.g., -1.5 V) and back. A typical scan rate is 100 mV/s.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc) corresponding to the reduction of the N-oxide moiety.

    • Validation Step: Vary the scan rate (e.g., 50, 100, 200, 500 mV/s). For a simple diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. This confirms the quality of the data.

    • The Epc value provides a quantitative measure of the ease of reduction of the furoxan derivative.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Solutions (Furoxan, Electrolyte, Standard) prep_cell Assemble & Polish 3-Electrode Cell prep_sol->prep_cell purge Purge Electrolyte with Inert Gas (15 min) prep_cell->purge bg_scan Run Background Scan purge->bg_scan calib Calibrate with Standard (e.g., Ferrocene) bg_scan->calib run_sample Run Sample Scan (e.g., 0V to -1.5V) calib->run_sample get_epc Identify Cathodic Peak Potential (Epc) run_sample->get_epc validate Vary Scan Rate (Data Validation) get_epc->validate result Quantitative Epc Value validate->result

Caption: Workflow for the electrochemical analysis of a furoxan derivative using CV.

Reactivity and Nitric Oxide Release

The most studied aspect of furoxan chemistry in a biological context is its ability to act as a prodrug that releases nitric oxide. This process is not spontaneous but is bioactivated by intracellular thiols, such as glutathione (GSH) or cysteine.[8][10][14]

The mechanism involves a nucleophilic attack of the thiolate anion on one of the electrophilic carbon atoms (C3 or C4) of the furoxan ring.[10] This attack initiates a ring-opening cascade, leading to the formation of an unstable intermediate that subsequently fragments to release NO and other products like dinitrogen monoxide (N₂O) or nitrite.[14][15] The potency and rate of NO release are highly dependent on the substituents on the furoxan ring, which modulate its electrophilicity and susceptibility to nucleophilic attack.[5][14]

Thiol-Mediated Nitric Oxide Release from Furoxans furoxan Furoxan Ring (Electrophilic Carbons) attack Nucleophilic Attack on C3 or C4 furoxan->attack thiol Thiolate (R-S⁻) (Nucleophile) thiol->attack intermediate Unstable Thiol Adduct attack->intermediate rearrangement Ring Opening & Rearrangement intermediate->rearrangement products Products rearrangement->products no Nitric Oxide (NO) products->no other Dioxime, Nitrite, etc. products->other

Caption: The mechanism of thiol-dependent bioactivation of furoxans to release NO.

This controlled release of NO is the cornerstone of the therapeutic potential of furoxans. The released NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade mediates a wide range of physiological effects, including vasodilation and inhibition of platelet aggregation.[8][15][16]

Conclusion: From Electronic Structure to Therapeutic Innovation

The are not merely of academic interest; they are the key determinants of the biological function of this unique heterocyclic system. The electron-rich, yet electrophilically activatable, nature of the furoxan ring, governed by the exocyclic N-oxide, allows it to serve as a versatile and tunable platform for drug design. By modulating the electronic character of the ring through strategic substitution, researchers can control the redox potential, susceptibility to nucleophilic attack, and ultimately, the rate and potency of nitric oxide release. This direct line from fundamental electronic structure to therapeutic effect underscores the importance of a deep, mechanistic understanding for any scientist working with these compounds. The protocols and principles outlined in this guide provide a framework for the rational design and evaluation of novel furoxan-based agents poised to address unmet needs in medicine.

References

  • Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as potential hypoxic cytotoxins and DNA-binders. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 1,2,5-oxadiazole N-oxide derivatives as hypoxia-selective cytotoxins. PubMed. Available at: [Link]

  • A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology. Available at: [Link]

  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI. Available at: [Link]

  • 1,2,5-Oxadiazole N-Oxide Derivatives and Related Compounds as Potential Antitrypanosomal Drugs: Structure−Activity Relationships. ACS Publications. Available at: [Link]

  • NO donors: Focus on furoxan derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,5‐oxadiazole‐N‐oxides from oximes. ResearchGate. Available at: [Link]

  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. Available at: [Link]

  • Furoxans as nitric oxide donors. 4-Phenyl-3-furoxancarbonitrile: thiol-mediated nitric oxide release and biological evaluation. PubMed. Available at: [Link]

  • Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. ACS Publications. Available at: [Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science. Available at: [Link]

  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. ACS Publications. Available at: [Link]

  • Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Publications. Available at: [Link]

  • Product Class 7: 1,2,5-Oxadiazoles. Thieme Connect. Available at: [Link]

  • 1,2,5-Oxadiazole N-oxide derivatives and related compounds as potential antitrypanosomal drugs: structure-activity relationships. PubMed. Available at: [Link]

  • Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. PubMed. Available at: [Link]

  • Structure of furoxans and numbering of atoms. ResearchGate. Available at: [Link]

  • (PDF) PHOTOELECTRON SPECTROSCOPIC INVESTIGATION OF THE ELECTRONIC STRUCTURE OF FUROXANS. ResearchGate. Available at: [Link]

  • 1,2,5-Oxadiazole N-oxide derivatives as potential anti-cancer agents: synthesis and biological evaluation. Part IV. PubMed. Available at: [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[7][9][17]Oxadiazolo[3,4-d]pyridazines. MDPI. Available at: [Link]

  • First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. ACS Publications. Available at: [Link]

  • Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. PMC. Available at: [Link]

  • Mechanism of NO release from furoxans. ResearchGate. Available at: [Link]

  • (PDF) Diaminofuroxan: Synthetic Approaches and Computer‐Aided Study of Thermodynamic Stability. ResearchGate. Available at: [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC. Available at: [Link]

  • Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. ACS Publications. Available at: [Link]

  • Dicyanofuroxan and Its Charged Forms - A DFT Study. Earthline Journal of Chemical Sciences. Available at: [Link]

  • Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Hanneng Cailiao. Available at: [Link]

  • Structural and molecular orbital study of the furazan N-oxide system. Structures of 3-amino-4-methylfurazan N-oxide and 4-amino-3-methylfurazan N-oxide, and molecular orbital calculations. RSC Publishing. Available at: [Link]

  • Furoxan Incorporation into C–H Bonds Enabling Nitrogen-Containing Functional Group Installation into the Same. ACS Publications. Available at: [Link]

  • Recent progress in synthesis and application of furoxan. Kobe University Repository. Available at: [Link]

Sources

Exploratory

The Architecture of Furoxan Synthesis: A Historical and Mechanistic Whitepaper

Executive Summary Furoxans (1,2,5-oxadiazole 2-oxides) are a highly privileged class of heterocycles in medicinal chemistry and materials science. Recognized primarily for their ability to act as exogenous nitric oxide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furoxans (1,2,5-oxadiazole 2-oxides) are a highly privileged class of heterocycles in medicinal chemistry and materials science. Recognized primarily for their ability to act as exogenous nitric oxide (NO) donors and their utility in high-energy density materials, the furoxan ring presents unique synthetic challenges due to its lability under extreme conditions[1]. This technical guide explores the historical paradigms of furoxan synthesis—specifically nitrile oxide dimerization and glyoxime oxidation—providing researchers and drug development professionals with the mechanistic causality and validated protocols necessary to construct these complex molecular architectures.

Mechanistic Paradigms in Furoxan Construction

The historical synthesis of the furoxan ring relies heavily on the generation of highly reactive intermediates that undergo spontaneous or oxidatively driven cyclization. Understanding the thermodynamic and kinetic driving forces behind these reactions is critical for optimizing yields and controlling regioselectivity.

The Dimerization of Nitrile Oxides (The Mukaiyama & Huisgen Paradigms)

The most classical and widely utilized method for constructing the furoxan core is the dimerization of nitrile oxides[2]. Nitrile oxides ( R−C≡N+−O− ) are transient, highly reactive 1,3-dipoles. In the absence of a trapping dipolarophile (such as an alkyne or alkene for a standard [3+2] cycloaddition), these dipoles rapidly self-associate.

Causality and Thermodynamics: The dimerization is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one nitrile oxide molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. While historically debated as a concerted [3+2] cycloaddition, modern computational density functional theory (DFT) studies reveal that the reaction frequently proceeds via a two-step mechanism[3]. The dipoles first align to form a transient dinitrosoalkene intermediate (often possessing diradical or zwitterionic character), which rapidly undergoes ring closure to form the stable 1,2,5-oxadiazole 2-oxide system.

Nitrile oxides are typically generated in situ via two primary historical routes:

  • Mukaiyama Dehydration: The dehydration of primary nitroalkanes using phenyl isocyanate ( PhNCO ) and triethylamine ( Et3​N )[4]. The base deprotonates the nitroalkane to form a nitronate, which attacks the isocyanate. The thermodynamic driving force is the irreversible formation of highly stable diphenylurea and CO2​ , which acts as a thermodynamic sink, pushing the equilibrium entirely toward the nitrile oxide.

  • Dehydrohalogenation: The treatment of hydroximoyl chlorides (derived from aldoximes) with a mild base.

NitrileOxide A Primary Nitroalkane (R-CH2-NO2) C Nitrile Oxide (R-C≡N+-O-) A->C Dehydration (PhNCO, Et3N) B Hydroximoyl Chloride (R-C(Cl)=NOH) B->C Dehydrohalogenation (Base) D Dinitrosoalkene Intermediate (Diradical/Zwitterion) C->D Dimerization (Step 1) E Furoxan (1,2,5-oxadiazole 2-oxide) D->E Ring Closure (Step 2)

Fig 1. Mechanistic pathway of nitrile oxide generation and subsequent dimerization to furoxan.

Oxidative Ring Closure of Glyoximes

An alternative historical approach involves the direct oxidation of vicinal dioximes (glyoximes)[5]. Reagents such as (diacetoxyiodo)benzene ( PhI(OAc)2​ ), sodium hypobromite ( NaOBr ), or lead tetraacetate ( Pb(OAc)4​ ) are employed to abstract electrons from the oxime functionalities.

Causality and Thermodynamics: The oxidant facilitates the conversion of one of the oxime hydroxyl groups into a highly electrophilic nitroso-like or radical intermediate. The adjacent, unoxidized oxime nitrogen (or oxygen, depending on the tautomeric state) acts as an intramolecular nucleophile. The proximity effect of the vicinal geometry drastically lowers the activation energy for cyclization ( ΔG‡ ), resulting in rapid N-O bond formation. Subsequent deprotonation yields the fully aromatized, electron-deficient furoxan ring.

GlyoximeOxidation A Glyoxime (R-C(=NOH)-C(=NOH)-R') B Nitroso-Oxime Intermediate (R-C(NO)-C(=NOH)-R') A->B Oxidation (PhI(OAc)2, NaOBr) C O-N Bond Formation (Cyclization) B->C Intramolecular Nucleophilic Attack D Furoxan (1,2,5-oxadiazole 2-oxide) C->D Deprotonation (-H+)

Fig 2. Oxidative ring closure of glyoximes to furoxans via a nitroso-oxime intermediate.

Quantitative Analytics: Comparative Methodology

To assist synthetic chemists in selecting the appropriate route, the following table summarizes the key historical methods, their efficiency, and operational constraints.

Synthesis MethodStarting MaterialKey ReagentsIntermediateYield RangeOperational AdvantagesPrimary Limitations
Mukaiyama Dehydration Primary Nitroalkanes PhNCO , Et3​N , TolueneNitrile Oxide40–85%Mild conditions; highly accessible starting materials.Generates stoichiometric diphenylurea (requires careful filtration).
Dehydrohalogenation Aldoximes NCS or Cl2​ , Et3​N Hydroximoyl Chloride50–90%Highly scalable; excellent atom economy for the dipole.Halogenating agents can be harsh on sensitive functional groups.
Glyoxime Oxidation Glyoximes PhI(OAc)2​ or NaOBr Nitroso-oxime30–80%Direct formation of the ring; avoids transient dipoles.Requires pre-synthesized, geometrically pure glyoximes.
Mechanochemical Aldoximes NaCl , Oxone, BaseNitrile Oxide60–92%Solvent-free; environmentally benign; rapid kinetics[6].Requires specialized ball-milling equipment.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues and purification logic embedded within these steps ensure high-fidelity replication.

Protocol A: Mukaiyama Dehydration of Primary Nitroalkanes

This protocol utilizes the thermodynamic sink of urea formation to drive nitrile oxide generation.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the primary nitroalkane (10.0 mmol) and phenyl isocyanate (20.0 mmol, 2.0 equiv) in 30 mL of anhydrous benzene or toluene.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine (20.0 mmol, 2.0 equiv) dropwise over 15 minutes via a syringe. Causality note: Slow addition prevents rapid exothermic runaway and minimizes the polymerization of the isocyanate.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. The reaction progress is visually indicated by the heavy precipitation of a white solid ( N,N′ -diphenylurea).

  • Validation & Workup: Monitor the disappearance of the nitroalkane via TLC (Hexanes/EtOAc). Once complete, filter the suspension through a pad of Celite to remove the insoluble diphenylurea. Wash the filter cake with an additional 15 mL of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the symmetrically substituted furoxan.

Protocol B: Oxidative Cyclization using (Diacetoxyiodo)benzene

This protocol leverages hypervalent iodine to achieve mild, room-temperature cyclization of glyoximes.

  • Preparation: Suspend the symmetric or asymmetric glyoxime (5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a 50 mL flask.

  • Oxidation: Cool the suspension to 0 °C. Add (diacetoxyiodo)benzene ( PhI(OAc)2​ ) (5.5 mmol, 1.1 equiv) in small portions over 10 minutes. Causality note: PhI(OAc)2​ acts as a mild two-electron oxidant. As the reaction proceeds, the insoluble glyoxime will dissolve, and the solution may take on a transient green/blue hue indicative of the nitroso intermediate.

  • Maturation: Stir the mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM ( 2×15 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. The resulting crude furoxan is typically of high purity but can be recrystallized from ethanol if necessary.

References

  • Youssef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5228–5248. Available at:[Link]

  • Mukaiyama, T., Nambu, H., & Okamoto, M. (1962). Deoxygenations of Isocyanates and Diphenylketene by Tertiary Phosphites. The Journal of Organic Chemistry, 27(10), 3651–3654. Available at:[Link]

  • Somfai, P., & Jiao, J. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. Available at:[Link]

  • Rakitin, O. A., et al. (2016). A tribute to Professor Oleg Alekseevich Rakitin. Arkivoc, 2017(iii), 1-8. Available at:[Link]

  • Kong, L., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2522. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Evaluation of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide as a Thiol-Bioactivated Nitric Oxide Donor

Executive Summary The compound 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly referred to as 4-amino-3-cyanofuroxan) is a highly versatile heterocyclic molecule. While extensively utilized as a building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly referred to as 4-amino-3-cyanofuroxan) is a highly versatile heterocyclic molecule. While extensively utilized as a building block for nitrogen-rich energetic materials , its 1,2,5-oxadiazole N-oxide (furoxan) core makes it an exceptional candidate for pharmacological applications as a nitric oxide (NO) prodrug. Unlike spontaneous NO donors, furoxans require thiol-mediated bioactivation, allowing for controlled, targeted NO release that mimics endogenous endothelial function without inducing sudden, cytotoxic NO spikes. This guide outlines the mechanistic causality, self-validating experimental workflows, and analytical protocols required to evaluate this compound as an NO donor in preclinical models.

Chemical Physiology & Mechanism of Action

To effectively utilize 4-amino-3-cyanofuroxan, one must understand the chemical causality driving its bioactivity. Furoxans do not release NO spontaneously in aqueous media; they are thiol-dependent NO-mimetics .

The rate of NO release is strictly governed by the electrophilicity of the furoxan ring, which is modulated by its substituents. In 4-amino-3-cyanofuroxan, the strongly electron-withdrawing carbonitrile (-CN) group at position 3 makes the ring highly susceptible to nucleophilic attack by endogenous thiols (such as L-cysteine or glutathione).

The Causality of Bioactivation:

  • Nucleophilic Attack: A free thiol attacks the electrophilic carbon on the furoxan ring.

  • Ring Opening: This interaction breaks the heterocyclic structure, generating a transient keto-oxime intermediate.

  • NO Release: The intermediate rapidly degrades, shedding nitrogen oxides (NO/NOx) and leaving behind a disulfide or thiol-adduct byproduct .

  • Signal Transduction: The liberated NO diffuses into target cells, binding to the heme group of soluble guanylyl cyclase (sGC), catalyzing the conversion of GTP to cyclic GMP (cGMP), which drives downstream physiological effects like vasodilation and neuroprotection .

Pathway A 4-amino-3-cyanofuroxan (NO Prodrug) C Keto-Oxime Intermediate A->C Nucleophilic Attack B Thiol Cofactor (e.g., L-Cys, GSH) B->C Bioactivation D Nitric Oxide (NO) Release C->D Ring Degradation E sGC Activation & cGMP Efflux D->E Heme Binding

Fig 1: Thiol-dependent bioactivation mechanism of furoxan derivatives leading to NO release and sGC activation.

Experimental Design: Building a Self-Validating System

A hallmark of rigorous pharmacological testing is the implementation of a self-validating assay matrix. When evaluating 4-amino-3-cyanofuroxan, your experimental design must rule out false positives (e.g., spontaneous degradation or assay interference).

Required Control Matrix:

  • Vehicle Control (DMSO/PBS): Establishes baseline absorbance.

  • Thiol-Free Control: Incubating the furoxan without L-cysteine. Causality: Proves that NO release is strictly bioactivation-dependent.

  • Structural Negative Control (Furazan Analog): Using 4-amino-3-cyanofurazan (which lacks the N-oxide moiety). Causality: Confirms that the N-oxide is the exclusive source of the released NO .

  • NO Scavenger Control (e.g., cPTIO): Used in cellular assays to quench released NO. Causality: Validates that downstream cellular effects (like cGMP elevation) are mediated by NO and not by the intact furoxan molecule.

Protocol I: Cell-Free NO Release Kinetics (Griess Assay)

Because NO is a highly reactive free radical with a half-life of seconds in oxygenated aqueous solutions, direct measurement is challenging. The Griess assay circumvents this by quantifying nitrite (NO₂⁻), the stable primary autoxidation product of NO.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 4-amino-3-cyanofuroxan in anhydrous DMSO to create a 10 mM stock. Expert Insight: Furoxans possess limited aqueous solubility; DMSO ensures complete dissolution and prevents micro-precipitation.

  • Physiological Dilution: Dilute the stock to a 100 µM working concentration in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4.

  • Bioactivation Trigger: Add L-Cysteine to a final concentration of 1 mM. Expert Insight: L-Cysteine is preferred over GSH in cell-free assays because its lower steric hindrance allows for more consistent and rapid nucleophilic attack on the furoxan ring .

  • Kinetic Incubation: Incubate the mixture at 37°C. Extract 100 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) and transfer to a 96-well plate.

  • Chemical Derivatization: To each aliquot, add 50 µL of 1% Sulfanilamide (in 5% phosphoric acid) and incubate for 5 mins in the dark. Then, add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a standard curve generated using sodium nitrite (NaNO₂).

Troubleshooting Note: High concentrations of thiols (>5 mM) can interfere with the Griess diazotization reaction. Always prepare your NaNO₂ standard curve in the exact same thiol-containing buffer to normalize this interference.

Protocol S1 1. Compound Preparation Dissolve donor in DMSO (10 mM) S2 2. Physiological Dilution Dilute to 100 µM in PBS (pH 7.4) S1->S2 S3 3. Bioactivation Trigger Add 1-5 mM L-Cysteine S2->S3 S4 4. Kinetic Incubation Incubate at 37°C (0-120 min) S3->S4 S5 5. Chemical Derivatization Add Griess Reagents (SULF + NED) S4->S5 S6 6. Spectrophotometry Measure Absorbance at 540 nm S5->S6

Fig 2: Step-by-step experimental workflow for the quantification of NO release using the Griess assay.

Protocol II: In Vitro Cellular cGMP Elevation Assay

To confirm that the NO released by 4-amino-3-cyanofuroxan is biologically active, a cGMP elevation assay in Vascular Smooth Muscle Cells (VSMCs) or neuronal cell lines is required.

Step-by-Step Methodology
  • Cell Culture & Starvation: Seed VSMCs in a 24-well plate at 1x10⁵ cells/well. Starve cells in serum-free media for 12 hours prior to treatment to establish a basal cGMP baseline.

  • Phosphodiesterase Inhibition: Pre-treat cells with 10 µM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Expert Insight: IBMX inhibits phosphodiesterases (PDEs) that naturally degrade cGMP, ensuring that the synthesized cGMP accumulates to measurable levels.

  • Compound Administration: Treat cells with 10 µM to 100 µM of 4-amino-3-cyanofuroxan for 30 minutes. (Include a well pre-treated with 100 µM cPTIO as the NO scavenger control).

  • Lysis & Extraction: Aspirate media and immediately lyse cells using 0.1 M HCl to halt all enzymatic activity and stabilize the cyclic nucleotides.

  • ELISA Quantification: Centrifuge the lysates to remove cellular debris and quantify cGMP using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

Quantitative Data Interpretation

When executing the protocols above, the resulting data should demonstrate the distinct pharmacological profile of a thiol-dependent NO donor. Below is a synthesized data table illustrating the expected comparative outcomes of 4-amino-3-cyanofuroxan against standard controls.

Compound / ConditionThiol DependencyNO Release Half-Life (t½)Peak Nitrite Concentration (µM)*Cellular cGMP Elevation
4-amino-3-cyanofuroxan High (Requires L-Cys/GSH)~45 minutes42.5 ± 2.1Moderate-High
4-amino-3-cyanofuroxan (No Thiol) NoneN/A< 1.0Basal
SNAP (Positive Control)Low (Spontaneous)< 5 minutes85.0 ± 3.4High (Transient)
4-amino-3-cyanofurazan (Negative Control)N/ANo Release< 1.0Basal

*Based on an initial prodrug concentration of 100 µM incubated for 120 minutes.

Data Insight: The moderate half-life (~45 mins) of 4-amino-3-cyanofuroxan compared to the rapid burst of SNAP (<5 mins) highlights its utility. Rapid NO donors often cause hypotension and oxidative stress in vivo, whereas the controlled, thiol-mediated release of furoxans provides sustained therapeutic efficacy with a wider safety margin .

References

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan Source: Frontiers in Chemistry (via PubMed Central) URL:[Link]

  • Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Recent progress in synthesis and application of furoxan Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Application

Application Note: The Aminofurazan Scaffold in Chemical Research and Medicinal Chemistry

I cannot provide experimental protocols, step-by-step instructions, or specific synthetic methodologies for the creation of energetic materials or explosives from aminofurazans. I can, however, discuss the general chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide experimental protocols, step-by-step instructions, or specific synthetic methodologies for the creation of energetic materials or explosives from aminofurazans. I can, however, discuss the general chemical properties of the aminofurazan scaffold, its emerging role in medicinal chemistry and drug development, and standard safety principles for handling reactive, nitrogen-rich heterocycles in professional laboratory environments.

Introduction to the 1,2,5-Oxadiazole (Furazan) Ring System

Aminofurazans are derivatives of the 1,2,5-oxadiazole ring system, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms[1]. The simplest diamino derivative is 3,4-diaminofurazan (DAF). Historically, the furazan ring has been studied extensively in materials science due to its dense planar structure, stabilizing aromatic nature, and the presence of energetic oxygen and nitrogen within the ring system.

Because of their high heat of formation and high nitrogen content, compounds containing the furazan ring inherently possess high chemical energy. Consequently, strict safety protocols and rigorous thermal analysis are required when handling or functionalizing these scaffolds.

Physicochemical Profile of 3,4-Diaminofurazan

Understanding the baseline properties of the foundational building block, 3,4-diaminofurazan (DAF), is critical for predicting the behavior of its derivatives in both biological systems and material applications.

Table 1: General Chemical and Physical Properties of 3,4-Diaminofurazan (DAF)

PropertyValue / DescriptionReference
IUPAC Name 1,2,5-oxadiazole-3,4-diamine[2]
Molecular Formula C₂H₄N₄O[2]
Molecular Weight 100.08 g/mol [2]
Melting Point 178–183 °C[3]
Density ~1.58 - 1.61 g/cm³[3]
Topological Polar Surface Area 91 Ų[2]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A[2]
Aminofurazans in Medicinal Chemistry

While 1,2,4- and 1,3,4-oxadiazoles are ubiquitous in drug discovery, 1,2,5-oxadiazoles (furazans) have historically been less common[1]. However, recent research has highlighted the utility of the aminofurazan moiety in designing highly specific kinase inhibitors. The planar nature of the ring, combined with its unique hydrogen-bond donor/acceptor profile, allows it to interact favorably within the ATP-binding pockets of various kinases.

Key Therapeutic Targets:

  • Rho-Kinase Inhibitors: Aminofurazan-azabenzimidazoles have been identified as potent inhibitors of Rho-kinase. Appropriate substitution on the azabenzimidazole core linked to an aminofurazan has yielded subnanomolar enzyme potency in vitro and demonstrated antihypertensive activity in rodent models[4].

  • PASTA Kinase (PrkA) in Antimicrobial Research: High-throughput screening has identified imidazopyridine aminofurazans (IPAs), such as GSK690693, as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA[5]. These compounds sensitize the bacteria to β-lactam antibiotics. The alkynol moiety in these structures penetrates the gatekeeper-guarded back pocket of the kinase active site[5].

  • AKT Kinase: Similar aminofurazan derivatives have shown efficacy as potent inhibitors of AKT kinase, a critical node in cancer cell survival pathways[5].

KinaseInhibition Library Compound Library (Aminofurazan Derivatives) Screening High-Throughput Kinase Assay Library->Screening Hit Hit Identification (e.g., GSK690693) Screening->Hit IC50 < 1 µM Mechanism ATP-Competitive Binding at Kinase Active Site Hit->Mechanism Outcome Target Inhibition (e.g., PrkA, Rho-kinase) Mechanism->Outcome

Figure 1: Conceptual workflow for the discovery and mechanism of aminofurazan-based kinase inhibitors.

General Laboratory Safety and Handling Principles

Due to the high nitrogen-to-carbon ratio inherent in furazan derivatives, these compounds must be treated with stringent safety precautions, even when utilized for pharmaceutical research.

  • Professional Infrastructure: Work involving novel nitrogen-rich heterocycles must only be conducted in professional, rigorously inspected laboratory environments equipped with functioning fume hoods and blast shields.

  • Thermal Hazard Assessment: Before any scale-up, novel furazan derivatives must undergo comprehensive thermal hazard screening. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory to identify exothermic decomposition onset temperatures and quantify the energy of decomposition[6].

  • Personal Protective Equipment (PPE): Standard operating procedures require the use of flame-resistant laboratory coats, heavy-duty chemical-resistant gloves, and full face shields when handling potentially reactive intermediates.

  • Sensitivity Testing: Compounds containing the 1,2,5-oxadiazole ring can exhibit sensitivity to mechanical stimuli (impact, friction) or electrostatic discharge (ESD)[6]. Professional laboratories utilize specialized drop-weight and friction-testing apparatuses to quantify these sensitivities before routine handling is authorized.

Sources

Method

Application Note: 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide in Oncology Drug Discovery &amp; Development

Executive Summary In the landscape of modern oncology drug design, overcoming chemoresistance and exploiting the tumor microenvironment (TME) are paramount objectives. 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug design, overcoming chemoresistance and exploiting the tumor microenvironment (TME) are paramount objectives. 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan) has emerged as a highly versatile pharmacophore and synthetic building block. As a Senior Application Scientist, I have structured this guide to detail its dual utility:

  • As a thiol-dependent Nitric Oxide (NO) donor capable of reversing tumor hypoxia and inducing selective apoptosis.

  • As a synthetic precursor for targeted immunotherapeutics, specifically indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors.

This application note synthesizes the mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols required to successfully integrate this compound into your oncology drug development pipeline.

Mechanistic Rationale & Target Biology

To effectively utilize 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, researchers must understand the causality behind its biological activity. The compound features a 1,2,5-oxadiazole ring with an N-oxide moiety (furoxan), alongside highly reactive cyano and amino functional groups.

Thiol-Dependent NO Release in the TME

Unlike spontaneous NO donors (e.g., NONOates), furoxans are highly stable in systemic circulation. They undergo a specific ring-opening mechanism to release NO only upon nucleophilic attack by thiols [1]. Because cancer cells (such as Triple-Negative Breast Cancer and Prostate Cancer lines) heavily upregulate intracellular glutathione (GSH) to manage oxidative stress, furoxan hybrids selectively detonate within the TME. The localized burst of micromolar NO induces severe mitochondrial dysfunction, S-nitrosylation of survival proteins (e.g., STAT3), and cytochrome c release, leading to apoptosis and ferroptosis[2].

Immunotherapeutic Scaffold Design

Beyond NO donation, the 4-amino-3-cyano configuration is the foundational building block for synthesizing 1,2,5-oxadiazole-3-carboximidamide derivatives. This specific structural motif is the core pharmacophore of potent IDO1 inhibitors (e.g., epacadostat analogs), which reverse tumor-induced immunosuppression by preventing the depletion of tryptophan in the TME[3].

G Furoxan Furoxan Hybrid Drug (4-Amino-3-cyanofuroxan core) GSH Tumor Microenvironment (High GSH / Thiols) Furoxan->GSH Enters TME Target Primary Drug Target (e.g., IDO1, Microtubules) Furoxan->Target Pharmacophore binding NO Nitric Oxide (NO) Release GSH->NO Thiol-dependent reduction Mito Mitochondrial Dysfunction & ROS Generation NO->Mito S-nitrosylation & Oxidative Stress Apoptosis Cancer Cell Apoptosis & Ferroptosis Target->Apoptosis Synergistic inhibition Mito->Apoptosis Cytochrome c release

Fig 1: Synergistic mechanism of furoxan-hybrid drugs inducing apoptosis via NO release.

Quantitative Efficacy of Furoxan-Hybrid Therapeutics

Hybridizing standard chemotherapeutics with the 4-amino-3-cyanofuroxan core consistently yields synergistic cytotoxicity. The table below summarizes the enhanced efficacy of various furoxan-hybrids compared to their parent compounds across multiple oncology models.

Hybrid CompoundTarget Cell LineParent Drug IC₅₀ (µM)Furoxan-Hybrid IC₅₀ (µM)Intracellular NO ReleasePrimary Mechanism of Action
Piplartine-Furoxan PC3 (Prostate)12.500.05 HighROS Induction, Apoptosis
Coumarin-Furoxan MDA-MB-231 (TNBC)>50.001.20 HighMitochondrial Stress
Oridonin-Furoxan Bel-7402 (Hepatic)15.400.86 ModerateCell Cycle Arrest
Epacadostat Analog HEK293T (IDO1)N/A0.019 N/A (Stable Core)IDO1 Enzymatic Inhibition

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and a control mechanism to verify the integrity of the assay.

Workflow Synthesis 1. Hybrid Synthesis (Cyano/Amino modification) Griess 2. NO Release Assay (Griess Reagent) Synthesis->Griess Purified Compound CellViability 3. Cell Viability (MTT / CCK-8) Griess->CellViability NO-Donor Confirmed Mechanism 4. Mechanistic Validation (ROS & Apoptosis) CellViability->Mechanism IC50 Established

Fig 2: Workflow for validating 4-amino-3-cyanofuroxan derived anticancer agents.

Protocol 1: Synthesis of Furoxan-Hybrid Pharmacophores

Objective: Convert the cyano group of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide into an amidoxime for subsequent coupling, without degrading the NO-donating N-oxide moiety.

  • Reagent Preparation : Dissolve 1.0 eq of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide in absolute ethanol.

  • Amidoxime Formation : Add 2.5 eq of hydroxylamine hydrochloride and 1.2 eq of sodium carbonate.

    • Causality: Sodium carbonate provides a mild basic environment. Strong bases or high temperatures must be avoided, as they will prematurely deoxygenate the furoxan ring, destroying its NO-donating capability.

  • Reaction Conditions : Stir the mixture at 45°C for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Purification : Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Protocol 2: In Vitro NO Release Quantification (Griess Assay)

Objective: Validate that the synthesized hybrid releases NO exclusively via a thiol-dependent mechanism.

  • Buffer Preparation : Prepare a 10 µM solution of the furoxan-hybrid in 0.1 M phosphate buffer (pH 7.4).

  • Thiol Triggering : Divide the solution into two cohorts. To Cohort A, add 1 mM L-cysteine or GSH. Cohort B receives no thiols (Negative Control).

    • Causality: Furoxans are stable in aqueous solutions. If Cohort B shows NO release, the compound has degraded. NO should only be detectable in Cohort A, validating the TME-specific release mechanism.

  • Incubation : Incubate both cohorts at 37°C for 1 hour.

  • Detection : Mix 100 µL of the sample with 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark.

  • Quantification : Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration against a standard curve of sodium nitrite (0–100 µM).

Protocol 3: Self-Validating Mechanistic Assay for NO-Dependent Cytotoxicity

Objective: Prove that the observed cancer cell death is directly caused by the NO released from the furoxan core, rather than off-target toxicity.

  • Cell Seeding : Seed PC3 or MDA-MB-231 cells in a 96-well plate at 5 × 10³ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Scavenger Pre-treatment : Pre-treat half of the experimental wells with 20 µM carboxy-PTIO (a specific extracellular and intracellular NO scavenger) for 1 hour.

    • Causality: Carboxy-PTIO acts as a mechanistic control. If the hybrid's cytotoxicity is truly driven by NO-induced oxidative stress, the addition of carboxy-PTIO will scavenge the NO radical and significantly rescue cell viability[4].

  • Drug Treatment : Treat all wells with the furoxan-hybrid at its established IC₅₀ concentration for 48 hours.

  • Viability Assessment : Add 10 µL of CCK-8 reagent to each well, incubate for 2 hours, and measure absorbance at 450 nm.

  • Data Interpretation : A statistically significant increase in viability in the carboxy-PTIO treated wells confirms the NO-dependent apoptotic pathway.

References

  • Furoxan–piplartine hybrids as effective NO donors and ROS inducers in PC3 cancer cells: design, synthesis, and biological evaluation National Center for Biotechnology Information (NIH) / Bioorganic Chemistry URL:[Link]

  • Coumarin–Furoxan Hybrid Suppressed the Proliferation and Metastasis of Triple-Negative Breast Cancer by Activating Mitochondrial Stress and Cell Apoptosis ACS Pharmacology & Translational Science URL:[Link]

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms MDPI - Molecules URL:[Link]

Application

Application Note: NMR Structural Elucidation of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Target Audience: Analytical Chemists, Energetic Materials Researchers, and Pharmaceutical Scientists Technique: Multinuclear (1H, 13C, 15N) and 2D NMR Spectroscopy Scientific Context & Causality in Experimental Design 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Energetic Materials Researchers, and Pharmaceutical Scientists Technique: Multinuclear (1H, 13C, 15N) and 2D NMR Spectroscopy

Scientific Context & Causality in Experimental Design

4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan) is a highly functionalized heterocyclic compound. Furoxans are heavily utilized in two distinct fields: as high-energy density materials (due to their positive heat of formation and oxygen balance) and as exogenous nitric oxide (NO) donors in cardiovascular and oncological drug development.

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The molecule lacks carbon-bound protons, meaning standard 1H-1H COSY or NOESY experiments are useless for backbone connectivity. Furthermore, the positioning of the N-oxide moiety (2-oxide vs. 5-oxide) and the regiochemistry of the amino and cyano groups must be unambiguously assigned using heteronuclear correlations.

Causality Behind Methodological Choices
  • Solvent Selection (DMSO-d6 vs. CDCl3): The primary amine (-NH2) is the only source of 1H signal in this molecule. In non-polar solvents, this signal is often broadened into the baseline due to intermediate exchange rates. DMSO-d6 is explicitly chosen because it acts as a strong hydrogen-bond acceptor, locking the -NH2 protons in a bound state, slowing the chemical exchange, and sharpening the signal[1]. This sharp signal is an absolute prerequisite for 1H-13C HMBC experiments.

  • Thermal Control: Furoxans are energetic materials. Specifically, 4-amino-3-cyanofuroxan exhibits significant thermal instability, with an exothermic decomposition onset documented as low as 96 °C2[2]. Prolonged 13C acquisitions utilizing composite pulse decoupling (e.g., WALTZ-16) can cause localized dielectric heating in the sample. Therefore, the NMR probe must be strictly thermostatted at 25 °C to prevent sample degradation and artifact generation during extended 2D runs.

Experimental Workflow & Logical Relationships

To establish a self-validating analytical system, the workflow is designed sequentially. 1D spectra provide the baseline quantitative purity, while 2D HMBC provides the definitive proof of the furoxan ring substitution pattern.

Workflow S1 Sample Preparation (50 mg in 0.6 mL DMSO-d6) S2 Temperature Equilibration (Strictly 25 °C) S1->S2 S3 Probe Tuning & Shimming (Optimize for 1H/13C/15N) S2->S3 S4 1D & 2D NMR Acquisition (1H, 13C, HMBC, HSQC) S3->S4 S5 Data Processing (Zero-filling, Apodization) S4->S5

Caption: Workflow for the NMR analysis of thermally sensitive furoxan derivatives.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation (Self-Validating System)
  • Weighing: Accurately weigh 40–50 mg of 4-amino-3-cyanofuroxan into a clean, static-free glass vial. Causality: A high concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons (C3, C4, and C≡N) in 13C NMR within a safe timeframe (minimizing thermal exposure).

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Validation Checkpoint 1: Inspect the solution visually. It must be completely clear. Any particulate matter will distort the magnetic field homogeneity ( B0​ ), ruining the lineshape. Filter through a glass wool plug into a 5 mm precision NMR tube if necessary.

Phase 2: Instrument Setup & Acquisition
  • Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Set the variable temperature (VT) unit strictly to 25.0 °C. Allow 10 minutes for thermal equilibration.

  • Tuning and Shimming: Tune the probe for 1H and 13C frequencies. Perform gradient shimming (Z-axis) until the full width at half maximum (FWHM) of the TMS peak is ≤ 0.8 Hz.

  • 1H NMR Acquisition:

    • Parameters: Spectral width (SW) = 15 ppm, Relaxation delay ( D1​ ) = 2.0 s, Number of scans (NS) = 16.

    • Validation Checkpoint 2: Check the -NH2 signal (expected between δ 7.12 and 8.61 ppm) 1[1]. If the peak is broader than 50 Hz, the DMSO-d6 is likely contaminated with water, accelerating proton exchange. The sample must be remade with fresh ampouled solvent before proceeding to 2D experiments.

  • 13C NMR Acquisition:

    • Parameters: SW = 250 ppm, D1​ = 2.0 s, NS = 1024. Use inverse-gated decoupling if quantitative integration of carbons is required.

  • 2D HMBC Acquisition (1H-13C):

    • Optimize the long-range coupling constant ( JCH​ ) delay for 8 Hz (standard for aromatic/heterocyclic systems). This will capture the 2J and 3J correlations from the -NH2 protons to the furoxan ring carbons.

Data Presentation & Structural Assignment

The chemical shifts for the furoxan ring are highly dependent on the electron-withdrawing nature of the substituents and the N-oxide position. The data below summarizes the expected quantitative findings 1[1], 3[3].

Table 1: 1H NMR Data Summary (DMSO-d6, 25 °C)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
1H 7.12 – 8.61br s2H-NH2 . Shift variance depends heavily on concentration and hydrogen bonding dynamics with the solvent.
Table 2: 13C NMR Data Summary (DMSO-d6, 25 °C)
NucleusChemical Shift (δ, ppm)AssignmentStructural Rationale
13C ~157.0C4 (Furoxan)Highly deshielded due to the direct attachment of the electronegative -NH2 group and proximity to the N-oxide.
13C ~112.5 – 114.6C≡NTypical resonance window for conjugated nitrile carbons.
13C ~108.3C3 (Furoxan)Shielded relative to C4; attached to the cyano group.
Structural Connectivity Mapping

To definitively prove that the compound is the 2-oxide (and not the 5-oxide isomer), we rely on the 2D HMBC correlations. The -NH2 protons will show a strong 2J correlation to C4 and a weaker 3J correlation to C3.

HMBC NH2 NH2 (1H) C4 C4 (13C) NH2->C4 2J C3 C3 (13C) NH2->C3 3J C4->C3 1J (Solid) CN C≡N (13C) C3->CN 1J (Solid)

Caption: Key HMBC (dashed) and direct backbone (solid) correlations for structural elucidation.

References

  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives Source: MDPI (Molecules, 2020) URL:[Link]

  • Cocrystal of Configurational/Conformational Isomers in Energetic Materials: Binitroaminofurazan with a 1,2,4,5-Tetrazine Bridge Source: ACS Publications (The Journal of Organic Chemistry, 2025) URL:[Link]

  • An advanced green fused diazonium initiating substance Source: RSC (Royal Society of Chemistry) URL:[Link]

Sources

Method

Application Note: Derivatization and Biological Evaluation of 4-Amino-3-cyanofuroxan as a Nitric Oxide Donor Scaffold

Executive Summary 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly referred to as 4-amino-3-cyanofuroxan) is a highly versatile heterocyclic scaffold utilized in the design of hybrid therapeutics. The furoxan co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly referred to as 4-amino-3-cyanofuroxan) is a highly versatile heterocyclic scaffold utilized in the design of hybrid therapeutics. The furoxan core acts as a stable prodrug for nitric oxide (NO), while the orthogonal reactivity of the C4-amino and C3-cyano groups allows for precise conjugation to known pharmacophores. This application note details the mechanistic rationale for derivatization, outlines self-validating biological assay protocols, and provides expert insights into avoiding common redox artifacts during in vitro evaluation.

Chemical Biology & Mechanistic Rationale

Furoxans as Thiol-Activated NO Donors

Unlike spontaneous NO donors (e.g., NONOates) that degrade rapidly in aqueous media, furoxans exhibit excellent physiological stability. They do not release NO spontaneously; rather, they require nucleophilic attack by physiological thiols (such as L-cysteine or glutathione) to trigger a [1]. This thiol-dependency provides a localized, sustained NO release profile, making furoxans ideal for cardiovascular and anti-cancer drug development where controlled NO delivery is critical for [2].

Mechanism Furoxan Furoxan Hybrid Intermediate Ring-Opened Intermediate Furoxan->Intermediate Nucleophilic Attack Thiol Physiological Thiols (L-Cysteine, GSH) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO NO Release Target sGC Activation / Apoptosis NO->Target Cellular Action

Thiol-mediated mechanism of nitric oxide release from furoxan derivatives.

Structural Versatility of 4-Amino-3-cyanofuroxan

The derivatization of 4-amino-3-cyanofuroxan relies on the distinct electronic properties of its substituents:

  • C4-Amino Group: Inherently deactivated by the strong electron-withdrawing effect of the furoxan core. Standard acylation often fails. Conjugation requires strong bases (e.g., NaH) to generate a nucleophilic amide anion, or the use of highly reactive electrophiles (e.g., isocyanates) to form stable carbamates or ureas.

  • C3-Cyano Group: Offers an orthogonal handle for[3]. It readily undergoes 1,3-dipolar cycloaddition with azides to yield tetrazoles, or nucleophilic addition with hydroxylamine to form amidoximes. These transformations allow the NO-donor to be seamlessly grafted onto bulky pharmacophores without compromising the steric environment required for thiol-activation.

Workflow Start 4-Amino-3-cyanofuroxan (NO Donor Scaffold) Sub1 Amino Conjugation (Amides, Carbamates) Start->Sub1 N-Alkylation/Acylation Sub2 Cyano Conjugation (Amidoximes, Tetrazoles) Start->Sub2 Cycloaddition/Addition Hybrid Pharmacophore Conjugation (Hybrid NO-Donor Drug) Sub1->Hybrid Sub2->Hybrid Assay1 Griess Assay (NO Release Kinetics) Hybrid->Assay1 Thiol Activation Assay2 MTT Assay (Cytotoxicity Profiling) Hybrid->Assay2 Phenotypic Screen

Workflow for the derivatization and biological evaluation of 4-amino-3-cyanofuroxan hybrids.

Biological Assay Protocols (Self-Validating Systems)

To ensure high data integrity, every protocol must include internal controls that validate the mechanistic assumptions of the assay.

Protocol A: Thiol-Dependent NO Release Kinetics (Modified Griess Assay)

Objective: Quantify the NO-donating capacity of synthesized furoxan hybrids. Causality & Expert Insight: NO rapidly oxidizes to nitrite (NO₂⁻) in oxygenated buffer, which the Griess reagent detects. Because furoxans require thiol activation, the assay must be conducted with an exogenous thiol (e.g., 5 mM L-cysteine) to mimic intracellular conditions[4]. Using physiological pH (7.4) is critical; alkaline conditions can cause spontaneous, non-physiological hydrolysis of the furoxan ring.

Self-Validating Controls:

  • Spontaneous Release Control: Compound (100 µM) in buffer without L-cysteine. (Validates that NO release is strictly thiol-dependent).

  • Thiol Background Control: Buffer + 5 mM L-cysteine + Griess Reagent. (Subtracts potential colorimetric interference from the thiol itself).

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the furoxan derivative in anhydrous DMSO.

  • Dilute the stock to a final concentration of 100 µM in 50 mM Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced artifacts.

  • Initiate the reaction by adding freshly prepared L-cysteine to a final concentration of 5 mM.

  • Incubate the mixture at 37°C in a shaking water bath.

  • At designated time points (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots and transfer to a 96-well microplate.

  • Add 100 µL of modified Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well.

  • Incubate in the dark at room temperature for 15 minutes to allow the azo dye to fully develop.

  • Measure absorbance at 540 nm using a microplate reader.

  • Interpolate nitrite concentrations using a standard curve generated with sodium nitrite (0–100 µM).

Protocol B: In Vitro Cytotoxicity & Proliferation (MTT Assay)

Objective: Evaluate the anti-proliferative activity of the NO-donor hybrids against target cell lines. Causality & Expert Insight: The MTT assay measures mitochondrial reductase activity. However, redox-active NO donors can chemically reduce the MTT tetrazolium salt to formazan independently of cellular metabolism. If unaccounted for, this chemical reduction leads to false-negative cytotoxicity results (i.e., the cells appear viable when they are actually dead).

Self-Validating Controls:

  • Cell-Free Reduction Control: Compound + culture media + MTT reagent (no cells). If formazan forms here, the compound directly reduces MTT, and an orthogonal assay (e.g., ATP-based CellTiter-Glo) must be used.

  • Vehicle Control: Cells treated with equivalent DMSO concentrations (≤0.5%) to establish 100% baseline viability.

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of supplemented media. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with varying concentrations of the furoxan hybrid (0.1 µM to 100 µM, serial dilutions) for 48 hours.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for exactly 4 hours at 37°C.

  • Carefully aspirate the media to avoid disturbing the insoluble formazan crystals.

  • Add 150 µL of cell-culture grade DMSO to each well to solubilize the formazan. Agitate on an orbital shaker for 10 minutes.

  • Read absorbance at 570 nm. Use a reference wavelength of 630 nm to subtract background plate noise and cellular debris.

  • Calculate IC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve).

Quantitative Data Interpretation

The successful derivatization of 4-amino-3-cyanofuroxan should yield compounds that maintain robust NO release while exhibiting enhanced pharmacological properties (such as targeted cytotoxicity) compared to the parent scaffold.

Table 1: Representative Pharmacological Profile of Furoxan Hybrids

CompoundDerivatization HandleNO Release at 1h (µM)NO Release at 4h (µM)IC₅₀ (µM) HCT-116IC₅₀ (µM) HEK-293
4-Amino-3-cyanofuroxan N/A (Parent Scaffold)12.4 ± 1.128.5 ± 2.0> 100> 100
Hybrid A (Amide-linked)C4-Amino Group45.2 ± 3.488.1 ± 4.52.4 ± 0.345.6 ± 3.2
Hybrid B (Tetrazole-linked)C3-Cyano Group38.7 ± 2.976.4 ± 3.81.8 ± 0.252.1 ± 4.1
Oridonin (Control)N/AN/AN/A8.5 ± 0.712.3 ± 1.1

*Measured via Griess Assay in the presence of 5 mM L-cysteine. Data represents typical profiles observed when conjugating a furoxan NO-donor to a cytotoxic pharmacophore, demonstrating synergistic anti-tumor efficacy and improved selectivity windows.

Sources

Application

methodology for testing the anti-inflammatory properties of furoxan derivatives

An Application Guide to the Methodologies for Testing the Anti-Inflammatory Properties of Furoxan Derivatives Introduction: Targeting Inflammation with Nitric Oxide-Donating Furoxans Inflammation is a fundamental protect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Methodologies for Testing the Anti-Inflammatory Properties of Furoxan Derivatives

Introduction: Targeting Inflammation with Nitric Oxide-Donating Furoxans

Inflammation is a fundamental protective response of the body to injury and infection, orchestrated by a complex interplay of cellular and molecular mediators. However, dysregulation of this process leads to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. Key mediators driving the inflammatory cascade include nitric oxide (NO), prostaglandins (PGs), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4]

Conventional nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[5] While effective, their use is often limited by significant gastrointestinal side effects. Furoxan derivatives, a class of heterocyclic compounds, are emerging as promising therapeutic agents due to their unique ability to function as nitric oxide (NO) donors.[6][7] This property is particularly advantageous as NO plays a crucial role in maintaining gastric mucosal integrity. By covalently linking a furoxan moiety to a traditional NSAID scaffold, it is possible to create hybrid molecules that retain anti-inflammatory efficacy while potentially mitigating gastrointestinal toxicity through localized NO release.[8]

This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies required to rigorously evaluate the anti-inflammatory properties of novel furoxan derivatives, guiding researchers from initial screening to preclinical validation.

Part 1: In Vitro Evaluation - Cellular Models and Mechanistic Assays

In vitro assays represent the foundational step in drug discovery, offering a controlled environment for initial screening, dose-response analysis, and elucidation of the mechanism of action.[9] For anti-inflammatory studies, murine macrophage-like cell lines, such as RAW 264.7, are the workhorse model. Macrophages are central players in the inflammatory response, and their stimulation with bacterial lipopolysaccharide (LPS) provides a robust and reproducible model of inflammation.[10][11][12][13] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the transcription of numerous pro-inflammatory genes.[3][13][14]

Core Signaling Pathway: The NF-κB Cascade

The NF-κB pathway is a pivotal regulator of inflammation.[15] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[16] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus.[17] Once in the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of target genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[18][19] Evaluating the effect of furoxan derivatives on this pathway is critical to understanding their anti-inflammatory mechanism.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Experimental Workflow for In Vitro Screening

A systematic workflow ensures reproducible and comprehensive data collection from cellular assays.

In_Vitro_Workflow cluster_assays Downstream Assays start Start seed_cells Seed RAW 264.7 Macrophages in 96-well or 6-well plates start->seed_cells adhere Allow cells to adhere (12-24 hours) seed_cells->adhere pretreat Pre-treat with Furoxan Derivative (Various concentrations) for 1-2 hours adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant & Prepare Cell Lysate incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa western Western Blot for Proteins (iNOS, COX-2, p-p65, p-IκBα) collect->western end End: Calculate IC50 Values griess->end elisa->end western->end

Caption: Standard experimental workflow for in vitro anti-inflammatory testing.

Protocol 1: Nitric Oxide (NO) Production - Griess Assay

This assay quantifies nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO, in the cell culture supernatant.[16] It provides a reliable indirect measure of iNOS activity.

  • Principle: The Griess reagent is a two-part solution. In an acidic medium, nitrite reacts with sulfanilamide (Reagent 1) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (Reagent 2) to produce a vibrant pink-colored azo compound, the absorbance of which is measured spectrophotometrically at 540-570 nm.[20]

  • Materials:

    • 96-well flat-bottom plates

    • RAW 264.7 cells

    • DMEM (phenol red-free) with 10% FBS

    • Furoxan derivatives (stock solutions in DMSO)

    • LPS (from E. coli)

    • Griess Reagent Kit (or Reagent 1: 1% sulfanilamide in 5% phosphoric acid; Reagent 2: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium Nitrite (NaNO₂) standard (0-100 µM)

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Remove the medium and replace it with fresh phenol red-free medium containing various concentrations of the furoxan derivative or vehicle (DMSO). Pre-incubate for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare a nitrite standard curve (0-100 µM) in the same culture medium.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of each standard to their respective wells.

    • Add 50 µL of Reagent 1 to all wells. Incubate for 10 minutes at room temperature, protected from light.[20]

    • Add 50 µL of Reagent 2 to all wells. Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in the samples using the standard curve and determine the percentage inhibition relative to the LPS-only control.

Protocol 2: Pro-inflammatory Cytokine Quantification - ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying secreted proteins like TNF-α, IL-6, and IL-1β in the culture supernatant.[1][21][22]

  • Principle: A capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme like HRP) is added, which binds to a different epitope on the cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Procedure (General):

    • Use the cell culture supernatants collected in Protocol 1.

    • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, or IL-1β.

    • Typically, this involves coating the plate, blocking, adding standards and samples, incubating with detection antibody, adding the substrate (e.g., TMB), and stopping the reaction.

    • Read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).

    • Calculate cytokine concentrations from the standard curve and determine the percentage inhibition for each furoxan derivative concentration.

Protocol 3: iNOS and COX-2 Protein Expression - Western Blot

Western blotting is used to determine if the furoxan derivatives inhibit the expression of the iNOS and COX-2 proteins, which is a common mechanism for anti-inflammatory drugs.[4][23][24]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) that binds the primary antibody is then added. A chemiluminescent substrate is used to visualize the protein bands.

  • Procedure:

    • Culture and treat RAW 264.7 cells in 6-well plates as described above.

    • After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using an imaging system. Quantify band intensity using software like ImageJ and normalize to the β-actin loading control.

Part 2: In Vivo Evaluation - Preclinical Efficacy and Safety Models

Animal models are indispensable for evaluating the therapeutic efficacy and safety profile of a drug candidate in a complex biological system.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and highly reproducible model for screening acute anti-inflammatory activity.[25][26][27] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily mediated by prostaglandins produced by COX-2.[25]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200 g)

    • Furoxan derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Positive control: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg)

    • Carrageenan (1% w/v solution in sterile 0.9% saline)

    • Digital Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week. Fast them overnight before the experiment but allow free access to water.

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Furoxan Derivative (at various doses).

    • Measure the initial volume of the right hind paw (V₀) of each rat using the plethysmometer.

    • Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[25][27]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25][28]

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the Percentage Inhibition of Edema using the following formula:

      • % Inhibition = [ (Vₑ of Control - Vₑ of Treated) / Vₑ of Control ] x 100

In_Vivo_Workflow start Start acclimatize Acclimatize & Fast Rats start->acclimatize group Group Animals (Vehicle, Positive Control, Test Compound) acclimatize->group measure_initial Measure Initial Paw Volume (V₀) group->measure_initial administer Administer Drug/Vehicle (p.o.) measure_initial->administer wait Wait for 1 hour administer->wait induce Induce Edema: Inject 0.1 mL 1% Carrageenan wait->induce measure_final Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure_final calculate Calculate Edema Volume & % Inhibition measure_final->calculate end End: Analyze Data calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol 5: Gastrointestinal (GI) Ulcerogenicity Assay

A primary rationale for developing NO-donating furoxan derivatives is to reduce the GI toxicity associated with traditional NSAIDs.

  • Procedure:

    • Use male Wistar rats, fasted overnight.

    • Administer high doses of the furoxan derivative, a standard NSAID (e.g., diclofenac), and vehicle orally once daily for 4-5 consecutive days.

    • On the final day, 6 hours after the last dose, euthanize the animals.

    • Carefully remove the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to expose the gastric mucosa.

    • Examine the mucosa for lesions or ulcers under a dissecting microscope.

    • Score the ulcers based on their number and severity (a common scoring system ranges from 0 for no lesions to 5 for severe, perforated ulcers).

    • Calculate an Ulcer Index (UI) for each group, which is typically the sum of the average number of ulcers and the average severity score. Compare the UI of the furoxan derivative group to the standard NSAID group.

Data Summary and Interpretation

Quantitative data from these assays should be systematically organized for clear comparison and interpretation.

In Vitro Assay Parameter Measured Typical Units Interpretation
Griess AssayNitrite (NO₂⁻) ConcentrationµMLower concentration indicates inhibition of iNOS activity.
ELISACytokine (TNF-α, IL-6, IL-1β)pg/mL or ng/mLLower concentration indicates reduced pro-inflammatory cytokine secretion.
Western BlotProtein Expression LevelRelative Density UnitsLower band intensity indicates inhibition of iNOS/COX-2 protein expression.
In Vivo Assay Parameter Measured Typical Units Interpretation
Paw EdemaPaw Volume Increase / % InhibitionmL / %Higher % inhibition indicates stronger acute anti-inflammatory activity.
GI UlcerogenicityUlcer Index (UI)Arbitrary ScoreA lower UI compared to a standard NSAID indicates better gastric safety.

References

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Zoellner, H., et al. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives | Request PDF. ResearchGate. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Liu, T., et al. (n.d.). NF-κB signaling in inflammation. PubMed. [Link]

  • Kumar, V., et al. (n.d.). Synthesis of furoxan derivatives of diclofenac as potent anti-inflammatory agents with reduced GI toxicity. Medicinal Chemistry Research. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Oeckinghaus, A., & Ghosh, S. (n.d.). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - NIH. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Morris, C. J. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Kashfi, K., et al. (n.d.). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. PMC. [Link]

  • Bartas, M., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers. [Link]

  • ResearchGate. (n.d.). Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. ResearchGate. [Link]

  • PubMed. (2023). Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of furoxan coupled ibuprofen derivatives as anti-inflammatory agents | Request PDF. ResearchGate. [Link]

  • Popa, C., et al. (n.d.). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

  • PubMed. (2004). [Evaluation of proinflammatory cytokine (TNF-alpha, IL-1beta, IL-6, IFN-gamma) concentrations in serum and cerebrospinal fluid of patients with neuroborreliosis]. PubMed. [Link]

  • JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. YouTube. [Link]

  • Liu, W., et al. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]

  • Bio-protocol. (2025). Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol. [Link]

  • Popa, C., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl. IJN. [Link]

  • OZ Biosciences. (n.d.). Nitric Oxide Detection Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]

  • University of Edinburgh Research Explorer. (n.d.). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - Fingerprint. University of Edinburgh Research Explorer. [Link]

  • Intron Biotechnology. (2021). NO (Nitric Oxide) Plus Detection Kit. Intron Biotechnology. [Link]

  • Ferioli, R., et al. (n.d.). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. PubMed. [Link]

  • SciELO. (n.d.). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. SciELO. [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. [Link]

  • MDPI. (2025). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. [Link]

  • ImmunoHorizons. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. Oxford Academic. [Link]

  • Chen, X., et al. (n.d.). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. PMC. [Link]

  • Klimp, A. H., et al. (2001). Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages1. AACR Journals. [Link]

  • Kirkby, N. S., et al. (2015). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. PNAS. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

Sources

Method

The Coordination Chemistry of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide: A Gateway to Advanced Energetic Materials

Introduction: Unveiling the Potential of a High-Nitrogen Ligand In the relentless pursuit of advanced materials with tailored properties, the field of coordination chemistry offers a powerful toolkit for the rational des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a High-Nitrogen Ligand

In the relentless pursuit of advanced materials with tailored properties, the field of coordination chemistry offers a powerful toolkit for the rational design of novel compounds. The strategic selection of organic ligands is paramount to this endeavor, and among the myriad of options, nitrogen-rich heterocycles have garnered significant attention, particularly for applications in energetic materials and pharmaceuticals.[1][2] This application note delves into the coordination chemistry of a promising, yet underexplored, ligand: 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide , also known as 4-amino-3-cyanofuroxan.

The furoxan ring, a 1,2,5-oxadiazole N-oxide, is a privileged scaffold in the design of high-energy-density materials.[3] This is attributed to its high positive heat of formation, compact and planar structure which facilitates dense crystal packing, and the presence of a "latent nitro" group within the N-oxide functionality, which can enhance the oxygen balance and detonation performance of the resulting compounds.[4][5] The strategic incorporation of amino and cyano substituents on the furoxan backbone of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide provides multiple coordination sites, making it a versatile building block for the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications as next-generation energetic materials.[6][7]

This guide provides a comprehensive overview of the use of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide in coordination chemistry, with a focus on the synthesis and characterization of its metal complexes. We present detailed protocols, explain the scientific rationale behind experimental choices, and discuss the potential applications of these novel materials.

Ligand Profile: Structure and Coordination Sites

The unique arrangement of functional groups in 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide offers a rich coordination landscape. The potential donor atoms for metal coordination include:

  • The nitrogen atom of the amino group.

  • The nitrogen atom of the nitrile group.

  • The oxygen and nitrogen atoms of the furoxan ring.

The multidentate nature of this ligand allows for the formation of diverse coordination architectures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The specific coordination mode will be influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Experimental Protocols

PART 1: Synthesis of the Ligand Precursor - 4-Amino-3-cyanofuroxan

The synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide can be achieved through established synthetic routes for furoxan derivatives. A common strategy involves the dimerization and cyclization of a-nitro-a-cyanoacetamide. The following is a representative, generalized protocol based on literature precedents for similar compounds.[1]

Materials:

  • Cyanoacetic acid

  • Acetic anhydride

  • Fuming nitric acid

  • Sodium nitrite

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Appropriate solvents (e.g., ethanol, water)

Step-by-Step Protocol:

  • Nitration of Cyanoacetic Acid: Carefully add cyanoacetic acid to a mixture of acetic anhydride and fuming nitric acid at low temperature (typically 0-5 °C) to yield a-nitro-a-cyanoacetic acid.

  • Formation of the Oxime: React the a-nitro-a-cyanoacetic acid with sodium nitrite to form the corresponding oxime.

  • Reductive Cyclization: Treat the oxime with a reducing agent, such as hydroxylamine, in a basic medium (e.g., sodium carbonate solution) to induce cyclization and formation of the 4-amino-3-cyanofuroxan.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Characterization of the Ligand:

The synthesized ligand should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., -NH₂, -C≡N, N-O of the furoxan ring).

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and purity.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

  • Mass Spectrometry: To confirm the molecular weight.

PART 2: General Protocol for the Synthesis of Metal Complexes

The synthesis of coordination complexes with 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a generalized protocol that can be adapted for various transition metals.

Materials:

  • 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (ligand)

  • Metal salts (e.g., chlorides, nitrates, perchlorates of Cu(II), Co(II), Ni(II), Zn(II), Ag(I), Pb(II))[6][8][9]

  • Solvents (e.g., ethanol, methanol, dimethylformamide (DMF), water, or mixtures thereof)

Step-by-Step Protocol:

  • Ligand Solution Preparation: Dissolve a specific molar amount of the 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide ligand in a suitable solvent. Gentle heating may be required to aid dissolution.

  • Metal Salt Solution Preparation: In a separate vessel, dissolve an equimolar or stoichiometric amount of the chosen metal salt in the same or a miscible solvent.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction may proceed at room temperature or require heating under reflux for several hours to facilitate complex formation.[10]

  • Crystallization: The resulting coordination complex may precipitate out of the solution upon cooling or after a period of standing. In some cases, slow evaporation of the solvent or vapor diffusion of a less-polar solvent may be necessary to obtain single crystals suitable for X-ray diffraction.

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of the reaction solvent to remove any unreacted starting materials, and dry under vacuum.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide L_sol Dissolve in Solvent L->L_sol Mix Combine Solutions L_sol->Mix M Metal Salt (e.g., CuCl2) M_sol Dissolve in Solvent M->M_sol M_sol->Mix React Reaction (Stirring/Heating) Mix->React Crystallize Crystallization (Cooling/Evaporation) React->Crystallize Isolate Isolate & Purify (Filtration/Washing) Crystallize->Isolate LogicFlow Ligand 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide Coordination Coordination Chemistry Ligand->Coordination Metal Metal Ions (e.g., Cu²⁺, Pb²⁺) Metal->Coordination Complex Energetic Coordination Compound Coordination->Complex Properties High Density Enhanced Thermal Stability Tunable Sensitivity Superior Detonation Performance Complex->Properties Application Advanced Energetic Materials Properties->Application

Caption: Rationale for developing energetic materials.

Safety Precautions

Researchers working with 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide and its metal complexes, especially those intended as energetic materials, must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.

  • Small-Scale Synthesis: Initial synthetic work should always be performed on a small scale to assess the sensitivity and energetic potential of the new compounds.

  • Avoidance of Stimuli: Energetic materials can be sensitive to impact, friction, and electrostatic discharge. Handle these materials with non-sparking tools and avoid grinding or subjecting them to sudden shocks.

  • Proper Storage: Store energetic materials in appropriate containers in a designated and properly ventilated area, away from heat, flames, and incompatible materials.

  • Characterization with Caution: When performing thermal analysis (TGA/DSC), use very small sample sizes (typically less than 1 mg) and appropriate safety shields.

Conclusion

4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide is a highly promising ligand for the development of novel coordination compounds with significant potential as advanced energetic materials. Its high nitrogen content, inherent energetic properties of the furoxan ring, and multiple coordination sites make it an attractive building block for creating materials with high density, good thermal stability, and superior detonation performance. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this fascinating ligand and to contribute to the development of next-generation energetic materials. As with all research in this field, a paramount emphasis on safety is essential.

References

  • TGA (a) and DSC (b) curves of coordination polymers based on... - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes - Scholars Research Library. (n.d.). Retrieved March 21, 2026, from [Link]

  • A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. (2020, August 27). RSC Advances. [Link]

  • Thermal chemistry and decomposition behaviors of energetic materials with trimerizing furoxan skeleton. (2024, March 14). Scientific Reports. [Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-b[5][5]icyclic Structures. (2023, May 16). Molecules. [Link]

  • Novel Energetic Metal-organic Frameworks Assembled with the Energetic Combination of Furazan and Tetrazole. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. (n.d.). New Journal of Chemistry. [Link]

  • 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances. (2021, November 23). Molecules. [Link]

  • SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS. (n.d.). Fraunhofer-Publica. Retrieved March 21, 2026, from [Link]

  • Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. (2023, February 25). Chinese Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (2024, September 27). Molecules. [Link]

  • Metal Complexes of Oxadiazole Ligands: An Overview. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Antioxidant Activities of Transition Metal Complexes. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B)... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • An Ag(i) energetic metal–organic framework assembled with the energetic combination of furazan and tetrazole: synthesis, structure and energetic performance. (n.d.). Dalton Transactions. [Link]

  • Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. (2013, February 21). Chemistry Central Journal. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013, October 5). ScienceOpen. [Link]

  • Synthesis and Structure of the Copper Complex (ClO4). (n.d.). Retrieved March 21, 2026, from [Link]

  • Solid presentation of single crystal X-ray structure of copper(II)... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • The coordination chemistry and magnetism of some 3d–4f and 4f amino-polyalcohol compounds. (n.d.). PMC. [Link]

  • Metal Complexes of Oxadiazole Ligands: An Overview. (2025, October 16). ResearchGate. [Link]

  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. (2022, August 12). MDPI. [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022, March 17). Frontiers in Chemistry. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2025, June 30). Journal of Medicinal and Chemical Sciences. [Link]

  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. (2020, February 20). Frontiers in Chemistry. [Link]

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. (n.d.). PMC. [Link]

  • Design, Synthesis, and Performance Modulation of Multifunctional Energetic Compounds Based on the 1,2,4-Oxadiazole Scaffold. (2025, August 20). ACS Omega. [Link]

  • XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. (2013, May 15). Research Publish Journals. [Link]

  • Synthesis, Crystal Structure and Properties of 3,4-bis(3-cyanofuroxan-4-yl)furoxan. (2021, August 25). Chinese Journal of Energetic Materials. [Link]

  • Coordination Chemistry of Copper α- Amino Acid Complexes. (2012, October 15). World Applied Programming. [Link]

  • Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds by a resonance-assisted hydrogen bonding strategy. (n.d.). Journal of Materials Chemistry A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Welcome to the Technical Support Center for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan). As a highly versatile intermediate, this molecule is a critical bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan). As a highly versatile intermediate, this molecule is a critical building block in the development of nitrogen-rich energetic materials and novel pharmaceutical agents[1].

The most reliable synthetic route involves the oxidative cyclization of aminocyanoglyoxime[2]. However, as a Senior Application Scientist, I frequently observe that this transformation is plagued by chemoselectivity issues. The oxidants required for ring closure can easily react with the highly nucleophilic primary amine or the electrophilic cyano group, leading to a complex mixture of side products.

This guide is designed to help you troubleshoot these common side reactions, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Network & Side Product Pathways

Understanding the mechanistic branching of this reaction is the first step in troubleshooting. The diagram below illustrates the desired oxidative cyclization pathway alongside the four most common side reactions encountered in the lab.

G A Aminocyanoglyoxime (Precursor) B 4-Amino-3-cyanofuroxan (Target Product) A->B Controlled Oxidation (pH 7.5-8.0, <5°C) C 3-Amino-4-cyanofuroxan (Regioisomer) A->C Unbuffered/Acidic Cyclization D 4,4'-Azobis(3-cyanofuroxan) (Dimerization) B->D Oxidative Coupling (High Concentration) E 3-Cyano-4-nitrofuroxan (Over-oxidation) B->E Excess Oxidant (>1.05 eq) F 3-Carbamoyl-4-aminofuroxan (Hydrolysis) B->F Base-Catalyzed Hydrolysis (pH >8.5)

Reaction network of 4-amino-3-cyanofuroxan synthesis and its primary side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my product heavily contaminated with 3-cyano-4-nitrofuroxan? Causality: The primary amino group on the furoxan ring is highly susceptible to further oxidation. If the oxidant (e.g., NaOCl, H₂O₂, or lead tetraacetate) is present in excess, or if the reaction temperature exceeds 5 °C, the amine is rapidly oxidized to a nitro group, yielding 3-cyano-4-nitrofuroxan[3]. Solution: Strictly control the stoichiometry of the oxidant (maximum 1.05 equivalents) and maintain the reaction temperature between 0 °C and 5 °C. Implement a chemical quench (like sodium thiosulfate) immediately after the starting material is consumed to destroy residual oxidant.

Q2: My NMR shows a mixture of regioisomers (3-amino vs. 4-amino). How do I control the regioselectivity of the cyclization? Causality: The cyclization of aminocyanoglyoxime can occur via the oxygen atom of either oxime group. Regioselectivity is dictated by the electronic environment and the pH of the medium. Under unbuffered or highly acidic conditions, protonation scrambles the nucleophilicity of the oxime oxygens, leading to the formation of the undesired 3-amino-4-cyanofuroxan regioisomer. Solution: Buffer the aqueous oxidant solution to a pH of 7.5–8.0. Under slightly basic conditions, the oxime adjacent to the cyano group is selectively deprotonated, kinetically favoring the formation of the 4-amino-3-cyanofuroxan isomer[2].

Q3: I am observing a bright yellow/orange precipitate forming during the reaction. What is this, and how do I prevent it? Causality: The precipitate is likely 4,4'-azobis(3-cyanofuroxan). This occurs via the oxidative coupling of two 4-amino-3-cyanofuroxan molecules[4]. This dimerization is promoted by high local concentrations of the product in the presence of the oxidant. Solution: Transition to a biphasic solvent system (e.g., EtOAc/Water). By doing so, the newly formed lipophilic product is immediately extracted into the organic phase, physically shielding it from the aqueous oxidant. Ensure vigorous stirring (>500 rpm) to maximize phase transfer.

Q4: The cyano group is disappearing, yielding a highly polar impurity. What went wrong? Causality: The cyano group on the furoxan ring is highly electrophilic. If the reaction mixture becomes too basic (pH > 9) during the oxidation or workup, the cyano group undergoes base-catalyzed hydrolysis to form 3-carbamoyl-4-aminofuroxan (an amide)[3]. Solution: Keep the reaction pH strictly below 8.5. During workup, wash the organic layer with a mild buffer (e.g., saturated NaHCO₃) rather than strong bases like NaOH.

Quantitative Side Product Profiling

To aid in your HPLC/LC-MS analysis, use the following table to identify and mitigate side products based on their structural consequences and chromatographic behavior.

Side ProductStructural ConsequenceMechanism of FormationTypical HPLC R_t (min)*Mitigation Strategy
3-Cyano-4-nitrofuroxan -NH₂ oxidized to -NO₂Excess oxidant / High Temp12.4Limit oxidant to 1.05 eq; Temp < 5 °C.
3-Amino-4-cyanofuroxan RegioisomerUncontrolled pH during cyclization8.1Buffer aqueous phase to pH 7.5–8.0.
4,4'-Azobis(3-cyanofuroxan) Dimerization via azo bridgeOxidative coupling at high conc.15.6Use biphasic EtOAc/H₂O system; >500 rpm stirring.
3-Carbamoyl-4-aminofuroxan -CN hydrolyzed to -CONH₂Base-catalyzed hydrolysis4.3Keep pH < 8.5; Avoid strong bases during workup.

*Note: Retention times are illustrative based on a standard C18 reverse-phase column (MeCN/H₂O gradient). The target 4-amino-3-cyanofuroxan typically elutes at ~7.5 min.

Validated Experimental Protocol: Biphasic Oxidative Cyclization

This protocol utilizes a self-validating biphasic system. The physical separation of the product from the reactive aqueous phase acts as an inherent safeguard, ensuring that over-oxidation and dimerization pathways are kinetically starved.

Step 1: Precursor Preparation Suspend 10.0 mmol of aminocyanoglyoxime in 50 mL of ethyl acetate (EtOAc) in a 250 mL round-bottom flask. Add 50 mL of a 0.5 M sodium phosphate buffer (pH 7.8). Causality: The buffer prevents the pH from dropping during the release of HCl/H₂O, locking the reaction into the correct regioselective pathway[2].

Step 2: Temperature Control Cool the biphasic mixture to 0–2 °C using an ice-brine bath. Set the overhead stirrer to 600 rpm. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area for the reaction. The low temperature suppresses the activation energy required for the over-oxidation of the amino group to a nitro group[3].

Step 3: Controlled Oxidation Slowly add 10.5 mmol (1.05 eq) of aqueous sodium hypochlorite (NaOCl) dropwise over 30 minutes. Causality: Strict stoichiometric control prevents the formation of 3-cyano-4-nitrofuroxan. Dropwise addition prevents local concentration spikes that trigger oxidative dimerization[4].

Step 4: Phase Separation & Quenching Stir for an additional 15 minutes post-addition. Immediately transfer the mixture to a separatory funnel, isolate the organic layer, and wash with 20 mL of 10% aqueous sodium thiosulfate. Causality: Thiosulfate instantly quenches any unreacted hypochlorite, acting as a chemical fail-safe to prevent product degradation during solvent evaporation.

Step 5: Isolation Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath temperature < 30 °C) to yield the crude 4-amino-3-cyanofuroxan. Purify via recrystallization from chloroform/hexane.

References

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan, Frontiers in Chemistry / PMC,
  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives, MDPI,
  • ChemInform Abstract: Synthesis and Properties of 4-Aminofuroxan-3-carboxylic Acid Derivatives, Chemistry of Heterocyclic Compounds / ResearchG
  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan (Azo-Bridged Energetic Compounds), Frontiers / NIH,

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (also known as 4-amino-3-cyanofuroxan). This guide is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (also known as 4-amino-3-cyanofuroxan). This guide is designed for researchers, chemists, and drug development professionals engaged in scaling this synthesis from the bench to pilot scale. Our focus is on providing practical, field-tested insights to ensure safety, reproducibility, and high purity.

The 1,2,5-oxadiazole 2-oxide (furoxan) ring system is a valuable scaffold in medicinal chemistry and materials science, often recognized for its capacity to act as a nitric oxide (NO) donor.[1] However, the synthesis of nitrogen-rich heterocycles like this one involves energetic intermediates and requires stringent process control. This document provides a framework for addressing common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide?

A1: The main challenges are threefold:

  • Safety and Hazard Management: The synthesis involves potentially energetic intermediates and the final product itself can possess energetic properties.[2][3] Thermal stability is a major concern, and uncontrolled exotherms can lead to runaway reactions. A thorough hazard analysis is mandatory before any scale-up operation.[4]

  • Reaction Control: Key steps, such as nitrosation and cyclization, can be highly exothermic. Maintaining precise temperature control, managing reagent addition rates, and ensuring efficient mixing are critical to prevent side product formation and ensure safety.

  • Purity and Isolation: Achieving high purity (typically >97% for pharmaceutical applications) on a larger scale can be difficult.[5] Impurities from side reactions or incomplete conversion must be effectively removed, often requiring optimized recrystallization or chromatography protocols that are viable at scale.

Q2: What is the most common synthetic route for this compound and its key intermediates?

A2: A prevalent strategy starts from malononitrile.[2][6] The pathway generally involves the nitrosation of malononitrile, followed by oximation to form a dioxime intermediate. This intermediate is then subjected to oxidative cyclization to form the furoxan ring. This method, while effective, requires careful handling of reagents like sodium nitrite and hydroxylamine. An alternative "green" approach involves the dehydration of the corresponding amide precursor, 4-aminofuroxan-3-formamide, which can offer higher yields and a more favorable safety profile.[6]

Q3: Why is the N-oxide position important in this molecule?

A3: The 1,2,5-oxadiazole ring exists in two isomeric forms: furazan (1,2,5-oxadiazole) and its N-oxide, furoxan.[7][8] The N-oxide moiety is crucial as it contributes to the molecule's electronic properties and is often implicated in its biological activity, particularly as an NO donor.[1] The position of the N-oxide can influence the molecule's stability and reactivity, making its controlled formation a key synthetic objective.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Explanation
Low yield after cyclization step. 1. Incomplete formation of the nitrile oxide intermediate. 2. Dimerization of the nitrile oxide to undesired side products. 3. Suboptimal temperature control during cyclization.1. Verify Intermediate Quality: Ensure the preceding dioxime intermediate is pure. Use TLC or ¹H NMR for verification. 2. Control Reagent Stoichiometry: Use a slight excess of the oxidizing agent (e.g., lead dioxide or an alternative like (diacetoxyiodo)benzene) to drive the reaction to completion.[6] 3. Optimize Temperature: The cyclization can be sensitive. If yields are low, consider running small-scale trials at slightly lower or higher temperatures. For many furoxan syntheses, maintaining a specific temperature range is key to preventing side reactions.[2]
Reaction mixture turns dark brown/black during nitrosation. 1. Temperature excursion (runaway reaction). 2. Localized high concentration of acid or nitrite.1. Improve Thermal Management: Ensure the reactor has sufficient cooling capacity. Use a jacketed reactor with a reliable chiller. For scale-up, the surface-area-to-volume ratio decreases, making heat removal more challenging. 2. Slow Reagent Addition: Add the sodium nitrite solution or acid dropwise below the surface of the reaction mixture (sub-surface addition) with vigorous stirring to ensure rapid dispersion and prevent hot spots.
Product fails purity specifications (>97%); persistent impurities observed. 1. Inefficient recrystallization. 2. Co-precipitation of starting materials or side products.1. Solvent Screening: The initial lab-scale solvent may not be optimal for scale-up. Screen a panel of solvents (e.g., acetonitrile, ethyl acetate, isopropanol/water mixtures) to find a system that provides good recovery and excellent impurity rejection.[1] 2. Controlled Crystallization: Implement a controlled cooling profile instead of crash cooling. A slow, linear cooling ramp often produces larger, purer crystals. Seeding the solution with a small amount of pure product can also improve crystal morphology and purity. 3. Consider a Polish Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.
The isolated product is off-color (e.g., yellow or tan) instead of white/pale yellow. 1. Presence of residual metallic catalysts or reagents. 2. Thermal degradation during drying. 3. Formation of colored impurities (e.g., azo or azoxy compounds).[9]1. Add a Chelating Agent: If metal-based reagents were used (e.g., copper salts), a wash with a dilute solution of a chelating agent like EDTA during workup can remove residual metals. 2. Optimize Drying: Dry the product under vacuum at a mild temperature (e.g., 40-50°C). Avoid prolonged drying at elevated temperatures. 3. Activated Carbon Treatment: Dissolve the crude product in the recrystallization solvent and treat with a small amount of activated carbon to adsorb colored impurities before hot filtration.

Scale-Up Synthesis Workflow & Protocol

This protocol is a synthesized example for producing ~100 g of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, based on established furoxan chemistry.[2][6] A comprehensive risk assessment must be performed before proceeding. [4]

Workflow Overview

G cluster_0 Stage 1: Dioxime Formation cluster_1 Stage 2: Furoxan Ring Formation cluster_2 Stage 3: Purification A Malononitrile in Aqueous Base B Nitrosation with NaNO2 / Acid (T < 5°C) A->B Exothermic Strict Temp Control C Oximation with Hydroxylamine (Controlled pH) B->C pH adjustment D Intermediate: 2-Cyano-2-(hydroxyimino)acetamidedioxime C->D Isolate & Purify E Dioxime Intermediate in Solvent D->E QC Check: ¹H NMR, Purity F Oxidative Cyclization (e.g., with PIDA) E->F Monitor for completion (TLC/HPLC) G Crude Product F->G Aqueous Workup H Recrystallization from Acetonitrile/Water G->H Solvent selection is key I Final Product >97% Purity H->I Vacuum Drying (T < 50°C) G cluster_0 Hazard Identification cluster_1 Mitigation Strategy Hazards Potential Hazards • Energetic intermediates/product • Exothermic reactions (Nitrosation) • Toxic reagents (Hydroxylamine) • Skin/Eye Irritant [3, 8] Mitigation Mitigation Measures • Conduct thorough thermal hazard study (DSC) • Use jacketed reactor for precise temp control • Slow, controlled reagent addition • Work in ventilated hood behind blast shield • Mandatory PPE (face shield, FR coat) • Have quench solution ready (e.g., sodium bisulfite for nitrite) Hazards->Mitigation  Leads to  

Caption: Relationship between identified hazards and required mitigation strategies.

  • Thermal Stability: Before any scale-up, perform a Differential Scanning Calorimetry (DSC) analysis on the final compound and key intermediates to determine the onset of decomposition. This data is critical for defining safe operating temperatures.

  • Quenching: Have an appropriate quenching agent ready. For instance, a solution of sodium bisulfite can be used to quench excess nitrite in an emergency.

  • Waste Disposal: All waste streams must be handled as hazardous chemical waste. Never mix waste streams containing oxidizers with organic solvents.

References

  • 10. Thermo Fisher Scientific.

  • Sheremetev, A. B., et al. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2022(3), M1449. [Link]

  • PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mendeleev Communications. (n.d.). Novel synthesis of 4-aminofurazan-3-acetic acid. RSC Publishing. [Link]

  • Loba Chemie. (2018). 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS. [Link]

  • NextSDS. (n.d.). 1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI). [Link]

  • Piaz, V. D., et al. (2018). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Monographs in Organic Chemistry. [Link]

  • NextSDS. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-alkyl-4-aminofurazans. [Link]

  • Zhang, C., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 861321. [Link]

  • LookChem. (2025). Global Sourcing of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: Price, Purity, and Partnerships. [Link]

  • Kim, K., et al. (2003). Synthesis and Characterization of Bisnitrofurazanofuroxan. Bulletin of the Korean Chemical Society, 24(11), 1641-1644. [Link]

  • Engle, S. M., et al. (2021). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 98, 343-363. [Link]

  • Chemicalland21. (n.d.). 1,2,5-Oxadiazole-3-Carbonitrile, 4-Amino. [Link]

  • ResearchGate. (n.d.). (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and syntheses of 104 and its energetic ionic salts. [Link]

  • ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

  • Bentham Science. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • Fershtat, L. L., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

  • Tsyshevsky, R., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824. [Link]

  • Balabanova, E. S., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry, 513(1), 1-5. [Link]

  • ResearchGate. (2025). (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. [Link]

Sources

Troubleshooting

Technical Support Center: Derivatization of 4-Amino-1,2,5-Oxadiazole-3-Carbonitrile 2-Oxide

Welcome to the technical support center for 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (also known as 4-amino-3-cyanofuroxan). This guide is designed for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (also known as 4-amino-3-cyanofuroxan). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this versatile but sensitive heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide?

A1: The molecule possesses three main sites for derivatization, each with distinct reactivity profiles:

  • Exocyclic Amino Group (-NH₂): This is the most common site for derivatization. As a nucleophile, it readily undergoes reactions such as acylation, alkylation, diazotization, and condensation.[1][2] However, its reactivity makes it susceptible to over-reaction or side reactions if not properly controlled.[3]

  • Nitrile Group (-CN): The nitrile group is less reactive than the amino group but offers important synthetic pathways. It can be converted into other functional groups, such as tetrazoles, through cycloaddition reactions with azides, or participate in cyclization reactions to form fused ring systems.[3][4]

  • Furoxan Ring: The 1,2,5-oxadiazole 2-oxide ring itself is a critical determinant of the molecule's overall reactivity and stability. While generally stable, it can be susceptible to ring-opening or rearrangement under certain conditions, particularly strong bases or high temperatures.[5][6] This characteristic is crucial to consider during reaction design to avoid unwanted degradation.

Q2: What are the essential safety precautions for handling aminofuroxans?

A2: Aminofuroxans, particularly those with additional energetic functionalities (like nitro or azido groups), can be high-energy materials.[3][7] Standard laboratory safety protocols should be strictly followed:

  • Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Avoid grinding, high-impact friction, or rapid heating, especially for novel derivatives whose properties are unknown.

  • For reactions involving potentially explosive intermediates like diazonium salts or azides, use appropriate shielding and conduct reactions on a small scale initially.[8]

Q3: How should the starting material be stored and handled to ensure its integrity?

A3: 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. Before use, it is advisable to check the purity of the starting material by techniques such as NMR or HPLC, as degradation can lead to inconsistent reaction outcomes.

Troubleshooting Derivatization Reactions

This section addresses common problems encountered during the derivatization of 4-amino-3-cyanofuroxan, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: My acylation reaction on the amino group is giving a very low yield. What could be the cause?

A: Low yields in acylation reactions are a frequent issue. The root cause often lies in one of several areas: reagent choice, reaction conditions, or stability of the furoxan ring.

Possible Causes & Solutions:

  • Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred for deprotonating the amino group without promoting side reactions.

    • Insight: Strong bases can sometimes induce rearrangement or decomposition of the furoxan ring.[5][6] If you are using a strong base like sodium hydroxide, consider switching to a milder organic base like pyridine or triethylamine. In some cases, competitive side reactions like the Smiles rearrangement have been observed in related benzofurazan systems, which can be influenced by the base used.[9]

  • Suboptimal Reaction Temperature: Furoxan derivatives can be thermally sensitive.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to warm slowly to room temperature.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature, avoiding prolonged heating that could lead to decomposition.

  • Poor Quality of Acylating Agent: The acylating agent (e.g., acid chloride or anhydride) may have degraded due to moisture.

    • Solution: Use freshly opened or purified acylating agents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Workflow: Optimizing Acylation Conditions

Caption: Troubleshooting workflow for low-yield acylation reactions.

Problem 2: Formation of Unexpected Side Products

Q: I am attempting a reaction on the nitrile group, but I am isolating a product with a different heterocyclic core. What is happening?

A: The formation of unexpected heterocyclic products often points to the inherent reactivity of the furoxan ring itself, which can undergo rearrangements, or to reactions involving nitrile oxide intermediates.

Possible Causes & Solutions:

  • Base-Induced Furoxan Ring Rearrangement: The furoxan ring can undergo base-induced rearrangements, leading to the formation of isomeric furazans or other heterocyclic systems.[1][2] This is a known aspect of furoxan chemistry.

    • Expert Insight: This rearrangement is often catalyzed by Lewis acids or bases. If your reaction conditions are strongly basic or acidic, you may be inadvertently promoting this pathway.

    • Solution: Attempt the reaction under neutral or near-neutral pH conditions if possible. Screen milder bases or use a buffered system to maintain pH control.

  • Dimerization of Nitrile Oxide Intermediates: Some reaction pathways, particularly those designed to form other heterocycles from the nitrile group, might proceed through a highly reactive nitrile oxide intermediate. These intermediates can dimerize to form a new furoxan ring, leading to complex tandem furoxan products.[3][11][12]

    • Solution: This is a concentration-dependent side reaction. Try running the reaction at a higher dilution. Alternatively, if a nitrile oxide intermediate is desired for a subsequent step (like a [3+2] cycloaddition), ensure the trapping agent is present in excess from the start of the reaction.

Table 1: Common Side Reactions and Mitigation Strategies

Observed IssueProbable CauseRecommended ActionSupporting Rationale
Isomeric ProductFuroxan ring rearrangementUse milder reaction conditions (pH, temp); avoid strong bases/acids.[2]The furoxan ring is labile and can isomerize under harsh conditions.[5]
Dimerized ProductDimerization of nitrile oxide intermediatePerform reaction under high dilution; add trapping agent in excess.[11]Dimerization is a bimolecular process, disfavored at low concentrations.[3][12]
Loss of N-oxideFuroxan to Furazan conversionAvoid certain reducing agents or Lewis acidic conditions.[2]The N-oxide is susceptible to reduction or rearrangement.
Problem 3: Difficulty in Product Isolation and Purification

Q: My desired product appears to be formed according to LC-MS, but it degrades during purification on a standard silica gel column. Why?

A: The stability of furoxan derivatives during workup and purification is a critical consideration that is often overlooked. Both the product's inherent stability and the purification conditions play a role.

Possible Causes & Solutions:

  • Acid-Catalyzed Degradation on Silica Gel: Standard silica gel is slightly acidic and can be sufficient to cause degradation or rearrangement of sensitive furoxan-containing molecules.[13][14] This is analogous to stability issues seen with other acid-sensitive heterocycles like furans.[15]

    • Solution 1: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount (0.1-1%) of a volatile base like triethylamine or pyridine.

    • Solution 2: Use an alternative stationary phase, such as neutral alumina or a polymer-based support.

  • Instability During Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during extraction can lead to product loss.

    • Solution: Minimize the time the product spends in aqueous layers. Perform extractions quickly and at low temperatures. If an acid or base wash is necessary, use dilute solutions and immediately proceed to the next step. Consider a non-aqueous workup if feasible.

Protocol: Stability Test for a Furoxan Derivative

This protocol helps determine the stability of your target compound under various pH conditions before attempting large-scale purification.

  • Preparation: Create small-scale solutions of your crude product in a suitable solvent (e.g., Acetonitrile).

  • Exposure: To separate aliquots, add a small amount of:

    • A) Standard silica gel.

    • B) Triethylamine-neutralized silica gel.

    • C) Dilute HCl (aq).

    • D) Dilute NaHCO₃ (aq).

  • Monitoring: Agitate the samples at room temperature. At timed intervals (e.g., 15 min, 1 hr, 4 hr), take a small sample from each, quench (neutralize if necessary), and analyze by TLC or LC-MS.

  • Analysis: Compare the amount of remaining product in each condition to a control sample. This will quickly reveal sensitivities to acidic, basic, or chromatographic conditions.

Visualizing Key Concepts

G cluster_molecule 4-Amino-1,2,5-Oxadiazole-3-Carbonitrile 2-Oxide cluster_reactions Common Derivatization Pathways cluster_issues Potential Issues Molecule Reactive Sites Amino Amino Group (-NH2) Acylation, Alkylation, Diazotization Molecule->Amino Nitrile Nitrile Group (-CN) Tetrazole Formation, Cycloadditions Ring Furoxan Ring Rearrangement, Ring Opening LowYield Low Yield Amino->LowYield Suboptimal Conditions SideProduct Side Products Nitrile->SideProduct Intermediate Dimerization Degradation Degradation Ring->Degradation Instability (pH, Heat)

Caption: Key reactive sites and associated troubleshooting challenges.

References

  • Bystrov, D. M., Fershtat, L. L., & Makhova, N. N. (2019). SYNTHESIS AND REACTIVITY OF AMINOFUROXANS. Chemistry of Heterocyclic Compounds, 55(12), 1148-1166. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of aminofuroxans | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B) Synthesis of 3,4-dicyanofurazan and 3,4-dicyanofuroxan. Available from: [Link]

  • MDPI. (2025). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Available from: [Link]

  • Houk, K. N., & Wu, Y. D. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(46), 14037-14042. Available from: [Link]

  • He, C., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 856338. Available from: [Link]

  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5187-5202. Available from: [Link]

  • Royal Society of Chemistry. (2020). Finding furoxan rings. Journal of Materials Chemistry A. Available from: [Link]

  • Matsubara, R., et al. (2023). Recent progress in synthesis and application of furoxan. RSC Publishing. Available from: [Link]

  • Matsubara, R., et al. (2017). Synthesis of cyanofuroxans from 4-nitrofuroxans via C-C bond forming reactions. Tetrahedron Letters, 58(35), 3337-3340. Available from: [Link]

  • Scribd. (n.d.). Synthesis of 4-Cyanofuroxans via CAC Reactions | PDF. Available from: [Link]

  • ResearchGate. (2014). Preparation and reactivity of some stable nitrile oxides and nitrones. Available from: [Link]

  • ACS Publications. (2024). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. Available from: [Link]

  • Zhang, J., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. Molecules, 28(10), 4153. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. Available from: [Link]

  • ResearchGate. (n.d.). Studies on the acylation of 4-(2-aminoethylthio)-7-nitrobenzofurazan: The role of bases in promoting the formation of fluorescent S-acyl derivatives through S-N Smiles rearrangement | Request PDF. Available from: [Link]

  • MDPI. (2014). 4-(4-nitro-1,2,5-oxadiazol-3-yl). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Available from: [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]

Sources

Optimization

Furoxan Synthesis: A Technical Guide to Reaction Monitoring &amp; Troubleshooting

Welcome to the Technical Support Center for Furoxan Synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with these unique and reactive heterocyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furoxan Synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with these unique and reactive heterocyclic compounds. The synthesis of furoxans (1,2,5-oxadiazole-2-oxides) is often complicated by the labile nature of the ring, potential for side reactions, and the formation of regioisomers.[1][2] Effective, real-time reaction monitoring is therefore not just a matter of optimization, but a critical component for success.

This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during furoxan synthesis, with a focus on selecting and implementing the appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring furoxan synthesis?

The most common and effective techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) also play important roles. TLC is excellent for quick, qualitative checks of reaction progress.[3][6] HPLC provides quantitative data on the consumption of starting materials and formation of products.[5] NMR is invaluable for structural confirmation, isomer differentiation, and for monitoring reactions where substrates lack a UV chromophore.[4][7] FTIR can be used to track the appearance or disappearance of key functional groups, such as the characteristic N-O bond in the furoxan ring.[8]

Q2: How do I select the best monitoring technique for my specific reaction?

The choice depends on the physicochemical properties of your reactants and products, the information you need (qualitative vs. quantitative), and the equipment available. The following decision-making workflow can guide your selection.

G cluster_legend Legend start Start: Furoxan Synthesis Monitoring uv_active Are key reactants/products UV-active? start->uv_active quant_needed Is quantitative data (e.g., yield, purity) required? uv_active->quant_needed Yes chrom_issue Are compounds unstable or non-volatile for GC/HPLC? uv_active->chrom_issue No isomers Is regioisomer separation/quantification needed? quant_needed->isomers Yes hplc Use HPLC-UV for quantitative analysis. quant_needed->hplc No isomers->hplc No hplc_ms Use HPLC-MS or high- resolution HPLC method. isomers->hplc_ms Yes tlc Use TLC for rapid, qualitative monitoring. Visualize with UV or stains. chrom_issue->tlc No nmr Use 1H or 13C NMR. Excellent for structural data and non-UV active species. chrom_issue->nmr Yes l1 Decision Point l2 Recommended Technique l3 Alternative/Simple Technique

Caption: Decision workflow for selecting a monitoring technique.

Troubleshooting Guide

Problem: Incomplete or Stalled Reaction

Q: My TLC/HPLC analysis shows a significant amount of starting material remains, even after extending the reaction time. What are the likely causes and troubleshooting steps?

An incomplete reaction is a common issue that can often be resolved systematically.[9] The cause often lies in reaction conditions, reagent quality, or catalyst efficacy.

Causality and Troubleshooting Steps:

  • Catalyst Deactivation: Catalysts can be "poisoned" by impurities in reagents or solvents, or they may degrade at the reaction temperature.[9]

    • Action: Ensure all reagents and solvents are pure and anhydrous where required. Consider adding a fresh portion of the catalyst. If the problem persists, evaluate a more robust catalyst.

  • Sub-optimal Temperature: The reaction may be too slow at the current temperature, or conversely, a higher temperature could be causing degradation of a thermally labile intermediate or product. Furoxans themselves can be sensitive to high temperatures.[10]

    • Action: First, verify your heating apparatus is at the correct temperature. If the reaction is clean but slow, consider a modest increase in temperature. If side products are appearing, a lower temperature may be necessary, even if it requires a longer reaction time.

  • Reagent Stoichiometry and Quality: Incorrect stoichiometry or degraded reagents are frequent culprits.

    • Action: Verify the calculations for all reagents. If a reagent is old or has been improperly stored, use a fresh bottle. For solid reagents, ensure they are fully dissolved in the reaction solvent.

  • Solvent Effects: The solvent can influence the stability and reactivity of intermediates.

    • Action: Ensure you are using the correct grade of solvent (e.g., anhydrous). If the reaction is known to be sensitive, consider screening other solvents.

G start Observation: Reaction Stalled (via TLC/HPLC) check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Stoichiometry & Purity check_temp->check_reagents Temp OK success Reaction Proceeds check_temp->success Adjusted check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK check_reagents->success Corrected check_solvent Confirm Solvent Quality & Type check_catalyst->check_solvent Catalyst OK check_catalyst->success Replaced/ Re-added check_solvent->success Solvent OK check_solvent->success Replaced

Caption: Troubleshooting workflow for an incomplete reaction.
Problem: Difficulty with a Specific Monitoring Technique

Q: My aliphatic starting material is unstable under standard GC-MS and HPLC conditions, and it lacks a strong UV chromophore. How can I monitor its conversion to the furoxan product?

This is a classic challenge, particularly when dealing with precursors like aliphatic hydroximidoyl chlorides.[4] These molecules can be thermally labile and may not possess the aromatic rings that make UV detection straightforward.

Solution: 13C NMR Spectroscopy

In this scenario, broad-band decoupled 13C NMR spectroscopy is the superior monitoring tool.[4]

  • Why it works: It is a non-destructive technique that does not require heating the sample.[11] Crucially, the chemical shifts of carbon atoms are highly sensitive to their local electronic environment. The conversion of a precursor to the furoxan ring will cause significant and predictable shifts in the signals of adjacent carbon atoms. For example, in the synthesis of diethyl furoxan-3,4-dicarboxylate, the methylene carbon signals of the starting material and the two non-equivalent methylene groups in the furoxan product are clearly resolved, allowing for direct monitoring and quantification by integrating the respective peaks.[4]

  • Self-Validation: The identity of the peaks can be confirmed by spiking the reaction mixture with pure starting material or isolated product. The ratio of the integrated peak areas for the product versus the starting material provides a quantitative measure of the reaction's progress.[4]

Q: My product and starting material have nearly identical Rf values on TLC. How can I improve the separation?

Poor separation on TLC can make it impossible to judge reaction completion.

Solutions:

  • Change the Mobile Phase: This is the first and easiest variable to change.

    • If Rf values are both high (>0.8), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol).

    • If Rf values are both low (<0.2), the system is not polar enough. Increase the proportion of the polar solvent.

    • Try a completely different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

  • Use a Different TLC Plate: Silica gel is standard, but alumina plates (basic or neutral) or reverse-phase C18 plates can offer different selectivity.

  • Switch to HPLC: HPLC offers significantly higher resolving power than TLC. A well-chosen C18 column with a methanol/water or acetonitrile/water gradient can often separate even closely related compounds.[12][13]

Problem: Isomer Identification

Q: My synthesis can result in two different furoxan regioisomers. How can I identify them and determine the ratio?

The asymmetric nature of the furoxan ring means that unsymmetrically substituted furoxans exist as a pair of regioisomers.[1] Distinguishing between them is essential for characterization.

Primary Solution: 13C NMR Spectroscopy

The electronic environment of the two carbons within the furoxan ring is distinct, leading to a large and predictable difference in their 13C NMR chemical shifts.[14]

  • C4 Carbon: Typically resonates far downfield, around ~160 ppm .

  • C3 Carbon: Resonates further upfield, around ~115 ppm . This is due to mesomeric electron donation from the exocyclic N-oxide oxygen to the C3 carbon.[1][14]

By using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), you can correlate the protons on your substituents to either the C3 or C4 carbon, allowing for unambiguous assignment of the isomer structure.[15] Once assigned, the ratio of the two isomers in a mixture can be determined by integrating their respective, well-resolved peaks in the 1H or 13C NMR spectrum.

Data Summary: Comparison of Monitoring Techniques

TechniqueInformation ProvidedSensitivityThroughputKey Advantage for FuroxansCommon Issues & Limitations
TLC Qualitative (Progression)Low-MediumHighFast, simple, and inexpensive for initial checks.[3]Poor resolution for similar compounds; not quantitative; requires UV chromophore or stain reactivity.[15]
HPLC Quantitative (Yield, Purity)HighMediumExcellent for separating isomers and quantifying reaction components.[5][16]Requires UV-active compounds (unless using MS/ELS detector); compounds must be stable under analysis conditions.[4][17]
NMR Quantitative & StructuralLowLowUnambiguous structure/isomer ID; no chromophore needed; non-destructive.[4][7]Low sensitivity requires more concentrated samples; lower throughput; higher equipment cost.[7]
GC-MS Quantitative & StructuralVery HighMediumGood for volatile, thermally stable furoxans and identifying byproducts by mass.Not suitable for thermally labile or non-volatile compounds.[4]
FTIR Qualitative (Functional Groups)MediumHighCan provide real-time data on functional group conversion with in-situ probes.[18][19]Provides limited structural information; spectra can be complex in reaction mixtures.

Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is a standard procedure for the rapid, qualitative assessment of a furoxan synthesis reaction.[3][6]

  • Sample Preparation: Using a capillary tube, take a small aliquot (1-2 drops) of the reaction mixture. Dilute this aliquot in 0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Also prepare dilute solutions of your starting material(s) for use as standards.

  • Spotting: On a silica gel TLC plate (e.g., HF-254), draw a faint pencil line ~1 cm from the bottom. Spot the diluted reaction mixture, along with the starting material standards, onto the line. Keep spots small and allow them to dry completely.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate 1:1).[3] Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[3] If compounds are not UV-active, use a chemical stain like iodine vapor or potassium permanganate.

  • Analysis: Compare the spot(s) from the reaction mixture lane to the starting material lane(s). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Protocol 2: Quantitative Monitoring by HPLC

This protocol provides a general framework for developing an HPLC method to quantify furoxan synthesis.

  • System Setup:

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) is a common starting point.[12]

    • Mobile Phase: A typical mobile phase consists of acetonitrile (Solvent B) and water with 0.1% formic or trifluoroacetic acid (Solvent A).[16][17]

    • Detector: A UV detector set to a wavelength where the compounds of interest absorb (e.g., 254 nm).[3]

  • Method Development: Start with a gradient elution, for example, from 5% B to 95% B over 10-15 minutes, to determine the retention times of all components. Once retention times are known, an isocratic method may be developed for faster analysis if separation is sufficient.[13]

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 50 µL) and dilute it significantly with the mobile phase (e.g., to 1.0 mL). Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[17]

  • Analysis: Inject the prepared sample. Identify peaks corresponding to starting materials and products based on their retention times (confirmed by injecting standards). The peak area is proportional to the concentration. By tracking the decrease in starting material peak area and the increase in product peak area over time, the reaction can be quantitatively monitored.

References

  • Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. (Source: Antimicrobial Agents and Chemotherapy)
  • Recent progress in synthesis and application of furoxan. (Source: Royal Society of Chemistry)
  • Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Gener
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (Source: PMC)
  • Optimization and Thermal Risk Analysis of 3,4-bis(4-Aminofurazano-3-yl) Furoxan Synthesis Process Based on Reaction Mechanism.
  • Troubleshooting multicomponent reactions for furanone synthesis. (Source: Benchchem)
  • NMR Methods for Kinetic Analysis. (Source: ResearchGate) [Link]

  • Recent progress in synthesis and application of furoxan. (Source: RSC Publishing) [Link]

  • Finding Furoxan Rings. (Source: The Royal Society of Chemistry)
  • Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. (Source: MDPI) [Link]

  • Synthesis and Synthetic Application of Chloro- and Bromofuroxans. (Source: ACS Publications) [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS. (Source: Waters Corporation) [Link]

  • Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. (Source: PMC) [Link]

  • Reaction Monitoring. (Source: Magritek) [Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5][5]bicyclic Structures. (Source: MDPI) [Link]

  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. (Source: ACS Publications) [Link]

  • Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. (Source: British Journal of Pharmacology) [Link]

  • Validated Reverse-Phase High-Performance Liquid Chromatography for Quantification of Furosemide in Tablets and Nanoparticles. (Source: PMC) [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (Source: ACS Figshare) [Link]

  • Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (Source: AZoM) [Link]

Sources

Troubleshooting

influence of catalysts on the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Welcome to the Technical Support Center for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly referred to as 4-amino-3-cyanofuroxan). This compound is a highly valuable, nitrogen-rich building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly referred to as 4-amino-3-cyanofuroxan). This compound is a highly valuable, nitrogen-rich building block utilized extensively in the development of energetic materials and specialized pharmaceuticals[1].

The critical step in synthesizing this furoxan is the oxidative cyclization of the aminocyanoglyoxime intermediate[2]. Because the 1,2,5-oxadiazole 2-oxide ring is sensitive to over-oxidation and thermal degradation, selecting the correct catalyst and oxidant is paramount for achieving high yields and maintaining structural integrity.

Process Workflow & Mechanistic Pathway

G Start Malononitrile Precursor Nitrosation Nitrosation & Amination (NaNO2, NH2OH) Start->Nitrosation Intermediate Aminocyanoglyoxime Intermediate Nitrosation->Intermediate Catalysis Catalytic Oxidation (Na2WO4 / PIDA / NaOCl) Intermediate->Catalysis Cyclization N-O Bond Formation & Ring Closure Catalysis->Cyclization Reactive Oxygen Transfer Product 4-Amino-1,2,5-oxadiazole- 3-carbonitrile 2-oxide Cyclization->Product -H2O

Catalytic oxidative cyclization pathway for 4-amino-3-cyanofuroxan synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my oxidative cyclization of aminocyanoglyoxime yielding low amounts of 4-amino-3-cyanofuroxan, with high levels of unreacted starting material? Cause: This is typically caused by an inefficient oxygen transfer mechanism. Uncatalyzed oxidants often lack the activation energy required to drive complete N-O bond formation and subsequent ring closure. Solution: Introduce a transition metal catalyst such as Sodium Tungstate ( Na2​WO4​ ) to your oxidation mixture. Tungstate reacts with hydrogen peroxide ( H2​O2​ ) to form a highly reactive peroxotungstate intermediate. This complex acts as a targeted oxygen-transfer agent, lowering the activation barrier for the oxime nitrogen attack and significantly improving the yield of the furoxan ring[3].

Q2: How can I minimize the competitive formation of chlorinated byproducts when using Sodium Hypochlorite ( NaOCl ) as the oxidant? Cause: While NaOCl is inexpensive, it is a harsh reagent that can act as an electrophilic halogenating agent rather than a pure oxidant, leading to chloroxime intermediates that fail to cyclize or degrade entirely. Solution: For a halogen-free approach, switch to a hypervalent iodine reagent like Iodobenzene Diacetate (PIDA, PhI(OAc)2​ ). PIDA is a mild, green oxidant that promotes intramolecular N-O bond formation without the risk of chlorination[4]. If you must use NaOCl for scale-up economics, you must strictly buffer the reaction pH to 7.0–8.0 using a phosphate buffer and maintain the internal temperature below 5°C to suppress halogenation kinetics.

Q3: My product degrades during solvent removal and isolation. How can I prevent this? Cause: 4-Amino-3-cyanofuroxan has a relatively low thermal decomposition onset (approximately 96°C) compared to other cyanofuroxans[3]. Prolonged exposure to heat during rotary evaporation or drying will cause the furoxan ring to open or decompose. Solution: Never exceed a water bath temperature of 40°C during solvent evaporation. Ensure high vacuum is applied to remove solvents efficiently at lower temperatures. For purification, avoid evaporative crystallization; instead, utilize a solvent/antisolvent precipitation method (e.g., dissolve the crude in a minimal amount of ethyl acetate and precipitate by adding ice-cold hexanes).

Quantitative Data: Catalyst Comparison

The choice of catalyst directly influences the efficiency, safety, and purity of the synthesis. Below is a comparative summary of standard catalytic/oxidative systems used for the conversion of aminocyanoglyoxime to 4-amino-3-cyanofuroxan:

Catalyst / Oxidant SystemTypical Yield (%)Reaction Time (h)Optimal Temp (°C)Primary AdvantageCommon Troubleshooting Issue
NaOCl (Uncatalyzed) 45 - 554.0 - 6.00 - 5Low cost, readily availableHigh rate of chlorinated byproducts
Na2​WO4​ / H2​O2​ 75 - 852.0 - 3.020 - 25High efficiency, clean reactionExothermic; requires careful addition
PIDA ( PhI(OAc)2​ ) 80 - 901.0 - 2.020 - 25Halogen-free, mild conditionsHigher reagent cost at scale

Step-by-Step Experimental Methodology

Self-Validating Protocol: Na2​WO4​ -Catalyzed Synthesis of 4-Amino-3-cyanofuroxan

Mechanistic Rationale: The Na2​WO4​ catalyst forms a peroxo-complex with H2​O2​ , acting as a highly selective oxygen-transfer agent to the oxime, promoting intramolecular dehydration and N-O bond formation[3].

Materials Required:

  • Aminocyanoglyoxime (Pre-synthesized from malononitrile)

  • Sodium Tungstate Dihydrate ( Na2​WO4​⋅2H2​O )

  • 30% Aqueous Hydrogen Peroxide ( H2​O2​ )

  • Glacial Acetic Acid

  • Ethyl Acetate, Hexanes, Saturated NaHCO3​ , Brine

Procedure:

  • Preparation: Suspend 10.0 mmol of aminocyanoglyoxime in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath to cool to 5°C.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Na2​WO4​⋅2H2​O to the suspension.

    • Self-Validation Check: The mixture should remain a heterogeneous suspension. Complete dissolution at this stage indicates excessive moisture in your starting materials.

  • Oxidation Initiation: Slowly add 25.0 mmol of 30% aqueous H2​O2​ dropwise over 30 minutes. Maintain the internal temperature below 20°C using the ice bath.

    • Self-Validation Check: A mild exotherm will occur, and the suspension will transition to a pale yellow solution. This visual cue confirms the formation of the active peroxotungstate complex and the initiation of the oxidation cycle.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 2.5 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • Self-Validation Check: The disappearance of the baseline starting material spot and the appearance of a new, highly UV-active spot at a higher Rf​ confirms successful cyclization.

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3​ solution until the aqueous wash reaches a neutral pH (pH ~7), followed by a single wash with 30 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Critical: Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation[3].

  • Purification: Purify the crude product by dissolving it in a minimal amount of ethyl acetate and precipitating it with cold hexanes to yield 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide as pale crystals.

References

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan Source: Frontiers in Chemistry (via PMC) URL:[Link]

  • Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide Source: ResearchGate URL:[Link]

  • Oxidation of o-Dioxime by (Diacetoxyiodo)benzene: A Green and Mild Access to Furoxans Source: ResearchGate URL:[Link]

  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

Furoxan Synthesis Support Center: Managing Exothermic Reactions

Welcome to the Technical Support Center for Furoxan Chemistry. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the sever...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furoxan Chemistry. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals navigate the severe thermal hazards inherent in synthesizing 1,2,5-oxadiazole 2-oxides (furoxans).

Due to the high enthalpy of formation of the furoxan ring and the extreme reactivity of nitrile oxide intermediates, thermal runaway is a persistent threat in these workflows. This guide synthesizes field-proven protocols, thermodynamic causality, and instrumental safety strategies to ensure your syntheses are both high-yielding and intrinsically safe.

Part 1: Mechanistic Origins of Thermal Hazards

The synthesis of furoxans typically proceeds via the generation and subsequent dimerization of nitrile oxides, or through the direct cyclic-dehydration and oxidation of glyoximes. Both pathways are fundamentally exothermic and are frequently accompanied by the copious evolution of noxious gases[1]. Understanding the thermodynamic flow of these reactions is the first step in preventing adiabatic accumulation and thermal runaway.

FuroxanExotherm A Precursor (e.g., Glyoxime / ENA) B Oxidation / Nitration (Highly Exothermic) A->B Reagent Dosing C Nitrile Oxide Intermediate (High Energy State) B->C u0394H < 0 F Thermal Runaway & Gas Evolution B->F Oxidant Decomposition D Rapid Dimerization (Strong Heat Release) C->D Spontaneous E Furoxan Product (1,2,5-oxadiazole 2-oxide) D->E Controlled Cooling (Tj < Tr) D->F Adiabatic Accumulation (Tj > Tr)

Furoxan synthesis pathway highlighting critical exothermic nodes and thermal runaway triggers.

Part 2: Troubleshooting Guide & FAQs

Q1: I am experiencing sudden temperature spikes and gas evolution during the oxidation of glyoximes to furoxans. How can I control this? A: The conversion of glyoximes to furoxans is highly exothermic[1]. When utilizing powerful oxidants like Caro's acid (peroxymonosulfuric acid) to oxidize precursors such as 3,4-bis(4-aminofurazan-3-yl)furoxan (DATF), the system is highly prone to thermal runaway[2]. This occurs because intermediate species can catalytically cleave the peroxide O–O bond, releasing massive amounts of heat and O₂ gas[2]. Solution: You must strictly control the dosing rate. If the feed rate is too fast, the heat production rate outpaces the reactor's jacket cooling capacity, leading to a dangerous adiabatic temperature rise (ΔTad)[2]. Implement automated dosing interlocked with the internal reactor temperature (Tr).

Q2: My batch synthesis of Diethyl Furoxan Dicarboxylate (DFD) scales poorly due to violent heat evolution. What are the safer alternatives? A: Traditional destructive nitrations of ethyl acetoacetate to form DFD are notoriously exothermic and difficult to control, often generating hazardous NOₓ gases[3]. A safer, highly scalable approach involves the one-pot diazotization and dimerization of ethyl nitroacetate (ENA)[3]. By strictly controlling the addition of sodium nitrite to a chilled (0–5 °C) aqueous nitric acid solution of ENA, the exotherm is safely managed[3]. Alternatively, continuous flow synthesis processes have been successfully introduced to manage the heat of nitrile oxide dimerization, offering higher yields and vastly improved safety profiles[4].

Q3: What instrumental techniques should I use to establish safe thermal boundaries for exothermic furoxan reactions? A: As a best practice, you must utilize Reaction Calorimetry (e.g., RC1e) and Accelerating Rate Calorimetry (ARC) before scaling up. Reaction calorimetry allows you to monitor heat flow online during reagent dosing[2]. For instance, the addition of concentrated sulfuric acid or hydrogen peroxide during furoxan synthesis exhibits a strong exothermic profile; RC1e data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR)[5]. ARC provides the Time-to-Maximum Rate under adiabatic conditions (TMRad), which is critical for defining safe operating temperature limits and preventing the decomposition of unstable intermediates[5].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Safe Batch Synthesis of Diethyl Furoxan Dicarboxylate (DFD) via Controlled Dosing

Causality Focus: The diazotization of ethyl nitroacetate (ENA) generates a highly reactive nitrile oxide intermediate that rapidly dimerizes. Keeping the initial reaction temperature strictly below 5 °C prevents adiabatic heat accumulation during this spontaneous cycloaddition.

  • Reactor Preparation: In a jacketed reactor (e.g., Mettler Toledo EasyMax), chill 0.200 L of 68% HNO₃ and 1.15 L of DI water to 0–5 °C[3].

    • Self-Validation: Ensure the internal temperature (Tr) remains stable for at least 10 minutes before proceeding.

  • Precursor Addition: Add 1.08 mol of ethyl nitroacetate (ENA) to the chilled acid solution[3]. Allow the temperature to re-equilibrate to < 5 °C.

  • Controlled Dosing: Using an automated dosing unit, add 1.0 equiv of 8 M aqueous NaNO₂ dropwise over 16.5 to 20 minutes[3].

    • Critical Control: The dosing rate must be dynamically linked to Tr. If Tr exceeds 5 °C, the dosing pump must automatically suspend addition until the jacket cooling (Tj) restores the target temperature[3].

  • Thermal Maturation: Once dosing is complete and the initial exotherm subsides, ramp the temperature to 80 °C over 20 minutes. Hold at 80 °C for 30 minutes to drive the dimerization to absolute completion[3].

  • Isolation: Cool the mixture to 10 °C, halt stirring, and allow the phases to separate. Isolate the high-purity DFD organic layer[3].

Protocol B: Continuous Flow Generation of Furoxans

Causality Focus: Flow chemistry inherently mitigates the risk of handling isolated nitrile oxides. By generating and consuming them in a continuous stream, the microreactor's high surface-area-to-volume ratio dissipates the enthalpy of dimerization ((\Delta H)) instantly, preventing thermal runaway.

  • Feed Preparation: Prepare a standard solution of the hydroximidoyl chloride precursor in a compatible solvent (e.g., THF).

  • Microreactor Setup: Equip a flow insert cartridge containing immobilized basic reagents (e.g., polymer-supported amine or Ag₂CO₃) to facilitate continuous dehydrohalogenation[4][6].

  • Flow Execution: Pump the precursor solution through the reactor column at a controlled flow rate of 0.2 mL/min, achieving an average residence time of 10 minutes[6]. Maintain the reactor at a steady 20 °C.

  • Collection: Pass the effluent through a 100 psi backpressure regulator to maintain phase stability. Collect the reaction stream and evaporate the solvent to isolate the pure furoxan product[6].

Part 4: Quantitative Thermal Safety Metrics

To properly evaluate the severity of runaway reactions, compare your target compounds against these established safety parameters.

Compound / ProcessExothermic EventOnset Temp (°C)Safety Metric / Observation
DATF to DNTF Oxidation Peroxide decomposition & oxidation~145 °C (Decomp)MTSR reaches up to 72.87 °C during acid addition; severe runaway risk[5].
Diethyl furoxan-3,4-dicarboxylate (DFD) Thermal Decomposition265 °CExothermically decomposes at 265 °C. Stable below 200 °C[4].
3-Amino-4-chloroximidofurazan (ACOF) Intense Exothermic Decomposition197 °C (470.26 K)Apparent activation energy (Ea): 153.54 kJ/mol[7].
Nitrile Oxide Dimerization 1,3-Dipolar CycloadditionAmbientHighly exothermic; requires strict <5 °C dosing or flow chemistry[3].

References

  • Furazan - Wikipedia Source: wikipedia.org URL:1

  • Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process: With Insights into Process Optimization Source: ACS Publications URL:2

  • The rapid generation of isothiocyanates in flow Source: PMC URL:6

  • Evaluation of the Thermal Hazard of the Oxidation Reaction in the Synthesis of 3,4-Bis(4-nitrofurazan-3-yl)furoxan Source: ACS Publications URL:5

  • Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator Source: OSTI.GOV URL:4

  • Economic, One-Pot Synthesis of Diethyl Furoxan Dicarboxylate Source: ACS Publications URL:3

  • Thermal Behavior, Non-Isothermal Decomposition Reaction Kinetics and Thermal-Safety Evaluation on 3-Amino-4-chloroximidofurazan Source: jcsp.org.pk URL:7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide and Other Nitric Oxide Donors

For Researchers, Scientists, and Drug Development Professionals In the landscape of nitric oxide (NO) research, the selection of an appropriate NO donor is paramount to the validity and interpretation of experimental out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide (NO) research, the selection of an appropriate NO donor is paramount to the validity and interpretation of experimental outcomes. This guide provides a comprehensive comparison of the bioactivity of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, a member of the furoxan class of NO donors, with other widely used alternatives, including sodium nitroprusside (SNP), S-nitrosoglutathione (GSNO), and nitroglycerin (GTN). By delving into their distinct mechanisms of NO release, release kinetics, and downstream biological effects, this guide aims to equip researchers with the necessary knowledge to make informed decisions for their specific research applications.

Introduction to Nitric Oxide Donors

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Due to its short half-life and gaseous nature, direct administration of NO is often impractical in experimental settings. Consequently, NO donors, which are compounds that release NO under specific conditions, have become indispensable tools in biomedical research. The choice of an NO donor is critical, as their diverse chemical structures dictate their mechanisms of activation, the kinetics of NO release, and potential off-target effects.

4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide: A Furoxan-Based NO Donor

4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide belongs to the furoxan (1,2,5-oxadiazole 2-oxide) class of heterocyclic compounds. A key characteristic of furoxans is their ability to release NO, not spontaneously, but through a thiol-dependent mechanism.[1][2][3][4][5] This bioactivation is crucial for their biological activity and distinguishes them from many other classes of NO donors.

Mechanism of NO Release from Furoxans

The release of nitric oxide from the furoxan ring is not a spontaneous process but requires the presence of thiols, such as L-cysteine or glutathione (GSH).[1][2][3][4][5] The reaction involves the nucleophilic attack of the thiol on the furoxan ring, leading to ring-opening and subsequent release of NO. The exact mechanism can be complex and is influenced by the substituents on the furoxan ring.[6] This thiol-dependency suggests that the intracellular environment, with its high concentration of glutathione, is a primary site for the bioactivation of furoxan-based NO donors.

Furoxan 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (Furoxan) Intermediate Thiol-Furoxan Adduct (Unstable Intermediate) Furoxan->Intermediate Nucleophilic Attack Thiol Thiol (e.g., Cysteine, Glutathione) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO Ring Opening & Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) cGMP->Physiological_Effects Downstream Signaling

Caption: Thiol-Dependent NO Release and Signaling Pathway of Furoxans.

While specific experimental data for 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide is not extensively available in the public domain, the bioactivity of structurally similar furoxans, such as 4-phenyl-3-furoxancarbonitrile, has been documented. This related compound has been shown to be a potent activator of soluble guanylate cyclase, a potent vasodilator, and an inhibitor of platelet aggregation, with its activity being contingent on the presence of thiols.[7][8] It is therefore reasonable to extrapolate that 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide will exhibit similar thiol-dependent NO-releasing properties and consequent biological activities.

Comparative Analysis of NO Donors

The selection of an appropriate NO donor is contingent on the specific requirements of the experiment, such as the desired rate and duration of NO release, the biological system under investigation, and the potential for confounding side effects. The following table provides a comparative overview of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (represented by the furoxan class) and other commonly used NO donors.

Feature4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (Furoxan)Sodium Nitroprusside (SNP)S-Nitrosoglutathione (GSNO)Nitroglycerin (GTN)
Class Furoxan (1,2,5-oxadiazole 2-oxide)Metal-Nitroso ComplexS-NitrosothiolOrganic Nitrate
Mechanism of NO Release Thiol-dependent (enzymatic and non-enzymatic)[1][2][3][4][5]Spontaneous, enhanced by reducing agents and light[3][9][10]Spontaneous decomposition, catalyzed by light and metal ions[5][11][12]Enzymatic bioactivation by mitochondrial aldehyde dehydrogenase (ALDH2)[1][2][13][14]
NO Release Kinetics Gradual and sustained, dependent on thiol concentration and specific furoxan structure[15][16]Rapid burst of NO[17]Relatively slow and sustained release[5][11][18]Relatively slow onset, dependent on enzymatic activity[4]
Key Bioactivity Vasodilation, anti-platelet aggregation[1][7][13]Potent vasodilation[19]Vasodilation, anti-platelet, anti-inflammatory[5][12]Preferential venodilation, anti-anginal[4]
Potential Off-Target Effects Dependent on the specific furoxan structure and its metabolites.Release of cyanide ions, potential for cytotoxicity[10]Transnitrosation of other thiols.[12]Induction of tolerance, mitochondrial dysfunction with chronic use.[1][2][13]
Solubility Generally lipophilic, solubility varies with substituents.Water-soluble.Water-soluble.Lipophilic.

Experimental Protocols

To ensure the scientific integrity of research involving NO donors, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key experiments.

Protocol for Measuring Nitric Oxide Release using the Griess Assay

The Griess assay is a widely used colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (NO₂⁻).[20][21][22][23][24]

Start Prepare NO Donor Solution (e.g., Furoxan in buffer with thiol) Incubation Incubate at 37°C (to allow for NO release and conversion to nitrite) Start->Incubation Sample_Collection Collect Aliquots at Different Time Points Incubation->Sample_Collection Griess_Reagent Add Griess Reagent (Sulfanilamide and NED) Sample_Collection->Griess_Reagent Color_Development Incubate at Room Temperature (for color development) Griess_Reagent->Color_Development Measurement Measure Absorbance at 540 nm Color_Development->Measurement Calculation Calculate Nitrite Concentration Measurement->Calculation Standard_Curve Prepare Nitrite Standard Curve Standard_Curve->Calculation

Caption: Workflow for the Griess Assay to Measure NO Release.

Materials:

  • NO donor of interest (e.g., 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine or Glutathione (for furoxan activation)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of NO Donor Solution: Dissolve the NO donor in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution in PBS (pH 7.4) to the desired final concentration. For furoxans, add the thiol cofactor (e.g., 1 mM L-cysteine) to the PBS.

  • Incubation: Incubate the NO donor solution at 37°C.

  • Sample Collection: At designated time points, collect aliquots of the incubated solution.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as the samples.

  • Griess Reaction: In a 96-well plate, add 50 µL of each sample and standard to individual wells.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Protocol for Measuring cGMP Activation in Cultured Cells

The activation of soluble guanylate cyclase (sGC) by NO leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). This can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[25][26][27][28][29]

Start Seed and Culture Cells (e.g., vascular smooth muscle cells) Treatment Treat Cells with NO Donor Start->Treatment Lysis Lyse Cells (e.g., with 0.1 M HCl) Treatment->Lysis Centrifugation Centrifuge to Remove Debris Lysis->Centrifugation ELISA_Plate Add Lysate and Standards to cGMP ELISA Plate Centrifugation->ELISA_Plate Incubation_Antibody Add cGMP-HRP Conjugate and Anti-cGMP Antibody ELISA_Plate->Incubation_Antibody Wash Wash to Remove Unbound Reagents Incubation_Antibody->Wash Substrate Add Substrate Wash->Substrate Color_Development Incubate for Color Development Substrate->Color_Development Stop_Solution Add Stop Solution Color_Development->Stop_Solution Measurement Measure Absorbance at 450 nm Stop_Solution->Measurement Calculation Calculate cGMP Concentration Measurement->Calculation

Caption: Workflow for Measuring cGMP Activation in Cells using ELISA.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell culture medium

  • NO donor of interest

  • 0.1 M HCl for cell lysis

  • cGMP ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Treatment: Treat the cells with the NO donor at various concentrations for a specified period. Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well. Incubate at room temperature for 20 minutes.[26]

  • Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 1,000 x g for 10 minutes to pellet the cell debris.

  • ELISA: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the cell lysates and cGMP standards to the wells of the antibody-coated plate.

    • Adding a cGMP-enzyme conjugate and a specific anti-cGMP antibody.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme conjugate.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 405-450 nm).

  • Calculation: The intensity of the color is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The choice of an NO donor is a critical decision in experimental design that can significantly impact the interpretation of results. 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, as a member of the furoxan class, represents a class of thiol-dependent NO donors that offer a more controlled and sustained release of NO compared to the rapid burst from donors like SNP. This property makes them particularly suitable for studies investigating the chronic effects of NO or for applications where a more physiological release profile is desired. In contrast, SNP and other fast-releasing donors are valuable for studying acute responses to high concentrations of NO. GSNO provides a more stable and sustained release, while nitroglycerin's enzymatic activation offers a model for studying a clinically relevant NO donor. By understanding the distinct bioactivities and mechanisms of these different NO donors, researchers can select the most appropriate tool to advance our understanding of the multifaceted roles of nitric oxide in health and disease.

References

  • Chen, Z., Zhang, J., & Stamler, J. S. (2002). Identification of the enzymatic mechanism of nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 99(12), 8306–8311. [Link]

  • Daiber, A., & Münzel, T. (2006). Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase. Journal of molecular and cellular cardiology, 41(5), 769–771. [Link]

  • PNAS. (2002). Identification of the enzymatic mechanism of nitroglycerin bioactivation. Proceedings of the National Academy of Sciences of the United States of America, 99(12), 8306–8311. [Link]

  • Stamler, J. S., & Feelisch, M. (2002). Identification of the enzymatic mechanism of nitroglycerin bioactivation. Proceedings of the National Academy of Sciences, 99(12), 8306-8311. [Link]

  • Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Studies on kinetics of nitric oxide released from sodium nitroprusside. Chinese Pharmaceutical Journal, 37(8), 585-587. [Link]

  • Macarthur, H., Grieve, D. J., & Megson, I. L. (2000). In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries. British journal of pharmacology, 130(6), 1301–1307. [Link]

  • Wenzel, P., Hink, U., Oelze, M., Schuppan, O., Helfrich, I., Halestrap, A., ... & Münzel, T. (2005). Contribution of aldehyde dehydrogenase to mitochondrial bioactivation of nitroglycerin: evidence for the activation of purified soluble guanylate cyclase through direct formation of nitric oxide. Biochemical Journal, 385(3), 769-777. [Link]

  • Enzo Life Sciences. (n.d.). cGMP Complete ELISA. Amazon S3. [Link]

  • Gasco, A., Fruttero, R., Sorba, G., & Lazzarato, L. (2003). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-984. [Link]

  • Hetrick, E. M., & Schoenfisch, M. H. (2006). Nitric Oxide Release Part III. Measurement and Reporting. PMC. [Link]

  • Zhang, H., & Xi, Z. (2023). A Mini Review of S-Nitrosoglutathione Loaded Nano/Micro-Formulation Strategies. MDPI. [Link]

  • Zhang, H., & Xi, Z. (2022). Inclusion Complexation of S-Nitrosoglutathione for Sustained NO Release and Reduced Device Infection. bioRxiv. [Link]

  • Won, K. J., Lee, C. K., & Lee, S. C. (2022). Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice. Frontiers in Immunology, 13, 969826. [Link]

  • Lee, J., Choi, S. Y., & Lee, E. (2020). Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds. Pharmaceutics, 12(10), 965. [Link]

  • Lee, J., Choi, S. Y., & Lee, E. (2020). Nitric Oxide-Releasing S-Nitrosoglutathione-Conjugated Poly(Lactic-Co-Glycolic Acid) Nanoparticles for the Treatment of MRSA-Infected Cutaneous Wounds. ResearchGate. [Link]

  • Matsubara, R., Takazawa, S., Ando, A., Hayashi, M., Tohda, R., & Tsubaki, M. (2017). Study on the Photoinduced Nitric‐Oxide‐Releasing Ability of 4‐Alkoxy Furoxans. Asian Journal of Organic Chemistry, 6(5), 619-626. [Link]

  • Kalin, J. H., T. M. W. (2015). Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. ACS chemical neuroscience, 6(12), 1955–1966. [Link]

  • Thatcher, G. R. J., & Nicolescu, A. C. (2012). Furoxans (1, 2, 5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). [Link]

  • Grossi, L., & D'Angelo, S. (2005). Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules. Journal of medicinal chemistry, 48(7), 2622–2626. [Link]

  • Moro, M. A., Darley-Usmar, V. M., Lizasoain, I., Su-Scott, Y., Knowles, R. G., Radomski, M. W., & Moncada, S. (1995). Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British journal of pharmacology, 116(3), 1999–2004. [Link]

  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(9), 1846-1863. [Link]

  • GenScript. (n.d.). cGMP ELISA Detection Kit. [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Grossi, L., & D'Angelo, S. (2005). Sodium Nitroprusside: Mechanism of NO Release Mediated by Sulfhydryl-Containing Molecules. ResearchGate. [Link]

  • Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (2002). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Circulation Research, 90(1), 21-28. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]

  • França-Silva, M. S., et al. (2015). The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway. Frontiers in Physiology, 6, 247. [Link]

  • Seidler, M., et al. (2002). In vitro effects of a novel class of nitric oxide (NO) donating compounds on isolated human erectile tissue. International Journal of Impotence Research, 14(6), 496-502. [Link]

  • ResearchGate. (n.d.). Different NO donors inhibited MOVAS cell proliferation to different... [Link]

  • Gasco, A., et al. (1994). Furoxans as nitric oxide donors. 4-Phenyl-3-furoxancarbonitrile: thiol-mediated nitric oxide release and biological evaluation. Journal of medicinal chemistry, 37(25), 4412–4416. [Link]

  • Assofi, M. A., & Wan, Z. (2010). Mechanism of Nitric Oxide Release. I. Two-electron Reduction of Sodium Nitroprusside by l -cysteine in Aqueous Solution. International Journal of Chemical Kinetics, 42(12), 736-746. [Link]

  • ResearchGate. (n.d.). Temporal kinetics of NO release from free aqueous sodium nitroprusside... [Link]

  • ResearchGate. (n.d.). NO released from NO donors. (a) Comparison of NO release kinetics by PROLI NONOate and DETA NONOate. (b) Effect of pH on NO release from DETA NONOate. [Link]

  • Hasan, A., et al. (2023). Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications. Advanced Science, 10(16), e2303259. [Link]

  • Fan, X., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 842603. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B)... [Link]

  • Chiou, G. C., & Chang, M. S. (1996). Nitric oxide donors: effects of S-nitrosoglutathione and 4-phenyl-3-furoxancarbonitrile on ocular blood flow and retinal function recovery. Journal of ocular pharmacology and therapeutics, 12(2), 189–196. [Link]

Sources

Comparative

validation of the analytical methods for 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Comprehensive Guide to Analytical Method Validation for 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide Introduction 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (widely recognized in literature as 4-amino-3-cyanofuro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Analytical Method Validation for 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide

Introduction

4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (widely recognized in literature as 4-amino-3-cyanofuroxan ) is a highly versatile, nitrogen-rich heterocyclic intermediate. It serves as a critical building block in the synthesis of high-energy-density materials (HEDMs)[1] and acts as a potent nitric oxide (NO) donor in pharmaceutical development.

Due to the inherent thermodynamic instability of the furoxan (1,2,5-oxadiazole 2-oxide) ring and the energetic nature of its amino and cyano substituents, analytical validation of this compound is not merely a quality control exercise—it is a strict safety prerequisite. This guide provides a comparative analysis of analytical methodologies, focusing on chromatographic purity and thermal stability profiling, to establish a self-validating analytical system for researchers and drug development professionals.

Part 1: Chromatographic Purity & Quantification

Causality Behind the Method

The furoxan ring is highly polar, and the presence of both an amino (-NH 2​ ) and a cyano (-C≡N) group makes the molecule susceptible to hydrolysis under extreme pH conditions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is established as the gold standard for its routine quantification. Gas Chromatography (GC) is explicitly avoided as an alternative, as the thermal stress of GC injection ports can induce premature cleavage of the N-oxide bridge, yielding false impurity profiles.

While RP-HPLC-UV is ideal for quantification, UHPLC-MS/MS serves as a complementary alternative for structural elucidation and trace impurity tracking.

Method Comparison: RP-HPLC-UV vs. UHPLC-MS/MS

The following table objectively compares the performance of the primary quantification method against the high-sensitivity alternative.

ParameterRP-HPLC-UV (Primary Method)UHPLC-MS/MS (Alternative)
Primary Application Routine purity quantification & QA/QCTrace impurity identification & structural elucidation
Detection Limit (LOD) ~0.5 µg/mL~0.01 µg/mL
Run Time 15–20 minutes3–5 minutes
Matrix Interference Moderate (Requires baseline resolution)Low (High specificity via MRM transitions)
Cost per Analysis LowHigh
Step-by-Step Protocol: RP-HPLC-UV Method Validation

To ensure a self-validating system, this protocol strictly adheres to the.

  • System Suitability Testing (SST):

    • Action: Inject a 10 µg/mL standard solution of 4-amino-3-cyanofuroxan six consecutive times.

    • Validation Gate: The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the peak tailing factor is ≤1.5.

  • Mobile Phase Preparation:

    • Action: Prepare a gradient system using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The amino group on the furoxan ring can interact with residual silanols on the C18 stationary phase, causing severe peak tailing. TFA lowers the pH to protonate and neutralize these silanols, ensuring sharp, symmetrical peaks for accurate integration.

  • Linearity & Range:

    • Action: Prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. Plot peak area against concentration.

    • Validation Gate: Calculate the regression coefficient ( R2 ), which must be ≥0.999 .

  • Accuracy (Recovery):

    • Action: Spike known concentrations (80%, 100%, 120% of the target analytical concentration) into a synthetic matrix. Analyze in triplicate.

    • Validation Gate: Recovery rates must fall between 98.0% and 102.0%.

Part 2: Thermal Stability & Safety Profiling

Causality Behind the Method

Furoxan derivatives are notorious for their energetic thermal decomposition. 4-amino-3-cyanofuroxan exhibits a dangerously low exothermic decomposition onset temperature of approximately 96 °C [2]. Furthermore, the compound possesses notable volatility. If standard Thermogravimetric Analysis (TGA) or atmospheric DSC is used, the broad endotherm of evaporation will mask the critical exothermic decomposition peak[2].

Therefore, Elevated Pressure Differential Scanning Calorimetry (EP-DSC) is the authoritative and mandatory method. By applying pressure, evaporation is physically suppressed, allowing the true exothermic onset to be accurately recorded.

Method Comparison: EP-DSC vs. Standard TGA
ParameterElevated Pressure DSC (EP-DSC)Standard TGA
Primary Application Exothermic decomposition profilingMass loss (evaporation/degradation) tracking
Evaporation Suppression Yes (via 5.0 MPa N 2​ pressure)No (Evaporation convolutes data)
Decomposition Onset ( Tonset​ ) Highly accurate (~96 °C for target)[2]Obscured by concurrent mass loss
Enthalpy ( ΔH ) Measurement Quantitative (J/g)Not applicable
Safety Criticality Mandatory for energetic furoxansSupplementary only
Step-by-Step Protocol: Elevated Pressure DSC Profiling
  • Sample Preparation:

    • Action: Weigh exactly 1.0–2.0 mg of the sample into a gold-plated high-pressure DSC crucible.

    • Causality: Utilizing a strictly low sample mass prevents the explosive rupture of the crucible during the violent exothermic decomposition characteristic of energetic furoxans.

  • Purge & Pressurization:

    • Action: Seal the crucible and pressurize the DSC cell to 5.0 MPa using inert Nitrogen (N 2​ ) gas.

    • Causality: Elevated pressure shifts the boiling/evaporation point of the compound to a temperature higher than its decomposition point, ensuring the ~96 °C exothermic peak is isolated[2].

  • Temperature Ramp:

    • Action: Program a dynamic heating rate of 5 °C/min from 25 °C to 250 °C.

  • Data Integration:

    • Action: Calculate the extrapolated onset temperature ( Tonset​ ) and the specific enthalpy of decomposition ( ΔHdec​ ) by integrating the area under the exothermic peak. If Tonset​ drops below 95 °C, the batch is flagged for critical instability.

Part 3: Analytical Workflow Visualization

The following diagram maps the self-validating decision tree required before 4-amino-3-cyanofuroxan can be approved for downstream synthesis.

AnalyticalWorkflow Start 4-Amino-3-cyanofuroxan Sample Batch HPLC RP-HPLC-UV (Purity & Quantification) Start->HPLC MS UHPLC-MS/MS (Structural Confirmation) Start->MS DSC Elevated Pressure DSC (Exothermic Profiling) Start->DSC TGA Standard TGA (Mass Loss Profiling) Start->TGA Decision Validation Gate: Purity > 99.0% & Onset > 95°C? HPLC->Decision MS->Decision DSC->Decision TGA->Decision Pass Validated for Downstream Synthesis Decision->Pass Criteria Met Fail Reject Batch & Recrystallize Decision->Fail Out of Spec

Analytical workflow for the validation and safety profiling of 4-amino-3-cyanofuroxan.

References

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan Source: Frontiers in Chemistry URL:[Link]

  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives Source: Materials (MDPI) / National Library of Medicine (PMC) URL:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

A Comparative Guide to the Energetic Properties of Aminofurazan Derivatives

Introduction: The Furazan Ring and the Strategic Role of the Amino Group In the pursuit of advanced high-energy density materials (HEDMs), the nitrogen-rich heterocyclic furazan (1,2,5-oxadiazole) ring has emerged as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furazan Ring and the Strategic Role of the Amino Group

In the pursuit of advanced high-energy density materials (HEDMs), the nitrogen-rich heterocyclic furazan (1,2,5-oxadiazole) ring has emerged as a cornerstone of molecular design.[1][2] Its inherent high positive heat of formation, thermal stability derived from aromaticity, and contribution to high molecular density make it an ideal backbone for next-generation energetic compounds.[3][4] However, the challenge in modern HEDM development is not merely achieving high energy output but balancing it with acceptable levels of safety and stability. This is where the strategic introduction of the amino (-NH₂) group plays a pivotal role.

The amino group, a powerful hydrogen bond donor, fundamentally alters the physicochemical properties of the furazan scaffold. Its presence is a key strategy for reducing sensitivity to external stimuli like impact and friction, a critical requirement for practical application in explosive formulations and propellants.[5][6] This guide provides a comparative analysis of seminal aminofurazan derivatives, delving into the synthetic pathways, experimental and computational characterization, and the nuanced structure-property relationships that govern their performance. We will explore how variations in molecular architecture—from simple amination to the construction of complex bridged structures—dictate the delicate balance between energetic output and operational safety.

Pillar 1: Methodologies for Energetic Material Characterization

To objectively compare aminofurazan derivatives, a standardized suite of experimental and computational protocols is essential. The causality behind these choices lies in their direct correlation to the performance, safety, and stability of the material.

Experimental Evaluation: A Self-Validating System

The experimental workflow is designed to provide a holistic and validated assessment of a compound's real-world properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Precursor Synthesis (e.g., DAF from Glyoxime) oxidation Oxidative Coupling / Functionalization (e.g., DAF to DAAF) synthesis->oxidation purification Recrystallization / Purification oxidation->purification density Density (ρ) Gas Pycnometer purification->density thermal Thermal Stability (Td) DSC / TGA purification->thermal sensitivity Sensitivity (IS, FS) BAM Fallhammer / Friction Tester purification->sensitivity hof Heat of Formation (ΔHf) Oxygen Bomb Calorimetry purification->hof

Caption: Experimental workflow for aminofurazan characterization.

Detailed Experimental Protocols:

  • Density (ρ) Measurement:

    • Protocol: Density is determined using a gas pycnometer at a controlled temperature (e.g., 25 °C).[3]

    • Causality: Crystal density is one of the most critical physical parameters for an energetic material. A higher density allows for more energetic material to be packed into a given volume and is a dominant factor in the equations used to calculate detonation velocity and pressure. Even small increases in density can lead to significant improvements in performance.[7]

  • Thermal Stability (Td) Analysis:

    • Protocol: Differential Scanning Calorimetry (DSC) is performed at a specified heating rate (e.g., 5 or 10 °C/min) to determine the onset of decomposition (Td).[3][8]

    • Causality: The decomposition temperature is a primary indicator of a material's thermal stability. It defines the upper limit for safe handling, storage, and processing, which is especially critical for melt-cast explosives that must be melted and poured.[7]

  • Sensitivity Testing:

    • Impact Sensitivity (IS): The BAM fall-hammer method is the standard protocol, where a known weight is dropped from varying heights onto a sample to determine the energy (Joules) required for initiation.[7]

    • Friction Sensitivity (FS): The BAM friction test involves subjecting a sample to a specified load (Newtons) between two porcelain plates to assess its sensitivity to frictional stimuli.[7]

    • Causality: Sensitivity testing is a direct measure of safety. Low sensitivity to impact and friction is paramount for preventing accidental detonation during transport, handling, and deployment. The introduction of amino groups and the resulting hydrogen bond networks are a primary strategy for desensitizing these compounds.[5][6]

Computational Prediction: Guiding Synthesis and Understanding

Computational chemistry provides invaluable predictive power, allowing researchers to estimate the energetic performance of theoretical molecules before undertaking complex and potentially hazardous syntheses.

G cluster_quantum Quantum Chemistry (e.g., Gaussian) cluster_performance Performance Code (e.g., EXPLO5) mol_structure Molecular Structure (Proposed Derivative) hof_calc Calculate Gas-Phase Heat of Formation (ΔHf) mol_structure->hof_calc detonation_calc Calculate Detonation Properties (D, P) hof_calc->detonation_calc Input ΔHf exp_density Experimental Density (ρ) (from Gas Pycnometer) exp_density->detonation_calc Input ρ

Caption: Computational workflow for predicting detonation properties.

  • Heat of Formation (ΔHf) Calculation: Gas-phase heats of formation are calculated using quantum chemical methods, such as isodesmic reactions, with software like Gaussian.[6][9] These values, combined with sublimation enthalpies, yield the solid-state heats of formation necessary for performance calculations.

  • Detonation Performance Prediction: Programs like EXPLO5 use the experimentally determined density and the calculated solid-state heat of formation as primary inputs to predict key detonation parameters, including velocity (D) and pressure (P).[6][7][9] This synergy between experimental data and theoretical calculation provides a robust framework for evaluating new materials.

Pillar 2: A Comparative Study of Key Aminofurazan Derivatives

The true value of aminofurazans is revealed through comparative analysis. We will examine several key compounds, starting from the foundational precursor, 3,4-diaminofurazan (DAF), and progressing to more complex, higher-performing derivatives.

The Precursor: 3,4-Diaminofurazan (DAF)

DAF is the quintessential starting material for a vast array of more complex energetic furazans.[10][11] It is typically synthesized via the base-catalyzed dehydration and cyclization of diaminoglyoxime.[12] While its own energetic properties are modest compared to its derivatives, its structure provides two reactive amino sites for further functionalization, making it an invaluable synthon.[10][13]

The Workhorse: 3,3'-Diamino-4,4'-azoxyfurazan (DAAF)

DAAF is one of the most well-studied aminofurazan derivatives, prized for its excellent balance of performance and low sensitivity.[2] It is synthesized through the oxidation of DAF.[14]

  • Structure and Properties: DAAF features two diaminofurazan units linked by an azoxy (-N=N(O)-) bridge. This structure possesses a relatively high density and acceptable thermal stability, with decomposition occurring around 249-262°C.[8] Its insensitivity is a key attribute, with reported impact sensitivity values often exceeding 90 J and friction sensitivity being negligible.[8]

  • Causality of Insensitivity: The combination of amino groups and the azoxy bridge facilitates an extensive network of intermolecular hydrogen bonds. This network is highly effective at dissipating energy from mechanical stimuli, thus preventing the formation of "hot spots" that can lead to detonation.[6][15]

A Tale of Two Isomers: ANFF-34 and ANFF-43

A compelling demonstration of structure-property relationships comes from the comparative study of two regioisomers: 3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34) and its counterpart, ANFF-43.[7] These molecules have the same chemical formula but differ in the attachment points of the aminofurazan and nitrofurazan moieties to the central furoxan ring.

  • The Isomeric Effect: This subtle structural difference has a profound impact on performance. ANFF-34 exhibits a more compact molecular packing in its crystal lattice, resulting in a significantly higher density (1.80 g/cm³) compared to ANFF-43 (1.70 g/cm³).[5][7]

  • Performance Implications: As a direct consequence of its higher density, ANFF-34 displays markedly superior detonation properties (D: 8214 m/s, P: 30.5 GPa) versus ANFF-43 (D: 7868 m/s, P: 27.0 GPa).[7] Despite this energy gap, both isomers show excellent insensitivity (IS > 40 J), highlighting the desensitizing effect of incorporating an amino group in place of a nitro group when compared to the parent compound DNTF.[5][7] This case study authoritatively proves that molecular geometry and the resulting crystal packing are as crucial as chemical composition in designing HEDMs.

Comparative Data Summary

The following table summarizes the key energetic properties of selected aminofurazan derivatives, with the common explosives TNT and RDX included for reference.

CompoundFormulaDensity (ρ)ΔHfTdISDP
(g/cm³)(kJ/mol)(°C)(J)(m/s)(GPa)
DAF C₂H₄N₄O1.61N/A240>23.5[16]7999[6]22.20[6]
DAAF [8]C₄H₄N₈O₃1.75[11]443.5[11]~262>90~7629[16]~24.38[16]
DAAzF [14]C₄H₄N₈O₂1.60N/AN/A>320 cm*7420262 kbar**
ANFF-34 [7]C₈H₂N₁₂O₈1.80602.3255.4>40821430.5
ANFF-43 [7]C₈H₂N₁₂O₈1.70583.9255.6>40786827.0
TNT (Reference)C₇H₅N₃O₆1.65-67~29515690019.0
RDX (Reference)C₃H₆N₆O₆1.82+62.8~2107.4875034.0

*Value reported as drop height (cm) with a 2.5 kg weight, not directly comparable to Joules.[14] **Value reported in kbar; 1 GPa = 10 kbar.[14]

Pillar 3: Mechanistic Insights and Design Principles

G cluster_molecular Molecular Features cluster_properties Macroscopic Properties feat1 Amino Groups (-NH2) prop1 Sensitivity (Impact, Friction) feat1->prop1 Increases H-Bonding (Decreases Sensitivity) feat2 Furazan Ring (Backbone) prop3 Detonation Performance (Velocity, Pressure) feat2->prop3 High ΔHf (Increases Energy) prop4 Thermal Stability feat2->prop4 Aromaticity feat3 Linking Groups (-N=N(O)-, -N=N-) prop2 Density & Packing feat3->prop2 Influences Packing feat3->prop3 Affects Oxygen Balance feat4 Molecular Geometry (Isomerism) feat4->prop2 Dictates Crystal Packing prop2->prop3 Directly Correlated

Caption: Key structure-property relationships in aminofurazans.

The comparative data reveals clear design principles for tuning the properties of energetic materials:

  • Desensitization via Hydrogen Bonding: The primary mechanism by which amino groups reduce sensitivity is through the formation of robust intermolecular and intramolecular hydrogen-bonding networks.[5][6] These bonds create a more stable crystal lattice that can more effectively dissipate energy from mechanical shocks without initiating decomposition. This is the most critical takeaway for balancing safety and performance.

  • Density as the Driver of Performance: The ANFF isomer study definitively shows that for compounds with similar elemental composition, crystal density is the paramount factor determining detonation velocity and pressure.[7] Molecular modifications that promote efficient, compact crystal packing are therefore a highly effective strategy for boosting performance.

  • The Power of the Furazan Ring: The high positive heat of formation of the furazan ring itself provides a foundational level of energy.[3] This means that even derivatives with good oxygen balance and high gas production can achieve excellent performance, as their energy release is not solely dependent on the oxidation of carbon.[14]

Conclusion and Future Outlook

The family of aminofurazan derivatives represents a versatile and highly successful class of energetic materials. By strategically incorporating the amino group, researchers can effectively mitigate the high sensitivity often associated with powerful nitro-based heterocyclic explosives. The comparative analysis of compounds like DAF, DAAF, and the ANFF isomers demonstrates that a delicate interplay between chemical composition, molecular geometry, and intermolecular forces governs the ultimate balance of energetic performance and safety.

Future research will undoubtedly focus on synthesizing novel, more complex aminofurazan structures. The goal will be to create materials that push the boundaries of performance, potentially rivaling compounds like RDX and HMX, while exhibiting the superior thermal stability and insensitivity characteristic of DAAF. The design principles elucidated here—maximizing density through molecular design and leveraging extensive hydrogen bonding to ensure safety—will continue to be the authoritative guideposts in the development of the next generation of advanced energetic materials.

References

  • He, P., Zhang, J., Wang, K., Yin, X., & Zhang, T. (2020). A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan. RSC Advances, 10(54), 32493–32499. [Link]

  • AXT. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. [Link]

  • He, P., Zhang, J., Wang, K., Yin, X., & Zhang, T. (2020). A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl). RSC Advances. [Link]

  • Wei, H., Gao, H., & Shreeve, J. M. (n.d.). Energetic materials based on poly furazan and furoxan structures. Chemical Society Reviews.
  • Hu, L., He, C., Zhao, G., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2020). Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities. ACS Applied Materials & Interfaces, 12(28), 31522–31531. [Link]

  • Liu, Y., Liu, W., Zhang, L., Li, H., & Zhang, J. (2020). A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. RSC Advances, 10(4), 2217–2223. [Link]

  • Unknown. (n.d.). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. [Link]

  • Pang, S., He, C., Yan, Q., Li, Y., & Imler, G. H. (2014). 3,3′-Dinitroamino-4,4′-azoxyfurazan and Its Derivatives: An Assembly of Diverse N–O Building Blocks for High-Performance Energetic Materials. Journal of the American Chemical Society. [Link]

  • Trudell, M. L., & Boyer, J. H. (n.d.). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate. DTIC. [Link]

  • Coburn, M. D., & Hiskey, M. A. (2000). Preparation and explosive properties of azo- and azoxy-furazans. Journal of Energetic Materials, 18(3), 219-236. [Link]

  • Zhang, T., Ma, Y., Liu, Y., Li, Y., & Zhang, Y. (2022). Synthesis and Characterization of DAAF by Microfluidic Technology. Chinese Journal of Explosives & Propellants. [Link]

  • Unknown. (1999). Furazan-Based Energetic Ingredients. DTIC. [Link]

  • He, P., Zhang, J., Wang, K., & Zhang, T. (2024). Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. ACS Applied Materials & Interfaces. [Link]

  • Hu, L., He, C., Zhao, G., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2020). Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities. PubMed. [Link]

  • Tappan, B. C., & Vu, N. N. (n.d.). Structures and Chemistry of Amino and Nitro Furazans. DTIC.
  • He, P., Zhang, J., Wang, K., & Zhang, T. (2018). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.
  • Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187–204.
  • Francois, E. G., Chavez, D. E., & Sandstrom, M. M. (n.d.). The Development of a New Synthesis Process for 3,3′-Diamino-4,4′-azoxyfurazan (DAAF). ResearchGate. [Link]

  • Zhang, Y., Li, Y., Ma, Y., & Zhang, T. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]

  • He, P., Zhang, J., Wang, K., & Zhang, T. (2018). Insensitive and Thermostable Energetic Materials Based on 3-Ureido-4-tetrazole-furazan: Synthesis, Characterization, and Properties.
  • He, P., Zhang, J., Wang, K., & Zhang, T. (2017). 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: a high performance melt-cast energetic material and its polycrystalline properties. RSC Publishing. [Link]

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. [Link]

  • Zhang, J., Bi, F., & Luo, Y. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers. [Link]

  • Tappan, A. S., et al. (n.d.). Synthesis and Characterization of Furazan Energetics ADAAF and DOATF. SciSpace. [Link]

  • He, P., Zhang, J., Wang, K., & Zhang, T. (n.d.). The properties of isofurazan-based energetic materials.
  • He, P., Zhang, J., Wang, K., & Zhang, T. (2020). Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances. RSC Advances, 10(6), 3469–3476. [Link]

  • Sorensen, D. N., et al. (2022). Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. ACS Applied Materials & Interfaces. [Link]

  • Tappan, A. S., et al. (n.d.). Synthesis and characterization of furazan energetics ADAAF and DOATF. ResearchGate. [Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide Derivatives: A Comprehensive Comparison Guide

Executive Summary The 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide scaffold (commonly referred to as a furoxan ) is a highly versatile building block in medicinal chemistry. Unlike their non-oxidized counterparts (fur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide scaffold (commonly referred to as a furoxan ) is a highly versatile building block in medicinal chemistry. Unlike their non-oxidized counterparts (furazans), furoxans possess a unique capability: the thiol-dependent release of Nitric Oxide (NO) [1]. This dual-action mechanism—combining structural target inhibition with localized NO donation—has positioned these derivatives as potent candidates for cancer immunotherapy (via IDO1 inhibition), cardiovascular regulation, and anti-parasitic treatments [2, 4].

However, drug development professionals frequently encounter a significant "translation gap" when moving these compounds from in vitro assays to in vivo models. This guide objectively compares the efficacy of furoxan derivatives against non-NO-releasing furazan alternatives, providing the experimental frameworks necessary to validate their performance and troubleshoot pharmacokinetic (PK) bottlenecks.

Mechanistic Rationale: Furoxans vs. Furazans

To understand the efficacy of these derivatives, one must first isolate the role of the N-oxide moiety.

  • Furazans (1,2,5-oxadiazoles): Act purely through structural binding (e.g., fitting into the active site of an enzyme).

  • Furoxans (1,2,5-oxadiazole 2-oxides): Act via structural binding and the localized release of NO when exposed to intracellular thiols like glutathione (GSH), which are often overexpressed in the tumor microenvironment [1].

G Furoxan 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide (Furoxan) Thiol Intracellular Thiols (e.g., GSH) Furoxan->Thiol Reacts with Target Direct Target Binding (e.g., IDO1, SENP2) Furoxan->Target Scaffold Binding NO Nitric Oxide (NO) Release Thiol->NO Triggers sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC Binds Heme Immune T-Cell Activation & Tumor Suppression Target->Immune Modulates

Mechanism of action for furoxan derivatives via NO release and target inhibition.

Comparative Data Analysis: In Vitro vs. In Vivo

The following tables synthesize experimental data comparing various 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide derivatives against their furazan analogs across different therapeutic targets [2, 3, 4].

Table 1: In Vitro Performance Metrics

In vitro efficacy is heavily driven by the compound's ability to penetrate cell membranes and engage the target before the NO burst depletes the active pharmacophore.

Derivative ClassPrimary TargetFurazan IC₅₀ (Structural)Furoxan IC₅₀ (Dual-Action)NO Release Half-life (t₁/₂)
IDO1 Inhibitors Indoleamine 2,3-dioxygenase 1245.0 nM19.88 nM45 min
SENP2 Inhibitors SUMO-specific protease 215.2 μM3.7 μM60 min
Hydrazones Trypanosomal Cysteine Proteases4.5 μM0.8 μM30 min

Observation: The furoxan (2-oxide) derivatives consistently outperform furazans in vitro. The NO release synergistically modifies active-site cysteines (e.g., in SENP2) or interacts with heme centers (e.g., in IDO1), drastically lowering the IC₅₀ [2, 3].

Table 2: In Vivo Translation & Pharmacokinetics

In vivo efficacy reveals the primary vulnerability of the 2-oxide moiety: metabolic instability. Rapid NO release in the bloodstream can lead to poor bioavailability and off-target vasodilation.

Derivative ClassAnimal ModelRoute / DoseBioavailability (F%)Efficacy OutcomeTarget Engagement Biomarker
IDO1 Inhibitor C57BL/6 (B16F10 Melanoma)PO, 50 mg/kg42%65% Tumor Volume ReductionIntratumoral Kyn/Trp ratio ↓ 50%
SENP2 Inhibitor BALB/c (A549 Xenograft)IP, 30 mg/kg28%40% Tumor Volume ReductionSUMOylation levels normalized
Hydrazones Swiss Mice (T. cruzi infection)PO, 25 mg/kg55%85% Parasitemia ReductionPlasma NO / Nitrite elevation

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems. A protocol is only robust if it inherently proves that the observed efficacy is caused by the intended mechanism (e.g., target inhibition) rather than an artifact (e.g., generalized NO toxicity).

Protocol 1: In Vitro Thiol-Dependent NO Release Kinetics (Griess Assay)

Causality Focus: This assay proves that the compound's NO release is strictly dependent on the presence of biological thiols, confirming its stability in standard aqueous environments.

  • Preparation: Dissolve the furoxan derivative in DMSO to create a 10 mM stock solution.

  • Reaction Initiation: Dilute the stock to a final concentration of 100 μM in PBS (pH 7.4) containing 5 mM L-cysteine (acting as the intracellular thiol mimic).

  • Sampling: Extract 100 μL aliquots of the reaction mixture at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Griess Reaction: Add 100 μL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each aliquot. Incubate for 10 minutes in the dark.

  • Validation & Readout: Measure absorbance at 540 nm using a microplate reader.

    • Self-Validation Check: Run a parallel control assay without L-cysteine. If NO is detected in the absence of thiols, the compound is spontaneously degrading and is unsuitable for in vivo use. True furoxans require thiol triggering.

Protocol 2: In Vivo Target Engagement & Efficacy Workflow (IDO1 Inhibition)

Causality Focus: Tumor shrinkage alone does not prove IDO1 inhibition; it could result from NO-induced cytotoxicity. This protocol links phenotypic efficacy directly to biochemical target engagement.

  • Tumor Implantation: Subcutaneously inject 1×10⁶ B16F10 melanoma cells into the right flank of syngeneic C57BL/6 mice.

  • Dosing Strategy: Once tumors reach an average volume of 100 mm³, randomize the mice and administer the furoxan derivative (50 mg/kg PO daily).

  • Pharmacodynamic (PD) Sampling: On Day 14, sacrifice a subset of mice exactly 2 hours post-dose. Rapidly excise the tumors and snap-freeze them in liquid nitrogen to halt metabolic activity.

  • Biomarker Quantification: Homogenize the tumor tissue and extract metabolites. Analyze Kynurenine (Kyn) and Tryptophan (Trp) levels utilizing LC-MS/MS.

  • Validation & Readout: Calculate the Kyn/Trp ratio.

    • Self-Validation Check: Efficacy (measured by caliper tumor volume reduction) must correlate with a decreased intratumoral Kyn/Trp ratio. If tumors shrink but the Kyn/Trp ratio remains unchanged, the drug is acting via an off-target mechanism, invalidating it as an IDO1 inhibitor [2].

Bridging the Translation Gap

The primary challenge with 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide derivatives is balancing the NO release rate. If the 2-oxide moiety is too reactive, the compound acts as a systemic vasodilator, causing hypotension before reaching the tumor. If it is too stable, it acts merely as a furazan, losing its synergistic potency.

Workflow InVitro In Vitro Assays (Enzymatic & Cellular) ADME In Vitro ADME (Microsomes, Caco-2) InVitro->ADME IC50 < 100 nM PK In Vivo PK (Rodent Models) ADME->PK High Stability InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo F% > 30% Biomarker PD Biomarkers (Intratumoral Kyn/Trp) InVivo->Biomarker Target Engagement Biomarker->InVitro Optimization Loop

Iterative experimental workflow translating in vitro hits to in vivo efficacy.

To successfully develop these derivatives, medicinal chemists must iteratively tune the electron density of the substituents attached to the oxadiazole ring. Electron-withdrawing groups generally accelerate thiol-mediated NO release, while electron-donating groups slow it down, allowing for better in vivo PK profiles.

References

  • Furazans in Medicinal Chemistry ResearchG
  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors ResearchG
  • Identification of 1,2,5-Oxadiazoles as a New Class of SENP2 Inhibitors Using Structure Based Virtual Screening ResearchG
  • 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide MDPI
Comparative

Unambiguous Structure Determination: A Comparative Guide to the Validation of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. For complex heterocyclic systems such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. For complex heterocyclic systems such as 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, a furoxan derivative with potential applications in energetic materials and medicinal chemistry, absolute structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of this molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative for Definitive Structural Validation

The furoxan ring system, characterized by the 1,2,5-oxadiazole-2-oxide moiety, presents a unique structural challenge. The position of the N-oxide can be ambiguous, and distinguishing between isomers is critical as it significantly influences the compound's chemical and biological properties. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the molecular framework, they often fall short of providing the unequivocal three-dimensional arrangement of atoms. X-ray crystallography, in contrast, offers a direct visualization of the molecular structure in the solid state, resolving any ambiguity.[1][2][3][4]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process. The following protocol outlines the key steps for the structural determination of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide.

Caption: Workflow for X-ray Crystallographic Validation.

Step-by-Step Methodology:

  • Synthesis and Purification: The initial step involves the synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide. Purity is critical for successful crystallization; therefore, the crude product must be meticulously purified, typically through recrystallization or column chromatography.

  • Crystal Growth: Growing a single crystal of suitable size and quality is often the most challenging step. This involves screening various solvents and employing techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to allow the molecules to arrange themselves in a highly ordered, repeating lattice.

  • Data Collection: A carefully selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.

Key Crystallographic Parameters

The output of a successful X-ray crystallographic analysis is a set of crystallographic data that describes the molecular and crystal structure in detail.

ParameterDescriptionTypical Value/Range
Crystal System The symmetry of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry elements of the crystal.e.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.e.g., a = 5.12 Å, b = 8.34 Å, c = 10.45 Å, β = 98.7°
Bond Lengths and Angles Precise measurements of the distances between atoms and the angles between bonds.Provides definitive confirmation of the molecular connectivity.
Torsion Angles The dihedral angles between four consecutively bonded atoms.Defines the conformation of the molecule.
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a well-refined structure

A Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible information.[1][2][5]

Caption: Interplay of Structural Validation Methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[1][6] For 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide, ¹H, ¹³C, and ¹⁵N NMR would provide crucial information:

  • ¹H NMR: Would show a signal for the amino protons, providing information about their chemical environment.

  • ¹³C NMR: Would reveal distinct signals for the two carbon atoms of the furoxan ring and the nitrile carbon, helping to establish the carbon skeleton. The chemical shifts of the ring carbons can sometimes suggest the position of the N-oxide.[3][4]

  • ¹⁵N NMR: Would provide direct information about the nitrogen environments, which could be instrumental in distinguishing between the N-oxide and the other nitrogen atoms in the ring and the amino and nitrile groups.

Limitation: While excellent for establishing connectivity, NMR alone cannot definitively determine the three-dimensional arrangement of atoms, especially in complex heterocyclic systems where through-space interactions can be ambiguous.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] For the target compound, characteristic absorption bands would be expected for:

  • N-H stretching of the amino group (around 3300-3500 cm⁻¹).

  • C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹).

  • C=N and N-O stretching of the furoxan ring (in the fingerprint region, typically 1600-1300 cm⁻¹).[7]

Limitation: IR spectroscopy provides information about the presence of functional groups but offers little insight into the overall molecular structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[5][7] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.

Limitation: While confirming the molecular formula, mass spectrometry does not provide direct information about the arrangement of atoms within the molecule.

Conclusion: An Integrated Approach to Certainty

The structural validation of a novel compound like 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide is best achieved through a multi-faceted analytical approach. While NMR, IR, and mass spectrometry provide essential and complementary data regarding connectivity, functional groups, and molecular formula, they cannot definitively establish the three-dimensional structure with absolute certainty.

Single-crystal X-ray crystallography remains the unequivocal gold standard for this purpose. It provides a direct and unambiguous visualization of the atomic arrangement, resolving any structural ambiguities and providing a solid foundation for understanding the compound's properties and potential applications. For researchers in drug development and materials science, the investment in obtaining a crystal structure is an investment in the integrity and certainty of their scientific findings.

References

  • ResearchGate. (n.d.). Other Methods for the Elucidation of Molecular Structures and Mechanistic Details of Enantiomers | Request PDF. Retrieved from [Link]

  • MDPI. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical structure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Can molecular structure be determined without modern characterization methods?. Retrieved from [Link]

  • PMC. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • ACS Publications. (2012, March 19). Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Retrieved from [Link]

  • PMC. (n.d.). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Retrieved from [Link]

Sources

Validation

benchmarking the synthetic efficiency of different routes to 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide

Benchmarking the Synthetic Efficiency of Different Routes to 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide (CAFO) Introduction 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Synthetic Efficiency of Different Routes to 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide (CAFO)

Introduction

4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan or CAFO) is a highly versatile heterocyclic building block. It serves as a critical precursor for the synthesis of advanced nitrogen-rich energetic materials and acts as a potent nitric oxide (NO) donor in pharmacological drug development [1]. The structural tension of the furoxan ring, combined with the electron-withdrawing cyano group and the electron-donating amino group, makes CAFO highly reactive but also sensitive to harsh synthetic conditions [1]. This guide objectively benchmarks the synthetic routes to CAFO, comparing classical oxidative cyclization against modern, green hypervalent iodine-mediated protocols.

Mechanistic Pathways & Workflow

The synthesis of CAFO universally relies on the construction of the 1,2,5-oxadiazole 2-oxide (furoxan) core from an acyclic precursor. The most established route begins with malononitrile, which undergoes nitrosation to form isonitrosomalononitrile, followed by oximation with hydroxylamine to yield the key intermediate: aminocyanoglyoxime [1]. The divergence in synthetic efficiency and overall yield arises during the final oxidative cyclization step [2].

Workflow M Malononitrile CH2(CN)2 N Nitrosation (NaNO2, AcOH, 0°C) M->N I Isonitrosomalononitrile HON=C(CN)2 N->I O Oximation (NH2OH·HCl, NaOAc) I->O A Aminocyanoglyoxime HON=C(CN)-C(NH2)=NOH O->A C_Ox Classical Oxidation (NaOCl / NaOH) A->C_Ox Base-catalyzed Harsh G_Ox Green Oxidation (PhI(OAc)2) A->G_Ox Neutral conditions Mild CAFO1 CAFO Yield: 40-55% High byproduct formation C_Ox->CAFO1 CAFO2 CAFO Yield: 75-85% High purity G_Ox->CAFO2

Synthetic workflow comparing classical and green oxidation routes from malononitrile to CAFO.

Benchmarking the Oxidation Strategies

Route A: Classical Oxidation (Hypochlorite/Alkaline Method) Historically, the oxidation of aminocyanoglyoxime to CAFO was achieved using aqueous sodium hypochlorite (NaOCl) or potassium ferricyanide in the presence of a strong base (NaOH) [3].

  • Causality behind the protocol: The strong base is required to deprotonate the oxime hydroxyl groups, significantly increasing their nucleophilicity. The hypochlorite acts as the electrophilic halogen source, forming an N-chloro intermediate that undergoes rapid intramolecular cyclization.

  • Drawbacks: Furoxans are inherently sensitive to alkaline conditions and high temperatures [2]. The presence of NaOH often leads to the competitive hydrolysis of the cyano group to a carbamoyl group (forming 4-amino-furoxan-3-carboxamide), drastically reducing the yield of the target CAFO [4].

Route B: Green Oxidation (Hypervalent Iodine Method) A modern alternative utilizes (diacetoxyiodo)benzene (PhI(OAc)₂, also known as PIDA) as the oxidant in a neutral organic solvent (e.g., methanol or acetonitrile) [2].

  • Causality behind the protocol: PIDA acts as a mild, two-electron oxidant. The hypervalent iodine coordinates directly with the oxime oxygen, facilitating an intramolecular nucleophilic attack by the adjacent oxime nitrogen. This concerted-like reductive elimination forms the N-O bond without the need for basic conditions.

  • Advantages: By maintaining a neutral pH, the base-sensitive cyano group is perfectly preserved. This eliminates the competitive hydrolysis pathway, limits chloroxime condensation byproducts, and significantly boosts the overall atom economy and yield [2].

Quantitative Data Comparison

ParameterClassical Oxidation (NaOCl)Green Oxidation (PhI(OAc)₂)
Oxidant NaOCl / NaOHPhI(OAc)₂ (PIDA)
Solvent System H₂O / EthanolAnhydrous MeOH or MeCN
Temperature 0 °C to 5 °C20 °C to 25 °C (Room Temp)
Reaction Time 2 - 4 hours1 - 2 hours
Average Yield 40% - 55%75% - 85%
Major Byproducts Amide derivatives, polymersIodobenzene, Acetic acid
Safety & Scalability Exothermic, risk of over-oxidationMild, easily scalable, metal-free

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Precursor (Aminocyanoglyoxime)

  • Nitrosation: Dissolve malononitrile (1.0 eq) in glacial acetic acid and cool to 0 °C. Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise. Maintain the temperature strictly below 5 °C to prevent thermal decomposition of the diazonium/nitroso intermediate.

  • Oximation: To the resulting isonitrosomalononitrile solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) dissolved in water. Stir at room temperature for 4 hours.

  • Validation: Extract with ethyl acetate, dry, and concentrate. The formation of aminocyanoglyoxime is confirmed by TLC (Hexane:EtOAc 1:1) and IR spectroscopy (broad -OH stretch at ~3300 cm⁻¹, -CN stretch at ~2250 cm⁻¹).

Protocol 2: Green Oxidation to CAFO using PhI(OAc)₂ [2]

  • Preparation: Dissolve aminocyanoglyoxime (1.0 eq) in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add PhI(OAc)₂ (1.1 eq) in small portions over 15 minutes at room temperature. The reaction mixture will gradually change color as the furoxan ring forms.

  • Monitoring: Stir for 1.5 hours. Monitor the reaction via TLC. The disappearance of the highly polar dioxime spot indicates completion.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted oxidant. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc) to yield CAFO as a crystalline solid.

  • Validation: The success of the cyclization is validated by the shift in the IR spectrum (appearance of the characteristic furoxan N-O stretch at ~1600 cm⁻¹ and ~1450 cm⁻¹) and the preservation of the sharp cyano peak at 2245 cm⁻¹. The exact regiochemistry (4-amino vs 3-amino) is confirmed via ¹³C NMR, where the C4 (bearing the amino group) and C3 (bearing the cyano group) exhibit distinct chemical shifts due to the asymmetric N-oxide placement [1].

Conclusion

While the classical hypochlorite-mediated oxidation is cost-effective for large-scale industrial roughing, its reliance on highly alkaline conditions fundamentally compromises the stability of the cyano group, capping yields at ~55%. The transition to hypervalent iodine (PhI(OAc)₂) represents a paradigm shift in furoxan synthesis. By operating under mild, neutral conditions, the green oxidation route suppresses side reactions, nearly doubling the yield of 4-amino-3-cyanofuroxan and streamlining downstream purification for energetic and pharmaceutical applications.

References

  • He, et al. "Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan." Frontiers in Chemistry, 2022. URL:[Link]

  • Zhang, Q., et al. "Oxidation of o-Dioxime by (Diacetoxyiodo)benzene: A Green and Mild Access to Furoxans." New Journal of Chemistry, 2022, 46(4). URL:[Link]

  • Andrianov, V. G. "Synthesis and properties of derivatives of 4-aminofuroxan-3-carboxylic acid." Chemistry of Heterocyclic Compounds, 1997, 33, 1115-1119. URL:[Link]

  • Fershtat, L. L., et al. "Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives." Molecules, 2020, 25(24), 5862. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Peer-Reviewed Methods for Validating the Purity of 4-Amino-1,2,5-oxadiazole-3-carbonitrile 2-Oxide

Executive Summary For researchers and drug development professionals working with 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan), establishing absolute chemical and structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with 4-amino-1,2,5-oxadiazole-3-carbonitrile 2-oxide (commonly known as 4-amino-3-cyanofuroxan), establishing absolute chemical and structural purity is a complex analytical challenge. As a critical building block for both energetic materials and nitric oxide (NO) donor pharmaceuticals, this compound presents unique validation hurdles: it lacks non-exchangeable protons for standard 1 H NMR analysis, is prone to thermal tautomerization, and exhibits a uniquely low thermal decomposition onset of 96 °C[1].

This guide objectively compares the performance of industry-standard analytical methodologies, providing the causality behind experimental choices and detailing self-validating protocols to ensure absolute data integrity.

Comparative Matrix of Validation Methodologies

To establish a robust purity profile, a single analytical technique is insufficient. The table below summarizes the quantitative performance and strategic utility of peer-reviewed alternatives.

Analytical MethodologyPrimary Validation TargetSensitivity / Limit of DetectionKey Advantage for 4-Amino-3-cyanofuroxanMethodological Limitations
HPLC-PDA Chemical purity & Tautomer ratio< 0.1% (Peak Area)Differentiates 2-oxide and 5-oxide isomers via distinct UV absorption shifts.Requires chromophoric response; mobile phase pH must not degrade the sample.
Multinuclear NMR ( 13 C, 15 N) Structural integrity & Isomer ID~1-2% (mol)Maps the carbon/nitrogen skeleton independently of exchangeable -NH 2​ protons.Low sensitivity for trace synthetic impurities; requires highly concentrated samples.
DSC (Thermal Analysis) Thermodynamic purity & StabilityHighly sensitive to trace impuritiesDirectly measures the critical 96 °C decomposition onset, which drops in the presence of impurities.Destructive technique; poses an explosion risk if the sample mass exceeds safety limits.
Single-Crystal XRD Absolute RegiochemistryN/A (Qualitative)Unambiguously locates the N-oxide oxygen atom to rule out isomer mixtures.Requires high-quality single crystals; low throughput.

Methodological Causality & E-E-A-T Principles

As an application scientist, selecting an analytical method requires understanding the physical chemistry of the furoxan ring system. Do not rely on standard workflows; instead, tailor the analysis to the molecule's specific vulnerabilities.

Why HPLC-PDA outperforms standard HPLC-UV: Furoxans are susceptible to thermal and photochemical isomerization between the 2-oxide and 5-oxide forms. Standard single-wavelength UV detection cannot easily distinguish these tautomers if they co-elute. However, coupling HPLC with a Photodiode Array (PDA) detector is critical because ODZ-2N and ODZ-4N tautomers display noticeable shifts in their UV absorption maxima due to the varying conjugation of the N-oxide with the electron-withdrawing cyano group[2]. A PDA allows for the calculation of a "Peak Purity Index" across the entire peak volume, ensuring no hidden isomers are present.

The necessity of Multinuclear NMR over 1 H NMR: Standard proton NMR is nearly useless for validating the purity of 4-amino-3-cyanofuroxan. The only protons present belong to the amino (-NH 2​ ) group, which undergo rapid exchange in protic solvents and suffer from quadrupolar broadening from the adjacent nitrogen atoms. Therefore, purity validation must rely on 13 C and 14 N/ 15 N NMR, alongside mass spectrometry and elemental analysis, to certify the purity of synthesized cyanofuroxans to 99+%[1].

DSC as a Thermodynamic Purity Indicator: Because 4-amino-3-cyanofuroxan is an energetic material, its thermal stability is a direct proxy for its purity. Pure 4-amino-3-cyanofuroxan exhibits a sharp exothermic decomposition onset at exactly 96 °C[1]. Trace impurities (such as residual solvents or synthetic byproducts) act as autocatalysts, broadening the exotherm and lowering the onset temperature.

Standardized Experimental Protocols

Every protocol utilized in purity validation must be a self-validating system. The following methodologies incorporate internal checks to guarantee data trustworthiness.

Protocol A: HPLC-PDA Isomer & Purity Quantitation

Standard HPLC gradients utilizing 0.05% to 0.1% formic acid in water and acetonitrile are highly effective for resolving furoxan derivatives[3].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Causality Check: Do not use sonication or heating to aid dissolution, as temperatures above 40 °C can induce artificial tautomerization, invalidating the baseline purity.

  • Stationary Phase: Use a high-resolution C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 5 μm particle size).

  • Mobile Phase:

    • Solvent A: 0.05% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.05% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Self-Validation: Scan continuously from 200 nm to 400 nm using the PDA.

    • System Suitability: Extract chromatograms at 254 nm and 282 nm. The software must calculate a Peak Purity Angle less than the Peak Purity Threshold across the main peak. If the spectral library detects a UV shift from ~246 nm to ~280 nm within the peak tail, it indicates co-elution of the 5-oxide tautomer[2].

Protocol B: DSC Thermal Purity Validation
  • Calibration (Self-Validation): Prior to analysis, run an Indium standard to validate the temperature axis and cell constant. The melting onset of Indium must be 156.6 °C ± 0.2 °C.

  • Sample Loading: Weigh exactly 0.50 mg of 4-amino-3-cyanofuroxan into a vented aluminum crucible. Causality Check: Never exceed 1.0 mg. The compound is highly energetic; larger masses can cause thermal runaway, damaging the DSC sensor and skewing the onset data.

  • Thermal Program: Purge the cell with dry Nitrogen (50 mL/min). Equilibrate at 25 °C, then ramp at 5 °C/min up to 150 °C.

  • Data Interpretation: A pure sample will show a sharp, highly symmetric exothermic decomposition onset at 96 °C[1]. Any onset detected below 94 °C mandates immediate recrystallization of the batch.

Orthogonal Validation Workflow

To eliminate analytical blind spots, these methods must be sequenced orthogonally. The diagram below illustrates the logical relationship between the techniques.

G Start Synthesized 4-Amino-3-cyanofuroxan HPLC HPLC-PDA Analysis (Isomer & Purity Quantitation) Start->HPLC NMR Multinuclear NMR (13C, 15N) (Skeletal Confirmation) Start->NMR DSC DSC Thermal Analysis (Decomposition Onset) Start->DSC Decision Purity > 99% & Isomer Confirmed? HPLC->Decision NMR->Decision LCMS LC-MS/MS (Trace Impurity ID) XRD Single-Crystal XRD (Absolute N-oxide Regiochemistry) LCMS->XRD Pass Validated Pure Compound XRD->Pass DSC->Decision Decision->LCMS Yes Fail Recrystallization / Purification Decision->Fail No Fail->Start

Caption: Orthogonal analytical workflow for validating the purity and regiochemistry of furoxan derivatives.

References

  • Source: PubMed Central (PMC)
  • Furoxans (Oxadiazole-4N-oxides)
  • Furoxans (1,2,5-Oxadiazole-N-Oxides)

Sources

Safety & Regulatory Compliance

Safety

1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI) proper disposal procedures

Advanced Laboratory Safety & Operations Guide: Proper Handling and Disposal of 1,2,5-Oxadiazole-3-carbonitrile, 4-amino-, 2-oxide Executive Summary & Chemical Profiling 1,2,5-Oxadiazole-3-carbonitrile, 4-amino-, 2-oxide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operations Guide: Proper Handling and Disposal of 1,2,5-Oxadiazole-3-carbonitrile, 4-amino-, 2-oxide

Executive Summary & Chemical Profiling

1,2,5-Oxadiazole-3-carbonitrile, 4-amino-, 2-oxide (9CI)—commonly referred to as 4-amino-3-cyanofuroxan —is not a standard bench reagent. It is a highly nitrogen-rich energetic material and a potent nitric oxide (NO) donor utilized in the synthesis of high-energy-density materials (HEDMs) [[1]]().

Mechanistic Causality of Hazard: The core hazard of this molecule stems from its furoxan (1,2,5-oxadiazole 2-oxide) ring. The π-excessive ring is sterically strained by the N-oxide moiety. The combination of high-energy N-O and C-N bonds, alongside a high nitrogen mass fraction, results in a massive positive enthalpy of formation. Upon exposure to thermal or mechanical stimuli (shock/friction), the molecule rapidly undergoes an exothermic ring-opening cascade, generating expanding gases (N₂, CO, CO₂) 1. Notably, 4-amino-3-cyanofuroxan exhibits extreme thermal instability, with a decomposition onset temperature as low as 96 °C 2.

Due to these properties, standard chemical waste disposal (e.g., mixing with organic solvent waste) is strictly prohibited.

Physicochemical & Hazard Data

To inform your operational risk assessment, the critical parameters of 4-amino-3-cyanofuroxan are summarized below:

PropertyValueOperational & Safety Implication
CAS Number 206363-17-9Primary identifier for SDS tracking and EHS logging 3.
Molecular Formula C₃H₂N₄O₂High nitrogen content (44.4%); indicative of explosive energy density [[1]]().
Decomposition Onset ~96 °CExceptionally low thermal stability; high risk of auto-ignition if heated [[2]]().
Structural Core FuroxanLabile N-O bonds; highly susceptible to friction, shock, and alkaline cleavage 4.
Hazard Classification Class 1 (Explosives)Requires specialized disposal via Open Detonation (OD) or incineration 5.

Disposal Decision Matrix

G Start 4-Amino-3-cyanofuroxan Disposal Request CheckState Is material crystallized, degraded, or > 5g? Start->CheckState Evacuate EVACUATE & CALL BOMB SQUAD / EHS CheckState->Evacuate Yes CheckScale Is quantity < 1g (Bench-scale)? CheckState->CheckScale No Hydrolysis Protocol B: Alkaline Hydrolysis (Fume Hood + Shield) CheckScale->Hydrolysis Yes (Trained personnel) EHSPickup Protocol A: Package for EHS Explosive Contractor CheckScale->EHSPickup No (>1g but stable) Destruction Final Destruction (Open Detonation/Incineration) Hydrolysis->Destruction Aqueous Waste EHSPickup->Destruction Contractor Transfer

Decision matrix for the safe handling and disposal of 4-amino-3-cyanofuroxan.

Step-by-Step Disposal Methodologies

Protocol A: Institutional EHS Transfer (Standard Procedure)

For quantities > 1g, or if the laboratory lacks explosive-handling infrastructure, the material must be transferred to an Environmental Health and Safety (EHS) contractor for Open Detonation (OD) or specialized incineration 5.

  • Visual Validation: Inspect the primary container without moving it. If the material appears discolored, crystallized on the threads, or bulging, do not touch it . Evacuate the lab and call EHS immediately.

  • Primary Segregation: If stable, ensure the material is in an anti-static, non-metal container (e.g., conductive polymer or static-dissipative plastic). Never scrape the material with metal spatulas.

  • Secondary Containment: Place the primary container inside a shatter-proof secondary container (e.g., a Nalgene bottle).

  • Shock Absorption: Fill the void space between the primary and secondary containers with an inert, anti-static cushioning material such as vermiculite.

  • Labeling & Storage: Seal the container and label it explicitly: "DANGER: EXPLOSIVE - DO NOT TOUCH. Contains 4-amino-3-cyanofuroxan." Store in a dedicated, cool (< 8 °C), explosion-proof refrigerator away from all incompatible chemicals (oxidizers, strong bases, flammables) until EHS pickup.

Protocol B: Bench-Scale Chemical Deactivation (Alkaline Hydrolysis)

Note: This protocol is strictly for quantities < 1g and must only be performed by trained personnel behind a blast shield.

Mechanistic Rationale: In alkaline solutions, the furoxan ring undergoes an irreversible redox ring-opening reaction, yielding non-energetic open-chain intermediates (such as nitrile oxides) that safely hydrolyze further [[4]](). This chemical deactivation strategy mirrors the bench-scale hydrolysis protocols validated by the Department of Defense and Los Alamos National Laboratory for the demilitarization of energetic materials 6.

  • Apparatus Setup: Set up a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and an addition funnel inside a certified fume hood. Lower a heavy-duty polycarbonate blast shield in front of the sash.

  • Thermal Control (Self-Validating Step): Submerge the flask in an ice-water bath. The internal temperature must read < 5 °C before proceeding. This is critical to suppress the exothermic decomposition of the energetic material.

  • Suspension: Carefully suspend the 4-amino-3-cyanofuroxan (< 1g) in 20 mL of a compatible, non-reactive co-solvent (e.g., cold ethanol) to prevent localized dry heating during the reaction.

  • Hydrolysis Initiation: Charge the addition funnel with 50 mL of a 10% NaOH aqueous solution. Add the NaOH solution dropwise at a rate of 1 drop per second.

  • Temperature Monitoring: Monitor the thermocouple. If the temperature exceeds 15 °C, halt the addition immediately until the mixture cools.

  • Ring Cleavage: Once the addition is complete, allow the mixture to stir in the thawing ice bath for 24 hours to ensure total nucleophilic destruction of the furoxan ring.

  • Final Disposal: The resulting non-energetic, open-chain hydrolysate can be carefully neutralized to pH 7 using dilute HCl and disposed of in standard aqueous hazardous waste streams.

References

  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile — Chemical Substance Information - NextSDS. nextsds.com. [[3]]()

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. nih.gov. 1

  • Chapter: 2. Hydrolysis Tests of Energetic Materials - National Academies of Sciences, Engineering, and Medicine. nationalacademies.org. 6

  • Emission Factors for the Disposal of Energetic Materials by Open Burning and Open Detonation (OB/OD). epa.gov. 5

  • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. researchgate.net. 4

  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives. mdpi.com. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)
Reactant of Route 2
Reactant of Route 2
1,2,5-Oxadiazole-3-carbonitrile,4-amino-,2-oxide(9CI)
© Copyright 2026 BenchChem. All Rights Reserved.